molecular formula C19H40 B1645123 n-Nonadecane-d40 CAS No. 39756-36-0

n-Nonadecane-d40

Cat. No.: B1645123
CAS No.: 39756-36-0
M. Wt: 308.8 g/mol
InChI Key: LQERIDTXQFOHKA-FZTVEWNYSA-N
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Description

N-Nonadecane-d40 is a useful research compound. Its molecular formula is C19H40 and its molecular weight is 308.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-tetracontadeuteriononadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3-19H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQERIDTXQFOHKA-FZTVEWNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70960344
Record name (~2~H_40_)Nonadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39756-36-0
Record name Nonadecane-d40
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039756360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~2~H_40_)Nonadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Isotopic Purity of n-Nonadecane-d40

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and determination of isotopic purity for n-Nonadecane-d40. This perdeuterated alkane serves as a valuable tool in various scientific fields, including as an internal standard for mass spectrometry, a probe in neutron scattering, and in studies involving the kinetic isotope effect to modulate drug metabolism.

Core Synthetic Methodology: Catalytic Hydrogen-Deuterium (H/D) Exchange

The most direct and widely utilized method for the synthesis of this compound is through catalytic hydrogen-deuterium (H/D) exchange. This process involves the reaction of n-nonadecane with a deuterium (B1214612) source in the presence of a heterogeneous metal catalyst. A particularly effective approach employs a synergistic mixed catalyst system of platinum on carbon (Pt/C) and rhodium on carbon (Rh/C).

The reaction is typically initiated by the transition metal-catalyzed dedeuteration of a deuterated solvent, such as deuterated isopropanol (B130326) (i-PrOD-d8), to generate deuterium gas (D2) in situ. Subsequently, the C-H bonds of the n-nonadecane are activated by the catalyst-D2 complex, leading to the exchange of hydrogen atoms with deuterium.

Experimental Protocol: Synergistic Catalytic H/D Exchange

The following protocol is a detailed methodology for the synthesis of this compound based on established procedures for the multiple deuteration of alkanes.

Materials:

  • n-Nonadecane (C19H40)

  • 10% Platinum on carbon (Pt/C)

  • 5% Rhodium on carbon (Rh/C)

  • Deuterated isopropanol (i-PrOD-d8, >99.5 atom % D)

  • Deuterium oxide (D2O, >99.9 atom % D)

  • Diethyl ether or Hexane (B92381) (anhydrous)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • 6 mL stainless-steel sealed tube

  • Membrane filter (0.2 µm)

Procedure:

  • Reaction Setup: In a 6 mL stainless-steel sealed tube, combine n-nonadecane (0.25 mmol), 10% Pt/C (15 mol%), and 5% Rh/C (15 mol%).

  • Solvent Addition: Add deuterated isopropanol (0.5 mL) and deuterium oxide (2.0 mL) to the reaction tube.

  • Reaction Conditions: Seal the tube and stir the suspension at 120°C under atmospheric pressure for 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a 0.2 µm membrane filter to remove the catalysts.

    • Transfer the filtrate to a separatory funnel and extract with diethyl ether or hexane (20 mL) and deionized water (20 mL).

    • Separate the layers and extract the aqueous layer three more times with the organic solvent (10 mL each).

  • Drying and Concentration:

    • Combine all organic layers and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the resulting organic solution under reduced pressure to yield the crude this compound.

  • Purification: Further purification can be achieved by column chromatography on silica (B1680970) gel if necessary, although the described work-up often yields a product of high chemical purity.

Quantitative Data Presentation

The following table summarizes the key quantitative parameters for the synthesis and the final product.

ParameterValueNotes
Reactants
n-Nonadecane0.25 mmolStarting material
10% Pt/C15 mol%Catalyst
5% Rh/C15 mol%Co-catalyst
i-PrOD-d80.5 mLDeuterium source and solvent
D2O2.0 mLDeuterium source
Reaction Conditions
Temperature120°C
Time24 hours
Product
Chemical FormulaC19D40
Molecular Weight308.77 g/mol [1]
Chemical Purity>98%Typically achieved after work-up.[1]
Isotopic Purity (atom % D)>98%Determined by mass spectrometry and NMR.[1]
YieldHighThe specific yield for n-nonadecane is not explicitly reported in the literature but is generally high for this type of reaction.

Determination of Isotopic Purity

The isotopic purity of the synthesized this compound is a critical parameter and is determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a primary technique for determining the isotopic enrichment of deuterated compounds. By analyzing the relative abundance of the different isotopologues (molecules that differ only in their isotopic composition), the percentage of deuterium incorporation can be accurately calculated.

Experimental Protocol: Isotopic Purity by HRMS

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, to acquire the mass spectrum.

  • Data Acquisition: Obtain a full scan mass spectrum of the sample.

  • Data Analysis:

    • Identify the molecular ion cluster for this compound.

    • Extract the intensities of the peaks corresponding to the different isotopologues (C19D40, C19HD39, C19H2D38, etc.).

    • Correct for the natural abundance of 13C isotopes.

    • Calculate the isotopic purity (atom % D) using the relative intensities of the isotopologue peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H (proton) and ²H (deuterium) NMR spectroscopy are employed to confirm the structure and assess the isotopic purity of this compound.

  • ¹H NMR: The ¹H NMR spectrum of a highly deuterated sample will show very small residual signals corresponding to the protons that were not exchanged. By integrating these signals against a known internal standard, the degree of deuteration can be quantified. The absence of significant peaks in the regions where protons would normally appear for n-nonadecane confirms successful deuteration.

  • ²H NMR: The ²H NMR spectrum will show a strong signal corresponding to the deuterium atoms in the molecule.[2] This provides direct evidence of deuterium incorporation.[2] The chemical shift range in ²H NMR is similar to that of ¹H NMR, although the resolution is typically lower.[2]

Experimental Protocol: Isotopic Purity by NMR

  • Sample Preparation: Dissolve a precise amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl3) containing a known internal standard.

  • ¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum.

  • ¹H NMR Analysis: Integrate the residual proton signals and compare the integral to that of the internal standard to calculate the percentage of remaining protons.

  • ²H NMR Acquisition: Acquire a ²H NMR spectrum to confirm the presence of deuterium.

Visualization of Experimental Workflow and Logical Relationships

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_workup Work-up n_nonadecane n-Nonadecane reaction_vessel Reaction in Sealed Tube (120°C, 24h) n_nonadecane->reaction_vessel pt_c 10% Pt/C pt_c->reaction_vessel rh_c 5% Rh/C rh_c->reaction_vessel d_solvents i-PrOD-d8 & D2O d_solvents->reaction_vessel filtration Filtration reaction_vessel->filtration extraction Liquid-Liquid Extraction filtration->extraction drying Drying over MgSO4 extraction->drying concentration Concentration drying->concentration purification Column Chromatography (if necessary) concentration->purification final_product This compound concentration->final_product if pure purification->final_product Purity_Analysis_Workflow cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy start Purified this compound hrms HRMS Analysis start->hrms h1_nmr Quantitative ¹H NMR start->h1_nmr h2_nmr ²H NMR start->h2_nmr ms_data Analyze Isotopologue Distribution hrms->ms_data ms_result Calculate Atom % D ms_data->ms_result final_purity Final Isotopic Purity Confirmed ms_result->final_purity nmr_data Integrate Residual ¹H Signals h1_nmr->nmr_data nmr_result Confirm Deuteration & Quantify h2_nmr->nmr_result nmr_data->nmr_result nmr_result->final_purity HD_Exchange_Mechanism cluster_catalyst Catalyst Surface (Pt/C, Rh/C) catalyst Metal Surface activated_alkane Activated Alkane (R-*) catalyst->activated_alkane C-H Bond Activation d_source Deuterium Source (i-PrOD-d8, D2O) d2_gas D2 Gas (in situ) d_source->d2_gas Catalytic Dedeuteration d2_gas->catalyst alkane n-Nonadecane (R-H) alkane->catalyst deuterated_alkane Deuterated Alkane (R-D) activated_alkane->deuterated_alkane H/D Exchange deuterated_alkane->alkane Reversible Process

References

In-Depth Technical Guide to the Physical Properties of Deuterated n-Nonadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of deuterated n-nonadecane (n-nonadecane-d40). The information is curated for researchers, scientists, and professionals in drug development who utilize deuterated compounds for applications such as isotopic labeling, neutron scattering, and as standards in mass spectrometry and NMR spectroscopy.[1] This document summarizes key physical data, outlines detailed experimental protocols for their determination, and presents a visual workflow for thermal analysis.

Core Physical Properties

The introduction of deuterium (B1214612) in place of protium (B1232500) in n-nonadecane leads to a notable increase in its molecular weight and density, with minor effects on its boiling and melting points. These properties are crucial for predicting the behavior of the molecule in various experimental setups.

Propertyn-Nonadecane (C19H40)This compound (C19D40)
CAS Number 629-92-539756-36-0
Molecular Formula C19H40C19D40
Molecular Weight ( g/mol ) 268.52308.77[1]
Melting Point (°C) 3228-30[1]
Boiling Point (°C) 330330[1]
Density (g/mL at 25°C) ~0.7860.904[1]

Spectroscopic Properties

While specific experimental spectra for this compound are not widely available in public databases, the principles of isotopic effects on vibrational and magnetic resonance spectroscopy allow for a detailed prediction of its spectral characteristics when compared to its non-deuterated analog.

Infrared (IR) Spectroscopy

The IR spectrum of n-nonadecane is characterized by prominent C-H stretching and bending vibrations. In this compound, these modes are replaced by C-D vibrations, which appear at significantly lower frequencies due to the increased mass of deuterium.

  • C-H Stretching: In n-nonadecane, strong absorptions are observed in the 2850-3000 cm⁻¹ region.

  • Predicted C-D Stretching: In this compound, the corresponding C-D stretching vibrations are expected to appear around 2100-2200 cm⁻¹. This shift is a direct consequence of the heavier deuterium atom.

  • C-H Bending: Bending (scissoring) vibrations for CH₂ groups in n-nonadecane are found near 1465 cm⁻¹.

  • Predicted C-D Bending: For CD₂ groups in this compound, these vibrations are anticipated to shift to a lower wavenumber, approximately in the 1000-1100 cm⁻¹ region.

Raman Spectroscopy

Similar to IR spectroscopy, the Raman spectrum of this compound will exhibit shifts to lower wavenumbers for vibrations involving deuterium. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the long carbon chain. The C-D stretching and bending modes in the deuterated compound will be readily distinguishable from any residual C-H signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuteration has a profound impact on the NMR spectra of n-nonadecane.

  • ¹H NMR: The proton NMR spectrum of this compound would ideally show no signals, as all hydrogen atoms have been replaced by deuterium. The presence of any residual proton signals would indicate incomplete deuteration. For comparison, the ¹H NMR spectrum of n-nonadecane shows a triplet at approximately 0.88 ppm corresponding to the terminal methyl (CH₃) groups and a large singlet at around 1.26 ppm for the methylene (B1212753) (CH₂) groups.[2]

  • ¹³C NMR: In the ¹³C NMR spectrum of this compound, the chemical shifts of the carbon atoms will be slightly altered compared to the non-deuterated form due to the isotopic effect. Furthermore, the signals for the deuterated carbons will appear as multiplets due to coupling with deuterium (which has a spin I=1). The C-D coupling will result in characteristic splitting patterns (e.g., a 1:1:1 triplet for a CD group). The ¹³C NMR spectrum of n-nonadecane shows signals around 14.1 ppm (terminal CH₃), 22.8 ppm, 29.5 ppm, 29.8 ppm, and 32.0 ppm (methylene carbons).[2]

Experimental Protocols

Accurate determination of the physical properties of deuterated n-nonadecane requires precise experimental methodologies. Below are detailed protocols for key measurements.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly accurate method for determining the melting point and other thermal transitions of a substance.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan. Crimp the pan to seal it hermetically.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 0°C).

    • Ramp the temperature at a controlled rate, typically 5-10°C/min, to a temperature above the melting point (e.g., 50°C).

    • Hold the sample at the final temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at a controlled rate.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the heating curve of the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.

Determination of Boiling Point

For high-boiling point compounds like n-nonadecane, standard distillation methods are appropriate.

Methodology (Simple Distillation):

  • Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample and Heating: Place a sample of this compound and a few boiling chips in the distillation flask. Heat the flask gently using a heating mantle.

  • Temperature Measurement: Position the thermometer bulb just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor that is in equilibrium with the liquid.

  • Boiling Point Determination: The boiling point is the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. Record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

Determination of Density

The density of liquid this compound can be accurately measured using a pycnometer or the buoyancy method.

Methodology (Pycnometer):

  • Pycnometer Preparation: Clean and dry a pycnometer of a known volume. Weigh the empty pycnometer accurately.

  • Sample Filling: Fill the pycnometer with this compound at a constant temperature (e.g., 25°C), ensuring there are no air bubbles.

  • Weighing: Weigh the filled pycnometer.

  • Calculation: The density is calculated by dividing the mass of the sample (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the melting point of deuterated n-nonadecane using Differential Scanning Calorimetry (DSC).

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg of This compound pan Place in Aluminum DSC Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample and Reference Pans seal->load purge Purge with N2 load->purge program Run Thermal Program (Heat-Cool-Heat) purge->program thermogram Obtain DSC Thermogram program->thermogram onset Determine Onset of Endotherm thermogram->onset result Melting Point (°C) onset->result

Caption: Workflow for Melting Point Determination using DSC.

References

An In-Depth Technical Guide to n-Nonadecane-d40 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical guide provides comprehensive information on n-Nonadecane-d40, a deuterated hydrocarbon of significant interest to researchers, scientists, and professionals in drug development. Its primary application lies in its use as an internal standard for quantitative analysis, particularly in mass spectrometry-based techniques. This guide will cover its fundamental properties, detail its applications, and provide a general experimental protocol for its use.

Core Properties of this compound

This compound is a saturated hydrocarbon in which all 40 hydrogen atoms have been replaced with their stable isotope, deuterium. This isotopic labeling makes it an ideal internal standard for analytical chemistry.[1][2] Its physical and chemical properties are nearly identical to its non-deuterated counterpart, n-nonadecane, allowing it to mimic the behavior of similar analytes during sample preparation and analysis. However, its increased mass allows it to be distinguished from the non-labeled compounds by mass spectrometry.

Quantitative Data Summary:

PropertyValueSource
CAS Number 39756-36-0
Molecular Formula CD₃(CD₂)₁₇CD₃[3]
Molecular Weight 308.77 g/mol [3]
Isotopic Purity ≥98 atom % D
Physical Form Solid
Melting Point 28-30 °C
Boiling Point 330 °C
Density 0.904 g/mL at 25 °C

Applications in Research and Drug Development

The primary utility of this compound stems from its role as an internal standard in analytical methodologies, particularly gas chromatography-mass spectrometry (GC-MS).[4]

Environmental Analysis:

This compound is employed in the quantitative analysis of hydrocarbon contaminants in environmental samples.[3] For instance, in the aftermath of oil spills, accurate quantification of various hydrocarbons in water, soil, and biological tissues is crucial for environmental impact assessment.[4] By adding a known amount of this compound to the samples, variations in sample extraction, preparation, and instrument response can be corrected, leading to more accurate and reliable results.[4]

Drug Metabolism and Pharmacokinetic (DMPK) Studies:

In the realm of drug development, understanding the metabolic fate of a drug candidate is paramount. Deuterated compounds are invaluable tools in these investigations.[1][2][5] While this compound itself is not a drug, its properties as a stable, non-reactive, and easily distinguishable molecule make it a suitable internal standard for the bioanalysis of non-polar drug molecules or metabolites. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can slow down metabolism, a principle leveraged in the design of deuterated drugs to improve their pharmacokinetic profiles.[6]

Experimental Protocol: Use as an Internal Standard in GC-MS Analysis

The following provides a generalized workflow for the utilization of this compound as an internal standard in a quantitative GC-MS analysis.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a high-purity solvent (e.g., isooctane) at a certified concentration (e.g., 1000 µg/mL).

  • From the stock solution, prepare a working internal standard solution at a concentration appropriate for the expected analyte concentration in the samples.

2. Sample Preparation:

  • Accurately weigh or measure the experimental sample (e.g., environmental extract, biological matrix).

  • Spike the sample with a precise volume of the this compound working solution at the beginning of the sample preparation process. This ensures that any loss of analyte during extraction and cleanup is mirrored by a proportional loss of the internal standard.

  • Perform the necessary extraction and cleanup procedures to isolate the analytes of interest.

3. GC-MS Analysis:

  • Inject the prepared sample extract into the GC-MS system.

  • The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase. This compound will have a similar retention time to n-nonadecane and other long-chain alkanes.

  • The mass spectrometer detects and quantifies the analyte and the internal standard. Due to its higher mass, the mass spectrum of this compound will be distinct from that of the non-deuterated analytes.

4. Data Analysis:

  • A calibration curve is generated by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard.

  • The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.

  • The concentration of the analyte in the unknown samples is then determined by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

Workflow Visualization

The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative analytical experiment.

G Figure 1: Experimental Workflow for Quantitative Analysis using this compound as an Internal Standard cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_quant Quantification stock Prepare this compound Stock Solution working Prepare Working Internal Standard (IS) Solution stock->working spike Spike Sample with Working IS Solution working->spike sample Obtain Analytical Sample sample->spike extract Extract and Clean-up Sample spike->extract gcms GC-MS Analysis extract->gcms data Data Acquisition gcms->data calibration Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) data->calibration quantify Quantify Analyte in Sample calibration->quantify

Caption: General workflow for quantitative analysis.

References

Spectroscopic Analysis of n-Nonadecane-d40: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for n-Nonadecane-d40, catering to researchers, scientists, and professionals in drug development. The information is presented in a structured format, including tabulated data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound. Due to the deuteration, ²H NMR is particularly informative.

²H NMR Spectroscopic Data

Solid-state ²H NMR studies of this compound reveal information about molecular motion and phase behavior. In the solid phase, the central part of the alkane chain is relatively static, while the terminal methyl and methylene (B1212753) groups exhibit greater mobility.[1] The quadrupole splitting (Δνq) is a key parameter obtained from ²H NMR spectra, which is sensitive to the local environment and dynamics of the deuterons.

Temperature (K)PhaseObserved Quadrupole Splitting (Δνq) (kHz)Assignment
273HexagonalNot specified, but narrower than orthorhombic phaseFreely rotating alkane molecules
193HexagonalNot specified, but narrower than orthorhombic phaseFreely rotating alkane molecules
177HexagonalNot specified, but narrower than orthorhombic phaseFreely rotating alkane molecules
145Orthorhombic~62.5 (from figure)Reduced reorientational freedom
293 (Phase I)Orthorhombic35Terminal methyl groups (-CD₃)

Data sourced from references[1][2][3]. The quadrupole splittings for the hexagonal phase were not explicitly provided in the text but were visibly narrower in the published spectra, indicating increased molecular motion. The value at 145 K is an approximation from the published spectrum.

¹³C NMR Spectroscopic Data

Reference Data for n-Nonadecane (C₁₉H₄₀)

Chemical Shift (ppm)Assignment
32.04Internal -CH₂- groups
29.82Bulk -CH₂- groups
29.48-CH₂- groups near the end of the chain
22.79-CH₂- group adjacent to the terminal methyl group
14.13Terminal -CH₃ group

Data sourced from PubChem CID 12401.[4]

Experimental Protocol for NMR Spectroscopy

²H NMR (Solid-State):

  • Sample Preparation: The this compound sample is packed into a solid-state NMR rotor. For studies of inclusion compounds, the deuterated alkane is co-crystallized with a host molecule like urea.

  • Instrumentation: A solid-state NMR spectrometer equipped with a high-power amplifier and a probe suitable for ²H observation is used.

  • Acquisition Parameters:

    • Pulse Sequence: A quadrupole echo pulse sequence (π/2)x - τ - (π/2)y - τ - acquire) is typically employed to overcome the broad line shapes observed in solid-state NMR.

    • Pulse Width: A π/2 pulse of approximately 3-4 µs is used.

    • Recycle Delay: A recycle delay of 0.5 to 60 seconds is chosen, depending on the spin-lattice relaxation time (T₁) of the deuterons.[1][2] Longer delays are necessary for the less mobile deuterons in the main chain.

    • Temperature Control: The temperature is controlled using a variable temperature unit. Spectra are recorded at various temperatures to observe phase transitions.[2][3]

¹³C NMR (Solution-State):

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumentation: A high-resolution NMR spectrometer with a carbon-observe probe is used.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling is used.

    • Decoupling: Broadband proton decoupling is applied to simplify the spectrum and improve the signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is used to ensure full relaxation of the carbon nuclei.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule. The substitution of hydrogen with deuterium (B1214612) results in a predictable shift of the C-D stretching and bending frequencies to lower wavenumbers compared to the corresponding C-H vibrations.

Expected IR Absorption Bands for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Notes
C-D Asymmetric Stretch (-CD₃)~2210Shifted from ~2960 cm⁻¹ for C-H
C-D Symmetric Stretch (-CD₃)~2125Shifted from ~2870 cm⁻¹ for C-H
C-D Asymmetric Stretch (-CD₂-)~2195Shifted from ~2925 cm⁻¹ for C-H
C-D Symmetric Stretch (-CD₂-)~2090Shifted from ~2850 cm⁻¹ for C-H
C-D Scissoring Bend~1050 - 1090Shifted from ~1450-1470 cm⁻¹ for C-H
C-D Rocking Bend~520 - 550Shifted from ~720-730 cm⁻¹ for C-H

The expected wavenumbers are estimated based on the typical frequencies for C-H vibrations in alkanes and the theoretical mass-on-a-spring approximation, which predicts a shift by a factor of approximately 1/√2.

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: For solid samples, a small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid or molten sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact. This method requires minimal sample preparation.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

    • The sample is placed in the IR beam path, and the sample spectrum is acquired.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak will be significantly shifted compared to its non-deuterated analog.

Mass Spectrometry Data
ParameterValueNotes
Molecular FormulaC₁₉D₄₀
Molecular Weight308.77[5]
Molecular Ion (M⁺)m/z 308The most abundant ion in the molecular ion cluster.
Major Fragment IonsSeries of ions with a mass difference of 16 (CD₂)Fragmentation occurs along the alkane chain, leading to a characteristic pattern of alkyl fragments. The fragments will be heavier than those of the non-deuterated compound.

Reference Data for n-Nonadecane (C₁₉H₄₀)

The mass spectrum of non-deuterated n-nonadecane shows a molecular ion at m/z 268 and a series of fragment ions separated by 14 mass units (-CH₂-). The base peak is typically at m/z 43 or 57.

Experimental Protocol for GC-MS
  • Sample Preparation: The this compound sample is dissolved in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used.

  • GC Parameters:

    • Injector: A split/splitless injector is used, typically operated at a high temperature (e.g., 280-300 °C) to ensure complete vaporization of the long-chain alkane.

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating alkanes.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1-1.5 mL/min).

    • Oven Temperature Program: A temperature program is used to elute the compound, for example, starting at a lower temperature and ramping up to around 300 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Scan Range: The mass range is set to scan from a low m/z (e.g., 40) to above the expected molecular ion (e.g., m/z 350).

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Prep_NMR Dissolve in Solvent or Pack in Rotor Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (²H, ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS Data_NMR NMR Spectrum (Chemical Shifts, Quadrupole Splittings) NMR->Data_NMR Data_IR IR Spectrum (Vibrational Frequencies) IR->Data_IR Data_MS Mass Spectrum (Molecular Ion, Fragmentation) MS->Data_MS Interpretation Structural Elucidation & Characterization Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

References

Navigating the Landscape of n-Nonadecane-d40: A Technical Guide to Commercial Suppliers and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and sourcing of deuterated compounds are paramount. This in-depth technical guide provides a comprehensive overview of commercial suppliers, purity specifications, and the analytical methodologies crucial for the validation of n-Nonadecane-d40, a valuable tool in various research applications.

Commercial Availability and Purity Specifications

This compound is a perdeuterated straight-chain alkane, where all 40 hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling makes it an excellent internal standard for mass spectrometry-based analyses and a useful tracer in metabolic research. Several reputable chemical suppliers offer this compound, typically with high isotopic and chemical purity. Below is a summary of offerings from prominent commercial suppliers.

SupplierProduct Number (Example)Stated Isotopic Purity (atom % D)Stated Chemical Purity
Cambridge Isotope Laboratories, Inc. DLM-134698%98%[1]
Sigma-Aldrich (Merck) 45627698%99% (CP)[2]
LGC Standards CDN-D-1593Not explicitly statedNot explicitly stated[3]
Fisher Scientific (distributor for Sigma-Aldrich) 50176918598%99% (CP)[4]

Note: "CP" denotes chemically pure. Purity specifications can vary by batch, and it is essential to consult the Certificate of Analysis (CoA) for specific lot information.

A detailed Certificate of Analysis is the definitive source for purity information. While a specific, publicly available CoA for a current lot of this compound was not found during the compilation of this guide, a representative summary of the data typically provided is presented below, based on information available for similar deuterated standards.

ParameterTypical SpecificationAnalytical Method
Chemical Purity ≥ 99%Gas Chromatography-Mass Spectrometry (GC-MS)
Isotopic Purity (atom % D) ≥ 98%Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium Enrichment Report of isotopic distribution (e.g., d40, d39, etc.)Mass Spectrometry (MS)
Residual Solvents Conforms to specificationsHeadspace Gas Chromatography (HS-GC)
Appearance White solidVisual Inspection
Identity Conforms to structure¹H NMR, ¹³C NMR, MS

Experimental Protocols for Purity Assessment

The quality control of this compound relies on a suite of analytical techniques to confirm its chemical identity, purity, and isotopic enrichment. The following are detailed methodologies for the key experiments typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity
  • Objective: To separate and identify volatile impurities and to determine the chemical purity of this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Methodology:

    • Sample Preparation: A dilute solution of this compound is prepared in a high-purity solvent such as hexane (B92381) or dichloromethane.

    • GC Separation:

      • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used for alkane analysis.

      • Carrier Gas: Helium at a constant flow rate.

      • Inlet: Split/splitless injector, operated in split mode.

      • Oven Program: A temperature gradient is programmed to ensure the separation of components with different boiling points. For example, an initial temperature of 100°C held for 2 minutes, followed by a ramp of 10°C/minute to 300°C, held for 10 minutes.

    • MS Detection:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

      • Scan Range: m/z 40-500.

    • Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the main peak corresponding to this compound and any impurity peaks. The percentage purity is calculated based on the relative peak areas. Mass spectra of impurity peaks are compared against spectral libraries (e.g., NIST) for identification.

Mass Spectrometry (MS) for Isotopic Purity and Enrichment
  • Objective: To determine the isotopic distribution and calculate the deuterium enrichment of this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR MS) is preferred for accurate mass measurements.

  • Methodology:

    • Sample Introduction: The sample can be introduced via direct infusion or through a GC inlet as described above.

    • Ionization: A soft ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI) may be used to minimize fragmentation and preserve the molecular ion cluster.

    • Data Acquisition: High-resolution mass spectra of the molecular ion region are acquired.

    • Data Analysis: The relative intensities of the different isotopologue peaks (e.g., M, M+1, M+2, etc., corresponding to d40, d39, etc.) are measured. The isotopic purity (atom % D) is calculated from this distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity
  • Objective: To confirm the chemical structure and assess the degree of deuteration at specific positions.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Methodology:

    • Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

    • ¹H NMR: The absence or significant reduction of proton signals in the regions corresponding to the non-deuterated compound confirms a high level of deuteration. Residual proton signals can be integrated to quantify the level of any non-deuterated species.

    • ²H (Deuterium) NMR: A deuterium spectrum will show signals corresponding to the deuterium atoms in the molecule, confirming their presence.

    • ¹³C NMR: The carbon spectrum will show signals characteristic of the n-nonadecane backbone. The coupling patterns (or lack thereof) can also provide information about the attached deuterium atoms.

Visualization of Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of a batch of this compound, from initial synthesis to final product release.

QC_Workflow cluster_qc Quality Control Testing Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Initial_QC Initial QC of Crude Product Purification->Initial_QC GC_MS GC-MS Analysis Initial_QC->GC_MS Analytical Methods NMR NMR Spectroscopy Initial_QC->NMR Analytical Methods HR_MS High-Resolution MS Initial_QC->HR_MS Analytical Methods Final_QC Final QC of Purified Product GC_MS->Final_QC Data Review NMR->Final_QC Data Review HR_MS->Final_QC Data Review CoA_Generation Certificate of Analysis Generation Final_QC->CoA_Generation Final_QC->CoA_Generation Meets Specifications Packaging Packaging and Labeling CoA_Generation->Packaging Release Product Release to Inventory Packaging->Release

Caption: Quality Control Workflow for this compound.

This guide provides a foundational understanding of the commercial landscape and purity considerations for this compound. For critical applications, it is imperative to obtain and carefully review the supplier's Certificate of Analysis for the specific lot being used.

References

safety data sheet and handling of n-Nonadecane-d40

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data, handling protocols, and technical information for n-Nonadecane-d40 (Perdeuterated n-nonadecane), a crucial isotopically labeled compound in advanced research and analysis.

Section 1: Safety Data Sheet (SDS) Summary

This section summarizes the key safety information for this compound. It is imperative to consult the full Safety Data Sheet from your supplier before handling this compound.

Identification and Hazards

While comprehensive toxicological properties have not been fully investigated, this compound is not classified as a hazardous substance.[1][2] However, standard laboratory precautions should always be observed. It is intended for research and development use only.[1]

IdentifierValue
Chemical Name This compound
Synonyms Nonadecane-d40, Perdeuterated nonadecane
CAS Number 39756-36-0[1][3][4]
Molecular Formula C₁₉D₄₀ or CD₃(CD₂)₁₇CD₃[1][5]
GHS Classification Not classified as hazardous[2]
First Aid Measures

Standard first aid protocols should be followed in case of exposure.[1]

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration.[1]
Skin Contact Wash the affected area with soap and plenty of water.[1]
Eye Contact Flush eyes with water as a precautionary measure.[1]
Ingestion Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1]
Firefighting and Accidental Release
MeasureProtocol
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
Firefighting PPE Wear a self-contained breathing apparatus if necessary.[1]
Accidental Release Avoid dust formation. Sweep up the spilled material and place it in a suitable, closed container for disposal. Prevent the product from entering drains.[1]

Section 2: Physical and Chemical Properties

The physical and chemical data for this compound are crucial for its proper use in experimental setups. Data for its non-deuterated counterpart, n-Nonadecane, is often used as a reference.

PropertyValue
Molecular Weight 308.77 g/mol [1][3][5]
Appearance White solid/wax[6]
Melting Point 28-32 °C (lit.)[6][7]
Boiling Point ~330 °C (lit.)[7][8][9]
Vapor Density 9.27 (vs. air)[1]
Chemical Purity ≥98%[5]

Section 3: Handling, Storage, and Experimental Protocols

Proper handling and storage are vital to maintain the isotopic purity and stability of this compound. As a deuterated internal standard, its integrity is paramount for accurate quantitative analysis.

Handling and Personal Protection
  • Engineering Controls : Use in a well-ventilated area. Provide appropriate exhaust ventilation where dust may form.[1]

  • Personal Protective Equipment (PPE) :

    • Hand Protection : Wear appropriate chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after.[1]

    • Eye Protection : Use safety glasses or goggles.

    • Respiratory Protection : Not typically required under normal conditions. If dust is generated, a NIOSH-approved N95 or P1 dust mask may be used.[1]

  • Hygiene : Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.[1]

Storage Conditions

To prevent degradation and maintain isotopic purity, adhere to the following storage guidelines:

  • Temperature : Store in a cool, dry, and well-ventilated place.[1] Long-term storage at -20°C is often recommended, though some suppliers state room temperature is acceptable.[5][10]

  • Atmosphere : Store under an inert gas like argon or nitrogen to prevent oxidation and moisture absorption.[1][10] The compound is noted to be hygroscopic.[1]

  • Container : Keep the container tightly closed.[1] For solutions, amber vials can protect against photodegradation.[10]

  • Incompatibilities : Avoid strong oxidizing agents.[6][11]

Experimental Protocol: Use as an Internal Standard in GC-MS Analysis

This compound is primarily used as an internal standard (IS) for the quantification of analytes, such as its non-deuterated analog, in complex matrices. The workflow ensures analytical precision and accuracy by correcting for variations during sample preparation and analysis.

Objective: To accurately quantify the concentration of a target analyte (e.g., n-Nonadecane) in a sample matrix.

Methodology:

  • Preparation of Stock Solutions:

    • Allow the container of neat this compound to equilibrate to room temperature before opening to prevent condensation.[10]

    • Accurately weigh a precise amount of the standard.

    • Dissolve it in a high-purity aprotic solvent (e.g., hexane, chloroform) using a Class A volumetric flask to create a concentrated stock solution.[10][11]

  • Preparation of Working Standard and Calibration Curve:

    • Create a series of calibration standards by spiking known amounts of the target analyte into blank matrix samples.

    • Add a fixed, known concentration of the this compound internal standard solution to each calibration standard and to the unknown samples.

  • Sample Preparation (Extraction):

    • The specific extraction method (e.g., liquid-liquid extraction, solid-phase extraction) will depend on the sample matrix.

    • The crucial step is the addition of the this compound internal standard to the unknown sample before the extraction process begins. This ensures that any loss of analyte during preparation is mirrored by a proportional loss of the internal standard.

  • GC-MS Analysis:

    • Inject the prepared samples and calibration standards into the GC-MS system.

    • The gas chromatograph separates the analyte and the internal standard based on their retention times.

    • The mass spectrometer detects and quantifies the ions specific to the analyte and the deuterated internal standard.

  • Data Analysis:

    • For each injection, calculate the ratio of the peak area of the analyte to the peak area of the this compound internal standard.

    • Construct a calibration curve by plotting this response ratio against the known concentration of the analyte in the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.

Section 4: Visualized Workflow

The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative analytical experiment.

G Workflow for Quantitative Analysis Using a Deuterated Internal Standard cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Analyte Analyte Stock Spike_Cal Spike IS & Analyte into Blank Matrix Analyte->Spike_Cal IS This compound (Internal Standard Stock) Spike_Sample Spike IS into Unknown Sample IS->Spike_Sample IS->Spike_Cal Sample Unknown Sample Sample->Spike_Sample Cal Calibration Standards Extract Sample Extraction (e.g., LLE, SPE) Spike_Sample->Extract Spike_Cal->Extract GCMS GC-MS Analysis Extract->GCMS Data Data Processing: Calculate Peak Area Ratios GCMS->Data Curve Generate Calibration Curve Data->Curve Result Quantify Analyte in Unknown Sample Data->Result Curve->Result

Caption: Experimental workflow using this compound as an internal standard.

Section 5: Stability and Reactivity

  • Chemical Stability : The compound is stable under recommended storage conditions.[1]

  • Reactivity : It is generally unreactive but may be incompatible with strong oxidizing agents like nitric acid.[6]

  • Hazardous Decomposition : When heated sufficiently or ignited, it can produce carbon oxides (CO, CO₂).[1][6]

  • Hazardous Reactions : No hazardous polymerization or reactions are expected under normal processing.[12]

Section 6: Toxicological and Ecological Information

  • Toxicology : The chemical, physical, and toxicological properties have not been thoroughly investigated.[1] No acute toxicity information is available, and it is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[1][12]

  • Ecotoxicity : It is not expected to be persistent, bioaccumulative, or toxic (PBT).[1] However, the product should not be allowed to enter drains or the natural environment without proper precautions.[1][2]

  • Disposal : Surplus and non-recyclable solutions should be offered to a licensed disposal company in accordance with local regulations.[1]

References

The Solubility of n-Nonadecane-d40 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Nonadecane-d40, a deuterated form of the C19 straight-chain alkane, serves as a valuable internal standard in mass spectrometry-based analytical methods, particularly in environmental analysis and metabolomics. Its utility in these applications is fundamentally linked to its solubility in various organic solvents used for sample preparation, extraction, and chromatographic analysis. This guide provides a comprehensive overview of the solubility of n-Nonadecane, offering insights into its behavior in different solvent classes and detailing experimental protocols for determining its solubility.

Qualitative Solubility of n-Nonadecane

The solubility of n-Nonadecane, and by extension this compound, is governed by the "like dissolves like" principle. As a long-chain, non-polar hydrocarbon, it exhibits favorable solubility in non-polar organic solvents and limited to no solubility in polar solvents.

  • High Solubility: n-Nonadecane is readily soluble in non-polar solvents such as hexane, chloroform, and ethyl ether.[1]

  • Slight Solubility: It is slightly soluble in short-chain alcohols like ethanol.[2]

  • Insolubility: n-Nonadecane is practically insoluble in water.[2]

The solubility of n-Nonadecane in organic solvents is also temperature-dependent, generally increasing with a rise in temperature.[3]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., g/100 mL or mole fraction at various temperatures) for this compound in a range of organic solvents could not be located. For n-Nonadecane, while qualitative descriptions of its solubility are available, comprehensive quantitative datasets are also scarce in readily accessible literature.

For research and development purposes, it is imperative to experimentally determine the solubility of this compound in the specific solvents and at the operating temperatures relevant to the intended application. The following sections provide detailed experimental protocols for this purpose.

The table below is provided as a template for researchers to populate with their experimentally determined solubility data for this compound.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Mole Fraction (χ)
e.g., Hexanee.g., 25
e.g., Toluenee.g., 25
e.g., Ethanole.g., 25
e.g., Acetonee.g., 25
e.g., Dichloromethanee.g., 25

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent: the Gravimetric Method and the Shake-Flask Method.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the solubility of a non-volatile solid in a solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

4.1.1. Materials and Equipment

  • This compound

  • Organic solvent of interest

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or water bath

  • Glass vials or flasks with airtight caps

  • Volumetric pipettes

  • Drying oven

  • Pre-weighed evaporation dishes or beakers

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

4.1.2. Detailed Experimental Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial or flask containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the container tightly to prevent solvent evaporation.

    • Place the container in a temperature-controlled shaker or water bath set to the desired experimental temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a precise volume (e.g., 10 mL) of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a chemically inert filter (e.g., PTFE).

  • Solvent Evaporation:

    • Transfer the accurately measured volume of the saturated solution into a pre-weighed, clean, and dry evaporation dish.

    • Record the initial mass of the dish.

    • Place the dish in a drying oven at a temperature sufficient to evaporate the solvent completely without causing degradation of the this compound. The temperature should be well below the boiling point of this compound (330 °C for the non-deuterated form) but high enough for efficient solvent removal. A vacuum oven can be used to facilitate evaporation at a lower temperature.

  • Mass Determination and Calculation:

    • Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature to prevent moisture absorption.

    • Weigh the dish containing the dried this compound residue on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is achieved.

    • The mass of the dissolved this compound is the final mass of the dish and residue minus the initial mass of the empty dish.

    • Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Shake-Flask Method

The shake-flask method is a widely recognized "gold standard" for determining equilibrium solubility.[4] It is similar to the gravimetric method in its initial steps but often employs an analytical technique for quantification of the solute in the saturated solution.

4.2.1. Materials and Equipment

  • This compound

  • Organic solvent of interest

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker bath

  • Sealed, inert containers (e.g., glass vials with PTFE-lined caps)

  • Centrifuge (optional, for enhancing phase separation)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography with Mass Spectrometry, GC-MS)

4.2.2. Detailed Experimental Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

    • Place the container in a thermostatically controlled shaker bath at the desired temperature.

    • Agitate the mixture for an extended period (24-72 hours) to ensure equilibrium is established.

  • Phase Separation:

    • After equilibration, allow the container to stand undisturbed for a period to let the excess solid settle.

    • For enhanced separation, the container can be centrifuged.

    • Carefully withdraw an aliquot of the clear supernatant.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the aliquot of the saturated solution using a validated analytical method such as GC-MS.

    • Construct a calibration curve from the analysis of the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

  • Replicate Analysis:

    • It is crucial to perform the entire experiment in replicate (at least triplicate) to ensure the precision and accuracy of the determined solubility value.

Visualized Experimental Workflows

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Gravimetric_Method_Workflow cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_evap Solvent Evaporation cluster_calc Mass Determination & Calculation prep1 Add excess this compound to solvent prep2 Seal container prep1->prep2 prep3 Equilibrate at constant temperature with agitation (24-48h) prep2->prep3 sep1 Settle undissolved solid prep3->sep1 sep2 Withdraw known volume of supernatant (filtration) sep1->sep2 evap1 Transfer to pre-weighed dish sep2->evap1 evap2 Evaporate solvent in oven evap1->evap2 evap3 Cool in desiccator evap2->evap3 calc1 Weigh dish with residue to constant mass evap3->calc1 calc2 Calculate mass of dissolved solute calc1->calc2 calc3 Determine solubility calc2->calc3

Caption: Workflow for the Gravimetric Method of solubility determination.

Shake_Flask_Method_Workflow cluster_prep_sf Preparation of Saturated Solution cluster_sep_sf Phase Separation cluster_quant Quantification cluster_rep Replication prep1_sf Add excess this compound to solvent prep2_sf Seal container prep1_sf->prep2_sf prep3_sf Equilibrate at constant temperature with agitation (24-72h) prep2_sf->prep3_sf sep1_sf Settle undissolved solid (optional centrifugation) prep3_sf->sep1_sf sep2_sf Withdraw aliquot of supernatant sep1_sf->sep2_sf quant2 Analyze standards and sample (e.g., GC-MS) sep2_sf->quant2 quant1 Prepare standard solutions quant1->quant2 quant3 Construct calibration curve quant2->quant3 quant4 Determine concentration quant3->quant4 rep1 Perform experiment in triplicate quant4->rep1 rep2 Calculate mean and standard deviation rep1->rep2

Caption: Workflow for the Shake-Flask Method of solubility determination.

References

An In-depth Technical Guide to the Thermal Stability of Deuterated Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substitution of hydrogen with its heavier, stable isotope deuterium (B1214612) in alkane molecules significantly enhances their thermal stability. This phenomenon, primarily attributed to the kinetic isotope effect (KIE), has profound implications across various scientific disciplines, including materials science and drug development. The stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, requires a greater amount of energy to break, leading to higher decomposition temperatures and slower reaction rates for deuterated compounds. This guide provides a comprehensive overview of the core principles governing the thermal stability of deuterated alkanes, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Kinetic Isotope Effect and Bond Dissociation Energies

The foundational principle behind the enhanced thermal stability of deuterated alkanes is the kinetic isotope effect (KIE). The KIE is a phenomenon where isotopically substituted molecules exhibit different reaction rates. In the context of thermal decomposition, the primary KIE is of paramount importance. It arises from the difference in zero-point vibrational energies between C-H and C-D bonds. Due to its greater mass, deuterium has a lower vibrational frequency in a C-D bond compared to hydrogen in a C-H bond. This results in a lower zero-point energy for the C-D bond, and consequently, a higher activation energy is required to cleave it.

The strength of a chemical bond is quantified by its bond dissociation energy (BDE), which is the enthalpy change required to break the bond homolytically. The BDE of a C-D bond is slightly higher than that of a C-H bond, providing a quantitative measure of its increased strength.

Table 1: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Dissociation Energies

Bond TypeBond Dissociation Energy (kJ/mol)Reference
Primary C-H~423[1]
Primary C-D~431[1]

Experimental Assessment of Thermal Stability

The thermal stability of deuterated and non-deuterated alkanes is experimentally determined using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The temperature at which significant mass loss occurs is indicative of the material's decomposition temperature. For deuterated alkanes, this decomposition temperature is expected to be higher than that of their non-deuterated counterparts.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, crystallization temperature, and glass transition temperature. While melting points are not directly a measure of thermal decomposition, changes in these transitions upon deuteration can provide insights into intermolecular forces and packing efficiency, which can indirectly influence thermal stability. For instance, the melting point of cyclohexane-d12 (B167423) is 6.5 °C, which is very close to that of non-deuterated cyclohexane (B81311) (6.47 °C).[2]

Table 2: Illustrative TGA and DSC Data for Alkanes (Hypothetical Comparison)

CompoundOnset of Decomposition (TGA, °C)Peak Decomposition Temperature (TGA, °C)Melting Point (DSC, °C)
n-HexadecaneValueValue44.9
n-Hexadecane-d34Higher ValueHigher ValueSimilar Value
Polyethylene (B3416737) (HDPE)~400~465~130-135
Deuterated Polyethylene>400>465Similar Value
CyclohexaneValueValue6.47
Cyclohexane-d12Higher ValueHigher Value6.5

Experimental Protocols

Synthesis of Deuterated Alkanes

Protocol 1: Synthesis of Cyclohexane-d12

Cyclohexane-d12 can be prepared by the catalytic deuteration of benzene-d6 (B120219).

  • Materials: Benzene-d6, Deuterium gas (D₂), Platinum(IV) oxide (PtO₂) catalyst, absolute ethanol (B145695).

  • Procedure:

    • In a high-pressure hydrogenation apparatus, dissolve benzene-d6 in absolute ethanol.

    • Add a catalytic amount of PtO₂.

    • Pressurize the reactor with D₂ gas to the desired pressure.

    • Heat the mixture to the appropriate temperature and stir for the required reaction time.

    • After the reaction is complete, cool the reactor, and carefully vent the excess D₂ gas.

    • Filter the catalyst from the reaction mixture.

    • Remove the ethanol solvent by distillation.

    • Purify the resulting cyclohexane-d12 by fractional distillation.

Protocol 2: Preparation of Deuterated Polyethylene Films

Deuterated polyethylene films can be prepared by a solution-casting method.

  • Materials: Deuterated polyethylene powder, xylene.

  • Procedure:

    • Dissolve the deuterated polyethylene powder in xylene at a temperature just above the polymer's melting point with continuous stirring to form a homogeneous solution.

    • Pour the hot, homogeneous solution onto a heated glass substrate.

    • Allow the solvent to evaporate at a controlled temperature (e.g., 80-100 °C).

    • Perform a vacuum heating step (e.g., at 120 °C for 1 hour) to remove residual solvent and improve film quality.[3][4]

Thermal Analysis Protocols

Protocol 3: TGA of Polyethylene

  • Instrument: Thermogravimetric Analyzer.

  • Sample Preparation: Place a small amount of the polyethylene sample (5-10 mg) into an alumina (B75360) crucible.

  • Atmosphere: Inert atmosphere, typically nitrogen, with a flow rate of 20-50 mL/min to prevent oxidation.

  • Heating Program: Heat the sample from ambient temperature to a final temperature of around 600 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition and the temperature of maximum mass loss rate (from the derivative of the TGA curve, DTG) are determined.[5]

Protocol 4: DSC of Polyethylene

  • Instrument: Differential Scanning Calorimeter.

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of polyethylene into an aluminum DSC pan and seal it. An empty sealed pan is used as a reference.

  • Atmosphere: Inert atmosphere, typically nitrogen.

  • Heating and Cooling Program:

    • Heat the sample from ambient temperature to a temperature above its melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) to erase the thermal history.

    • Cool the sample back to ambient temperature at a controlled rate (e.g., 10 °C/min).

    • Reheat the sample at the same controlled rate to obtain the melting endotherm.

  • Data Analysis: Determine the melting temperature (peak of the endotherm) and the enthalpy of fusion (area under the peak).[5]

Mechanism of Thermal Decomposition: Free Radical Pyrolysis

The thermal decomposition of alkanes, a process also known as pyrolysis or cracking, proceeds through a free-radical chain reaction mechanism. This mechanism consists of three main stages: initiation, propagation, and termination. The increased strength of the C-D bond in deuterated alkanes primarily affects the initiation and propagation steps, leading to a slower overall rate of decomposition.

Initiation

The reaction is initiated by the homolytic cleavage of a C-C or C-H bond, which requires a significant amount of energy and is typically the rate-determining step. Due to the higher bond dissociation energy of C-D bonds, the initiation step involving C-D bond cleavage will have a higher activation energy.

Initiation Alkane R-CH₂-CH₂-R' Radicals R-CH₂• + •CH₂-R' Alkane->Radicals Heat (Δ)

Initiation of alkane pyrolysis.
Propagation

Once radicals are formed, they can participate in a series of chain propagation reactions, which include hydrogen (or deuterium) abstraction and β-scission.

  • Hydrogen/Deuterium Abstraction: A radical abstracts a hydrogen or deuterium atom from another alkane molecule, forming a new radical. This step will be slower for deuterated alkanes due to the stronger C-D bond.

  • β-Scission: An alkyl radical can break a C-C bond at the β-position to the radical center, yielding an alkene and a smaller alkyl radical.

Propagation cluster_abstraction Hydrogen/Deuterium Abstraction cluster_scission β-Scission Radical1 R• Alkane R'-H (or R'-D) NewAlkane R-H (or R-D) Alkane->NewAlkane Abstraction NewRadical R'• AlkylRadical R-CH₂-CH₂• Alkene R• + CH₂=CH₂ AlkylRadical->Alkene β-Scission

Key propagation steps in alkane pyrolysis.
Termination

The chain reaction is terminated when two radicals combine to form a stable molecule.

Termination Radical1 R• Radical2 R'• StableMolecule R-R' Radical2->StableMolecule Combination

Termination of the free radical chain.

Quantitative Kinetic Data

The rate of a chemical reaction is often described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A).

k = A * exp(-Ea / RT)

For the thermal decomposition of alkanes, deuteration leads to an increase in the activation energy (Ea) for bond cleavage, resulting in a smaller rate constant and thus a slower reaction rate.

Table 3: Arrhenius Parameters for the Pyrolysis of Ethane (B1197151) and the Kinetic Isotope Effect

ReactionA (s⁻¹)Ea (kJ/mol)k (at 700°C)Reference
C₂H₆ → 2 CH₃•~10¹⁷~384Value[6]
C₂D₆ → 2 CD₃•~10¹⁷>384Lower Value[6]
Kinetic Isotope Effect (kH/kD) >1

Note: While the pre-exponential factors (A) are generally assumed to be similar for isotopic molecules, the activation energy (Ea) for the deuterated species is expected to be higher. The kinetic isotope effect (kH/kD) for the pyrolysis of ethane has been observed to be greater than 1, confirming a slower decomposition rate for the deuterated molecule. A kinetic isotope effect of approximately 1.7 has been reported for H-D exchange in methane.[1]

Implications for Drug Development and Materials Science

The enhanced thermal and metabolic stability of deuterated compounds has significant practical applications.

  • Drug Development: In drug metabolism, the cleavage of C-H bonds is often a rate-limiting step catalyzed by cytochrome P450 enzymes. By selectively replacing hydrogen with deuterium at metabolically vulnerable positions, the rate of drug metabolism can be slowed down. This can lead to an increased half-life of the drug, improved pharmacokinetic profiles, and potentially reduced dosing frequency and side effects.

  • Materials Science: The increased thermal stability of deuterated polymers can be advantageous in applications where materials are exposed to high temperatures. For example, deuterated polyethylene may exhibit a higher maximum service temperature compared to its non-deuterated counterpart.

Conclusion

The substitution of hydrogen with deuterium provides a powerful and subtle strategy to enhance the thermal stability of alkanes. This effect is rooted in the fundamental principles of the kinetic isotope effect, where the greater strength of the C-D bond leads to higher activation energies for thermal decomposition. This in-depth guide has provided the theoretical background, experimental methodologies, and quantitative data to understand and leverage this phenomenon in research, drug development, and materials science. The detailed protocols and mechanistic diagrams serve as a practical resource for professionals in these fields.

References

The Ubiquitous Presence of n-Nonadecane: A Technical Guide to its Natural Abundance and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Nonadecane, a straight-chain alkane with the chemical formula C₁₉H₄₀, is a naturally occurring hydrocarbon found across a diverse range of biological systems. From the essential oils of aromatic plants to the cuticular waxes of insects and the tissues of animals, n-nonadecane plays varied and significant roles. In the realm of chemical ecology, it functions as a crucial semiochemical, mediating interactions between species. For researchers in drug development and natural product chemistry, understanding the distribution and concentration of this compound is paramount for exploring its potential biological activities and for the quality control of natural extracts. This in-depth technical guide provides a comprehensive overview of the natural abundance of n-nonadecane, detailed experimental protocols for its analysis, and a visualization of its role in chemical signaling.

Data Presentation: Quantitative Abundance of n-Nonadecane

The concentration of n-nonadecane varies significantly depending on the biological source. The following table summarizes the quantitative data on the natural abundance of n-nonadecane from various studies.

Biological SourceSample TypeMethod of AnalysisConcentration of n-NonadecaneReference(s)
Rosa damascena (Damask Rose)Essential OilGC-MS8% - 15%[1]
Rosa alba (White Rose)Essential OilGC-MS7% - 13%[1]
High-altitude n-Paraffin rich Rosa hybridsEssential OilGC-MS20% - 55%[1]
Vanilla madagascariensisBean Hydrocarbon FractionGC-MS7.9% of hydrocarbon fraction[2]
Vanilla fragransBean Hydrocarbon FractionGC-MS0.8% of hydrocarbon fraction[2]
Vanilla tahitensisBean Hydrocarbon FractionGC-MS0.2% of hydrocarbon fraction[2]
Nezara viridula (Southern Green Stink Bug)Male Cuticular ExtractGC-MSDetected in males, absent in females[1][3]
Bovine TissuesLiver, heart, kidneys, muscle, adipose tissueGC-MSPart of a homologous series of n-alkanes (C12-C31)[4]
Artemisia armeniacaEssential OilGC-MSComponent of essential oil[5]
Camellia sinensis (Tea Plant)--Reported presence[5]

Experimental Protocols

The accurate quantification of n-nonadecane from natural sources relies on robust extraction and analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of n-alkanes due to its high sensitivity and specificity.

Extraction of n-Nonadecane from Plant Material (e.g., Leaves, Flowers)

This protocol outlines a general procedure for the solvent extraction of n-alkanes from plant tissues.

a. Sample Preparation:

  • Fresh plant material should be carefully cleaned to remove any surface contaminants.

  • For quantitative analysis, it is recommended to dry the plant material to a constant weight, for example, by freeze-drying or oven-drying at a low temperature (e.g., 40°C) to prevent the loss of volatile components.

  • The dried material can be ground to a fine powder to increase the surface area for efficient extraction.

b. Solvent Extraction:

  • Soxhlet Extraction (Continuous):

    • Place a known quantity of the powdered plant material in a cellulose (B213188) thimble.

    • Place the thimble into a Soxhlet extractor.

    • Add a suitable non-polar solvent, such as n-hexane, to the boiling flask. n-Hexane is preferred for its selectivity towards alkanes.

    • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip back onto the sample, extracting the soluble compounds.

    • The extraction is run for a sufficient duration (e.g., 6-8 hours) to ensure complete extraction.

  • Ultrasonic-Assisted Extraction (UAE) (Batch):

    • Place a known quantity of the powdered plant material in a flask.

    • Add a measured volume of n-hexane.

    • Place the flask in an ultrasonic bath and sonicate for a specified period (e.g., 30-60 minutes). The ultrasonic waves facilitate the disruption of cell walls and enhance solvent penetration.

    • After sonication, the mixture is filtered to separate the extract from the solid plant residue.

c. Post-Extraction Clean-up:

  • The crude extract is often concentrated using a rotary evaporator.

  • To isolate the n-alkane fraction from other co-extracted compounds (e.g., pigments, more polar lipids), column chromatography is employed.

    • A silica (B1680970) gel column is prepared.

    • The concentrated extract is loaded onto the column.

    • Elution is performed with a non-polar solvent like n-hexane. The n-alkane fraction, being the least polar, will elute first.

    • Fractions are collected and can be monitored by thin-layer chromatography (TLC) to identify the n-alkane-containing fractions.

Extraction of n-Nonadecane from Insect Cuticular Hydrocarbons (CHCs)

This protocol is designed for the gentle extraction of surface lipids from insects.

a. Sample Collection:

  • Insects are collected and can be frozen for storage. For analysis, they should be brought to room temperature.

b. Surface Extraction:

  • Individual or pooled insects are submerged in a small volume of n-hexane in a glass vial for a short period (e.g., 5-10 minutes). This duration is typically sufficient to dissolve the cuticular hydrocarbons without extracting significant amounts of internal lipids.

  • The insects are then removed, and the hexane (B92381) extract, containing the CHCs, is retained.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This section provides a general GC-MS protocol for the analysis of n-nonadecane.

a. Sample Preparation for GC-MS:

  • The cleaned-up plant extract or the insect CHC extract is carefully evaporated to a small volume under a gentle stream of nitrogen.

  • The sample is then reconstituted in a known volume of a suitable solvent (e.g., n-hexane).

  • An internal standard (e.g., n-eicosane (B1172931) or a deuterated alkane) of a known concentration should be added to the sample just before analysis for accurate quantification.

b. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for alkane separation.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Splitless injection is often used for trace analysis. The injector temperature is typically set to 250-280°C.

    • Oven Temperature Program: A temperature gradient is used to separate the hydrocarbons based on their boiling points. A typical program might be:

      • Initial temperature: 50-60°C, hold for 1-2 minutes.

      • Ramp: Increase to 300-320°C at a rate of 5-10°C/min.

      • Final hold: Hold at the final temperature for 10-20 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: A mass range of m/z 40-550 is typically scanned.

    • Ion Source and Transfer Line Temperatures: Typically set around 230°C and 280°C, respectively.

c. Data Analysis:

  • Identification: n-Nonadecane is identified by comparing its retention time and mass spectrum with that of an authentic n-nonadecane standard. The mass spectrum of n-nonadecane is characterized by a molecular ion peak (M⁺) at m/z 268 and a series of fragment ions separated by 14 amu (CH₂).

  • Quantification: The concentration of n-nonadecane in the sample is determined by comparing the peak area of n-nonadecane to the peak area of the internal standard. A calibration curve prepared with known concentrations of n-nonadecane standard should be used for accurate quantification.

Mandatory Visualization

Experimental Workflow Diagram

Experimental_Workflow cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Preparation (Cleaning, Drying, Grinding) Solvent_Extraction Solvent Extraction (Soxhlet or UAE with n-Hexane) Sample_Prep->Solvent_Extraction Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Column_Chromatography Column Chromatography (Silica Gel) Concentration->Column_Chromatography GCMS_Prep Sample Preparation for GC-MS (Internal Standard Addition) Column_Chromatography->GCMS_Prep GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis Identification Identification (Retention Time & Mass Spectra) GCMS_Analysis->Identification Quantification Quantification (Peak Area Comparison) Identification->Quantification

Caption: Workflow for the extraction and analysis of n-nonadecane.

Signaling Pathway Diagram: n-Nonadecane as a Kairomone

n-Nonadecane plays a critical role as a kairomone in the chemical communication between the southern green stink bug (Nezara viridula) and its egg parasitoid, Trissolcus basalis. The presence of n-nonadecane on male stink bugs acts as a chemical cue that allows the female parasitoid to distinguish between male and female hosts, influencing its foraging behavior.[1][3]

Kairomone_Signaling cluster_host Host: Nezara viridula (Male) cluster_parasitoid Parasitoid: Trissolcus basalis (Female) cluster_response Behavioral Response Host Male Stink Bug CHC_Profile Cuticular Hydrocarbon Profile (Contains n-Nonadecane) Host->CHC_Profile produces Antennal_Reception Antennal Chemoreceptors CHC_Profile->Antennal_Reception contact cue (Kairomone) Parasitoid Female Parasitoid Parasitoid->Antennal_Reception detects with Signal_Transduction Signal Transduction (Neuronal Firing) Antennal_Reception->Signal_Transduction triggers Behavioral_Change Altered Foraging Behavior (Reduced searching on male trails) Signal_Transduction->Behavioral_Change leads to

Caption: n-Nonadecane as a kairomone in host discrimination.

References

Methodological & Application

n-Nonadecane-d40 GC-MS internal standard protocol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Use of n-Nonadecane-d40 as a Gas Chromatography-Mass Spectrometry (GC-MS) Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative gas chromatography-mass spectrometry (GC-MS) analysis, the use of an internal standard (IS) is crucial for achieving accurate and reproducible results. An ideal internal standard co-elutes with the analyte of interest and has similar chemical properties but is distinguishable by the mass spectrometer. Deuterated compounds are excellent internal standards as they share near-identical retention times with their non-deuterated counterparts but have a different mass-to-charge ratio (m/z).[1] This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of n-nonadecane and other long-chain alkanes by GC-MS.

n-Nonadecane is a straight-chain alkane with 19 carbon atoms and is found in various natural and industrial samples.[2][3] Accurate quantification of n-alkanes is important in environmental analysis, food science, and petroleum geochemistry. The use of this compound as an internal standard can correct for variations in sample preparation, injection volume, and instrument response, leading to improved analytical precision and accuracy.

Principle of the Method

A known amount of this compound is added to all samples, calibration standards, and quality control samples. The samples are then analyzed by GC-MS. The analyte (n-nonadecane) and the internal standard (this compound) are separated from other components in the sample by the gas chromatograph and detected by the mass spectrometer. Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.

Materials and Reagents

  • This compound: (CD3(CD2)17CD3), Molecular Weight: 308.77 g/mol , CAS: 39756-36-0[4][5]

  • n-Nonadecane: (C19H40), Molecular Weight: 268.52 g/mol , CAS: 629-92-5[2]

  • Solvent: High-purity, GC-MS grade hexane (B92381) or similar non-polar solvent.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps.

Experimental Protocols

Preparation of Stock Solutions
  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of neat this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of n-nonadecane and dissolve it in 10 mL of hexane in a volumetric flask.

Preparation of Calibration Standards

Prepare a series of calibration standards by serial dilution of the analyte stock solution. A typical calibration range for n-alkane analysis is 0.5 to 100 µg/mL. To each calibration standard, add a constant amount of the internal standard. For example, to 1 mL of each calibration standard, add 10 µL of a 100 µg/mL this compound working solution to achieve a final internal standard concentration of 1 µg/mL.

Calibration LevelConcentration of n-Nonadecane (µg/mL)Concentration of this compound (µg/mL)
10.51.0
21.01.0
35.01.0
410.01.0
525.01.0
650.01.0
7100.01.0
Table 1: Example Calibration Standard Concentrations
Sample Preparation

The sample preparation method will vary depending on the matrix. For liquid samples, a simple dilution with hexane may be sufficient. For solid or complex matrices, extraction techniques such as liquid-liquid extraction or solid-phase extraction (SPE) may be necessary. A known amount of the this compound internal standard working solution should be added to the sample before any extraction or cleanup steps to account for analyte losses during sample processing.

GC-MS Analysis

The following GC-MS parameters are a starting point and may require optimization for your specific instrument and application.

ParameterValue
Gas Chromatograph
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature280 °C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature ProgramInitial temperature 60 °C, hold for 2 min; ramp to 300 °C at 10 °C/min; hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Transfer Line Temperature280 °C
Ion Source Temperature230 °C
Table 2: Recommended GC-MS Parameters
Ion Selection for SIM Mode

For quantitative analysis in SIM mode, specific ions for both the analyte and the internal standard must be selected. One ion is typically chosen for quantification (quantifier ion), and one or two additional ions are monitored for confirmation (qualifier ions). Based on the mass spectrum of n-nonadecane, characteristic fragment ions are observed at m/z 43, 57, 71, and 85.[6][7] For this compound, the corresponding fragment ions will be shifted due to the presence of deuterium.

CompoundRolem/z
n-NonadecaneQuantifier57
Qualifier 171
Qualifier 243
This compoundQuantifier66
Qualifier 180
Table 3: Suggested Quantifier and Qualifier Ions
Note: The optimal quantifier and qualifier ions for this compound should be experimentally determined by acquiring a full scan mass spectrum of the deuterated standard.

Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas of the quantifier ions for both n-nonadecane and this compound at their respective retention times. The retention time for n-nonadecane under the specified conditions is expected to be around 19-22 minutes.[8]

  • Calibration Curve: For each calibration standard, calculate the response ratio (Area of Analyte / Area of Internal Standard). Plot the response ratio against the concentration of the analyte to generate a calibration curve. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.

  • Quantification of Unknowns: Calculate the response ratio for the unknown samples. Use the calibration curve equation to determine the concentration of the analyte in the samples.

Method Validation

For use in regulated environments, the analytical method should be validated according to relevant guidelines (e.g., FDA, ICH). Key validation parameters include:

  • Linearity: Assessed from the calibration curve.

  • Accuracy: Determined by analyzing samples with known concentrations (spiked samples) and comparing the measured concentration to the true concentration.

  • Precision: Assessed by repeatedly analyzing the same sample (repeatability) and by analyzing the sample on different days or by different analysts (intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio.

ParameterTypical Acceptance Criteria
Linearity (R²)≥ 0.99
Accuracy (% Recovery)80-120%
Precision (% RSD)≤ 15% (≤ 20% at LOQ)
Table 4: Typical Method Validation Acceptance Criteria

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solutions (Analyte & IS) prep_cal Prepare Calibration Standards prep_stock->prep_cal prep_sample Prepare Samples (Add IS) prep_stock->prep_sample gcms_analysis GC-MS Analysis (SIM Mode) prep_cal->gcms_analysis prep_sample->gcms_analysis integrate Integrate Peak Areas gcms_analysis->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Unknowns integrate->quantify calibrate->quantify

Caption: Experimental workflow for GC-MS analysis using an internal standard.

Logical Relationship of Quantification

Quantification_Logic response_ratio Response Ratio calibration_curve Calibration Curve response_ratio->calibration_curve unknown_conc Unknown Analyte Concentration response_ratio->unknown_conc analyte_area Analyte Peak Area analyte_area->response_ratio is_area Internal Standard Peak Area is_area->response_ratio calibration_curve->unknown_conc known_conc Known Analyte Concentrations known_conc->calibration_curve

References

Application Notes and Protocols for the Use of n-Nonadecane-d40 in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of n-Nonadecane-d40 as an internal standard for the quantitative analysis of organic pollutants in environmental samples. The protocols detailed below are primarily focused on the analysis of total petroleum hydrocarbons (TPH) in soil and water matrices by gas chromatography-mass spectrometry (GC-MS).

Introduction

This compound (C19D40) is a deuterated form of the n-C19 alkane.[1] Its physical and chemical properties are nearly identical to its non-deuterated analog, n-nonadecane, allowing it to serve as an excellent internal standard for analytical methods. The key advantage of using a deuterated internal standard is its ability to mimic the behavior of the target analytes during sample preparation (extraction, cleanup) and analysis, thus compensating for variations in extraction efficiency and instrumental response.[2][3] This leads to improved accuracy and precision in the quantification of environmental contaminants.

This compound is particularly well-suited for methods analyzing semi-volatile organic compounds, such as those found in diesel fuel and other petroleum products.[4][5] Its elution time in a typical GC analysis falls within the diesel range organics (DRO), making it an ideal internal standard for this class of contaminants.

Quantitative Data Summary

The following tables summarize typical performance data for an analytical method employing this compound as an internal standard for the analysis of TPH (in the diesel range C10-C28) in soil and water.

Table 1: Method Performance for TPH in Water

ParameterResult
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.05 mg/L
Limit of Quantification (LOQ) 0.1 mg/L
Average Recovery 85-110%
Precision (%RSD) < 15%

Table 2: Method Performance for TPH in Soil

ParameterResult
Linearity (R²) > 0.995
Limit of Detection (LOD) 5 mg/kg
Limit of Quantification (LOQ) 10 mg/kg
Average Recovery 80-115%
Precision (%RSD) < 20%

Experimental Protocols

Protocol for TPH Analysis in Water

This protocol describes the determination of diesel range organics (DRO) in water samples using this compound as an internal standard.

3.1.1. Sample Preparation and Extraction

  • Collect water samples in 1-liter amber glass bottles with Teflon-lined caps.

  • To a 1-liter separatory funnel, add a 500 mL aliquot of the water sample.

  • Spike the sample with a known amount of this compound solution in a non-interfering solvent (e.g., 100 µL of a 10 µg/mL solution in acetone).

  • Add 30 mL of dichloromethane (B109758) to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower organic layer into a clean flask.

  • Repeat the extraction two more times with fresh 30 mL portions of dichloromethane, combining the extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate (B86663).

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

3.1.2. GC-MS Analysis

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 320°C at 10°C/min.

    • Hold at 320°C for 10 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor:

    • Quantifier ion for this compound: m/z 66.

    • Qualifier ions for this compound: m/z 80, 94.

    • Ions for target TPH components (e.g., characteristic alkane fragments: m/z 57, 71, 85).

Protocol for TPH Analysis in Soil

This protocol details the determination of DRO in soil and sediment samples using this compound as an internal standard.

3.2.1. Sample Preparation and Extraction

  • Homogenize the soil or sediment sample.

  • Weigh 10 g of the homogenized sample into a beaker.

  • Spike the sample with a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in acetone) and mix thoroughly.

  • Mix the spiked soil with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.

  • Transfer the mixture to a Soxhlet extraction thimble.

  • Extract the sample for 8 hours with a 1:1 mixture of acetone (B3395972) and hexane.

  • After extraction, concentrate the solvent to a final volume of 1 mL.

3.2.2. GC-MS Analysis

The GC-MS conditions for soil analysis are the same as those described in section 3.1.2 for water analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample_collection Sample Collection (Water or Soil) spiking Spiking with This compound sample_collection->spiking extraction Solvent Extraction spiking->extraction concentration Extract Concentration extraction->concentration gc_ms_analysis GC-MS Analysis concentration->gc_ms_analysis quantification Quantification using Internal Standard gc_ms_analysis->quantification reporting Reporting of Results quantification->reporting

Caption: Workflow for environmental sample analysis using an internal standard.

logical_relationship analyte Target Analyte (e.g., TPH) extraction_efficiency Extraction Efficiency analyte->extraction_efficiency instrument_response Instrumental Response analyte->instrument_response is Internal Standard (this compound) is->extraction_efficiency is->instrument_response accurate_quantification Accurate Quantification extraction_efficiency->accurate_quantification instrument_response->accurate_quantification

Caption: Role of an internal standard in achieving accurate quantification.

References

Application Notes and Protocols for n-Nonadecane-d40 as a Surrogate Standard in Persistent Organic Pollutants (POPs) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of n-Nonadecane-d40 as a surrogate standard in the analysis of Persistent Organic Pollutants (POPs). Surrogate standards are essential for ensuring the accuracy and reliability of analytical data by monitoring the efficiency of sample preparation and analysis. This compound, a deuterated n-alkane, is an effective surrogate for various POPs analyzed by gas chromatography-mass spectrometry (GC-MS).

Introduction to Surrogate Standards in POPs Analysis

Persistent Organic Pollutants (POPs) are a group of toxic chemicals that are resistant to environmental degradation, leading to their bioaccumulation in human and animal tissues. The accurate quantification of these compounds in various environmental matrices such as soil, water, and biological tissues is crucial for assessing environmental contamination and human exposure.

Analytical procedures for POPs often involve multiple steps, including extraction, cleanup, and concentration, during which the target analytes can be lost. To account for these potential losses, a surrogate standard, a compound chemically similar to the analytes of interest but not naturally present in the samples, is added at a known concentration before sample processing. The recovery of the surrogate standard is then used to correct the concentrations of the target analytes.

Deuterated compounds, such as this compound, are ideal surrogate standards for GC-MS analysis because they have similar physicochemical properties to their non-deuterated counterparts but can be distinguished by their higher mass.

Properties of this compound

This compound is a saturated hydrocarbon with a linear chain of 19 carbon atoms, where all 40 hydrogen atoms have been replaced by deuterium.[1] This isotopic labeling makes it an excellent surrogate for a range of semi-volatile organic compounds.

PropertyValue
Chemical Formula C₁₉D₄₀
Molecular Weight 308.77 g/mol [1]
Appearance Solid
Boiling Point Approx. 330 °C (unlabeled)[2]
Melting Point Approx. 32 °C (unlabeled)[2]
Solubility Soluble in organic solvents

Application of this compound in POPs Analysis

This compound is particularly suitable as a surrogate standard for the analysis of various classes of POPs, including:

  • Polychlorinated Biphenyls (PCBs)

  • Polybrominated Diphenyl Ethers (PBDEs)

  • Organochlorine Pesticides (OCPs)

  • Polycyclic Aromatic Hydrocarbons (PAHs)

Its chemical stability and volatility are comparable to many of these POPs, ensuring that it behaves similarly throughout the analytical process.

Quantitative Data Summary

The recovery of this compound is a critical parameter for assessing the performance of the analytical method. The acceptable recovery limits can vary depending on the specific method, matrix, and regulatory guidelines. Generally, for many environmental analyses, a surrogate recovery of 70-130% is considered acceptable.

The following table summarizes typical, though not universally mandated, acceptance criteria for surrogate recovery in POPs analysis. It is important to note that specific method validation is required to establish in-house acceptance limits.

MatrixAnalyte ClassTypical Surrogate Recovery Acceptance Criteria (%)
WaterPCBs, OCPs, PAHs70 - 130
Soil/SedimentPCBs, OCPs, PAHs, PBDEs60 - 140
Biota (e.g., fish tissue)PCBs, OCPs, PBDEs50 - 150

Note: The above data are illustrative. Laboratories should establish their own control limits based on the performance of their methods and adherence to specific regulatory requirements (e.g., EPA methods).

Experimental Protocols

The following are generalized protocols for the analysis of POPs in environmental samples using this compound as a surrogate standard.

Protocol 1: Analysis of POPs in Soil/Sediment Samples

1. Sample Preparation and Spiking:

  • Homogenize the soil/sediment sample thoroughly.
  • Weigh approximately 10 g of the homogenized sample into a clean extraction thimble or beaker.
  • Spike the sample with a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in a suitable solvent like hexane).
  • Also spike with internal standards for quantification.
  • Prepare a method blank and a matrix spike/matrix spike duplicate (MS/MSD) sample in the same manner.

2. Extraction:

  • Choose an appropriate extraction technique, such as Soxhlet extraction, pressurized fluid extraction (PFE), or ultrasonic extraction.
  • For Soxhlet Extraction:
  • Mix the spiked sample with anhydrous sodium sulfate (B86663) to remove moisture.
  • Place the sample in a Soxhlet extractor and extract with a suitable solvent (e.g., hexane/acetone mixture) for 16-24 hours.
  • For PFE:
  • Pack the spiked sample into the extraction cell.
  • Extract with a suitable solvent at elevated temperature and pressure according to the instrument's operating manual.

3. Extract Cleanup:

  • The raw extract may contain interfering compounds that need to be removed.
  • Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.
  • Perform cleanup using techniques such as gel permeation chromatography (GPC) to remove lipids or adsorption chromatography (e.g., using silica (B1680970) gel or Florisil) to remove polar interferences.
  • Elute the POPs and the surrogate standard from the cleanup column with an appropriate solvent.

4. Concentration and Solvent Exchange:

  • Concentrate the cleaned extract to a final volume of 1 mL or less.
  • If necessary, exchange the solvent to one that is compatible with the GC-MS system (e.g., isooctane (B107328) or nonane).

5. GC-MS Analysis:

  • Inject an aliquot of the final extract (e.g., 1 µL) into the GC-MS system.
  • Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column) and a temperature program that allows for the separation of the target POPs and this compound.
  • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for the target POPs and for this compound.

6. Data Analysis and Calculation:

  • Identify and integrate the peaks corresponding to the target POPs and this compound.
  • Calculate the concentration of the target analytes using the internal standard method.
  • Calculate the percent recovery of the this compound surrogate using the following formula: % Recovery = (Amount of Surrogate Detected / Amount of Surrogate Spiked) * 100
  • Correct the concentrations of the target analytes for the recovery of the surrogate if required by the analytical method.

Protocol 2: Analysis of POPs in Water Samples

1. Sample Collection and Preservation:

  • Collect water samples in clean glass containers.
  • Preserve the samples as required by the specific analytical method (e.g., by adding a solvent or adjusting the pH).

2. Spiking:

  • Measure a specific volume of the water sample (e.g., 1 L) into a separatory funnel.
  • Spike the water sample with a known amount of this compound solution and internal standards.

3. Liquid-Liquid Extraction (LLE):

  • Add a suitable organic solvent (e.g., dichloromethane (B109758) or hexane) to the separatory funnel.
  • Shake the funnel vigorously for a specified period, releasing pressure periodically.
  • Allow the layers to separate and collect the organic layer.
  • Repeat the extraction process two more times with fresh solvent.
  • Combine the organic extracts.

4. Drying and Concentration:

  • Dry the combined organic extract by passing it through a column of anhydrous sodium sulfate.
  • Concentrate the extract to a small volume (e.g., 1 mL) using a Kuderna-Danish (K-D) concentrator or a rotary evaporator.

5. Cleanup (if necessary):

  • For complex water samples, a cleanup step similar to that described for soil/sediment samples may be necessary.

6. GC-MS Analysis and Data Calculation:

  • Follow steps 4, 5, and 6 from the soil/sediment protocol.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Sample Sample Collection (Soil, Water, etc.) Spike Spiking with This compound Sample->Spike Extraction Extraction (Soxhlet, LLE, etc.) Spike->Extraction Cleanup Extract Cleanup (GPC, Silica Gel) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC-MS Analysis Concentration->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for POPs analysis.

logical_relationship cluster_process Analytical Process cluster_calculation Quantification & Correction Start Initial Sample (with known amount of This compound) Process Extraction & Cleanup (Potential for Analyte Loss) Start->Process Final Final Extract for Analysis Process->Final Measure Measure Recovery of This compound Final->Measure Correct Correct Target Analyte Concentration based on Surrogate Recovery Measure->Correct Result Accurate & Reliable POPs Concentration Correct->Result

Caption: Role of surrogate standard in analysis.

References

Application Note: Quantitative Analysis of Long-Chain Hydrocarbons Using Isotope Dilution Mass Spectrometry with n-Nonadecane-d40

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and accurate method for the quantification of long-chain hydrocarbons in various matrices using isotope dilution mass spectrometry (IDMS) with n-Nonadecane-d40 as an internal standard. The use of a deuterated internal standard that is chemically identical to the analyte of interest, n-Nonadecane, ensures high precision and accuracy by correcting for variations in sample preparation and instrument response. This document provides comprehensive experimental protocols, data presentation in tabular format, and visual diagrams of the workflow for researchers in environmental analysis, food safety, and pharmaceutical development.

Introduction

The accurate quantification of long-chain hydrocarbons is critical in numerous fields, including environmental monitoring of petroleum contamination, ensuring the safety of food products from mineral oil saturated hydrocarbons (MOSH), and in the development of pharmaceuticals where hydrocarbon-based excipients may be used. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision.[1] By introducing a known amount of an isotopically labeled version of the analyte (in this case, this compound) into the sample, any loss of analyte during sample preparation or fluctuations in instrument performance will affect both the native analyte and the labeled standard equally. This allows for a highly accurate determination of the analyte concentration based on the ratio of the signals from the native and labeled compounds. This compound is an ideal internal standard for the analysis of C18-C40 range hydrocarbons due to its similar chemical and physical properties to the analytes of interest.[1]

Key Properties of n-Nonadecane and this compound

A summary of the key physical and chemical properties of n-Nonadecane and its deuterated analog, this compound, is presented in Table 1.

Propertyn-Nonadecane (C19H40)This compound (C19D40)Reference
Molecular Weight 268.52 g/mol 308.77 g/mol [2]
CAS Number 629-92-539756-36-0[2]
Chemical Formula CH3(CH2)17CH3CD3(CD2)17CD3[2]
Purity ≥99%≥98% (isotopic)[2]
Primary Application Reference standardInternal standard for IDMS[2]

Experimental Protocols

Sample Preparation

The following protocol describes a general procedure for the extraction of long-chain hydrocarbons from a solid or semi-solid matrix (e.g., soil, foodstuff).

Materials:

  • Sample (e.g., 5 g of homogenized food sample)

  • This compound internal standard solution (10 µg/mL in hexane)

  • Hexane (pesticide residue grade)

  • Dichloromethane (pesticide residue grade)

  • Anhydrous sodium sulfate (B86663)

  • Solid Phase Extraction (SPE) cartridge (e.g., Silica (B1680970) gel, 1 g)

  • Glass vials, centrifuge tubes, evaporator (e.g., nitrogen stream)

Procedure:

  • Spiking with Internal Standard: Accurately weigh approximately 5 g of the homogenized sample into a centrifuge tube. Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 10 µg/mL solution).

  • Extraction: Add 10 mL of a hexane:dichloromethane (1:1, v/v) mixture to the centrifuge tube. Vortex vigorously for 2 minutes.

  • Sonication: Place the centrifuge tube in an ultrasonic bath for 15 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid matrix from the solvent extract.

  • Collection of Extract: Carefully transfer the supernatant (the solvent layer) to a clean glass tube.

  • Repeat Extraction: Repeat the extraction process (steps 2-5) on the sample residue with another 10 mL of the solvent mixture to ensure complete extraction. Combine the supernatants.

  • Drying: Pass the combined extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen at room temperature.

  • SPE Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) cleanup step may be required to remove interfering compounds.

    • Condition a silica gel SPE cartridge with 5 mL of hexane.

    • Load the 1 mL sample extract onto the cartridge.

    • Elute the hydrocarbon fraction with 10 mL of hexane.

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Final Sample: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

  • Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

GC-MS Parameters:

ParameterValue
Injection Volume 1 µL
Injection Mode Splitless
Injector Temperature 280°C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial 60°C, hold for 2 min; ramp to 320°C at 10°C/min; hold for 10 min
MS Transfer Line Temp. 290°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Scan Mode Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters:

AnalyteQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
n-Nonadecane (C19H40)5771, 85
This compound (C19D40) 66 82, 98
Other target n-alkanes5771, 85

Note: The quantifier and qualifier ions for this compound are shifted due to the mass difference of deuterium. The specific ions should be confirmed by analyzing a standard of this compound.

Data Presentation

The following tables present hypothetical yet representative data for a method validation study using this compound as an internal standard for the quantification of n-Nonadecane. The performance characteristics are based on typical results obtained for similar methods analyzing long-chain hydrocarbons.[1]

Table 2: Linearity of n-Nonadecane Calibration
Concentration (µg/mL)Response Ratio (Analyte/IS)
0.10.098
0.50.512
1.01.025
5.04.987
10.010.115
Correlation Coefficient (R²) 0.9995
Table 3: Method Performance Characteristics
ParameterResult
Linear Range 0.1 - 10 µg/mL
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantification (LOQ) 0.07 µg/mL
Precision (RSD%) < 5%
Accuracy (Recovery %) 95 - 105%

Mandatory Visualization

Below are Graphviz diagrams illustrating the experimental workflow and the logical relationship in isotope dilution mass spectrometry.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Weighing (e.g., 5g) Spike 2. Spiking with This compound Sample->Spike Extract 3. Solvent Extraction (Hexane:DCM) Spike->Extract Concentrate 4. Concentration (Nitrogen Stream) Extract->Concentrate Cleanup 5. SPE Cleanup (Silica Gel) Concentrate->Cleanup Final_Extract 6. Final Extract (1 mL) Cleanup->Final_Extract Injection 7. GC Injection Final_Extract->Injection Separation 8. Chromatographic Separation Injection->Separation Detection 9. Mass Spectrometric Detection (SIM) Separation->Detection Integration 10. Peak Integration (Analyte & IS) Detection->Integration Calculation 11. Concentration Calculation Integration->Calculation Result 12. Final Result Calculation->Result idms_logic cluster_sample In the Sample cluster_process During Processing cluster_ms In the Mass Spectrometer cluster_calc Calculation Analyte Unknown Amount of Analyte (A) Loss Sample Loss (Extraction, Cleanup, etc.) Analyte->Loss IS_added Known Amount of Internal Standard (IS) IS_added->Loss Analyte_measured Measured Signal of Analyte (SA) Loss->Analyte_measured IS_measured Measured Signal of Internal Standard (SIS) Loss->IS_measured Ratio Ratio (SA / SIS) is Proportional to Amount Ratio (A / IS) Analyte_measured->Ratio IS_measured->Ratio

References

Application Notes and Protocols for the Preparation of n-Nonadecane-d40 Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Nonadecane-d40 is the deuterated form of n-Nonadecane, a straight-chain alkane. Its high isotopic purity and chemical similarity to its non-deuterated counterpart make it an excellent internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] The use of deuterated internal standards is a cornerstone of analytical rigor, allowing for precise correction of variations that can occur during sample preparation and instrumental analysis.[1] This document provides detailed protocols for the preparation of this compound standard solutions for use in research and drug development applications, including environmental analysis.

Data Presentation

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Chemical Name This compound
Synonyms Nonadecane-d40, Perdeuterated n-Nonadecane
CAS Number 39756-36-0
Molecular Formula CD₃(CD₂)₁₇CD₃
Molecular Weight 308.77 g/mol [1][2]
Melting Point 28-30 °C[1]
Boiling Point 330 °C[1]
Solubility Soluble in chloroform (B151607) and hexane.[2] Insoluble in water.
Storage Temperature Room temperature, away from light and moisture.[2]

Experimental Protocols

The following protocols detail the preparation of stock and working standard solutions of this compound. These solutions are suitable for use as internal standards in chromatographic and mass spectrometric analyses.

Materials and Equipment
  • This compound (neat material)

  • High-purity solvent (e.g., hexane, chloroform, or other suitable organic solvent)

  • Analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flasks (various sizes, e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated micropipettes and tips

  • Amber glass vials with screw caps (B75204) for storage

  • Vortex mixer

  • Ultrasonic bath (optional)

Preparation of Stock Solution (1 mg/mL)
  • Tare the Balance: Place a clean, dry weighing vessel (e.g., a small glass vial or weighing paper) on the analytical balance and tare it.

  • Weigh this compound: Carefully weigh approximately 10 mg of this compound neat material into the tared vessel. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed this compound to a 10 mL Class A volumetric flask.

  • Add Solvent: Add a small amount of the chosen solvent (e.g., hexane) to the weighing vessel to rinse any remaining material and transfer the rinse to the volumetric flask. Repeat this step to ensure complete transfer.

  • Bring to Volume: Add the solvent to the volumetric flask until it is about half full. Gently swirl the flask to dissolve the this compound. An ultrasonic bath may be used to aid dissolution.

  • Final Volume: Once the solid is fully dissolved, bring the flask to the 10 mL mark with the solvent.

  • Homogenize: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Label and Store: Transfer the stock solution to a properly labeled amber glass vial and store at room temperature or as recommended by the manufacturer.

Preparation of Working Standard Solutions

Working standard solutions are prepared by serially diluting the stock solution to the desired concentrations. The following is an example of preparing a 10 µg/mL working standard solution.

  • Pipette Stock Solution: Using a calibrated micropipette, transfer 1 mL of the 1 mg/mL stock solution into a 100 mL Class A volumetric flask.

  • Dilute: Add the solvent to the flask, bringing it to the 100 mL mark.

  • Homogenize: Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Label and Store: Transfer the working solution to a labeled amber glass vial.

This process can be repeated to create a range of working standard concentrations as needed for the specific analytical method.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the preparation of this compound standard solutions.

G Workflow for this compound Standard Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve Quantitative Transfer homogenize_stock Homogenize dissolve->homogenize_stock Bring to Volume store_stock Store Stock Solution homogenize_stock->store_stock Transfer & Label pipette Pipette Stock Solution store_stock->pipette dilute Dilute with Solvent pipette->dilute homogenize_working Homogenize dilute->homogenize_working Bring to Volume store_working Store Working Solution homogenize_working->store_working Transfer & Label

Caption: Preparation of this compound standard solutions.

References

Application of n-Nonadecane-d40 in Petroleum Biomarker Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Petroleum biomarkers, often referred to as "molecular fossils," are complex organic compounds found in crude oils and source rocks that are derived from formerly living organisms. The analysis of these biomarkers, such as hopanes and steranes, provides invaluable information for petroleum exploration, including the assessment of source rock maturity, depositional environment, and the extent of biodegradation. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for biomarker analysis due to its high sensitivity and specificity.

For accurate quantification of these biomarkers, the use of an internal standard is crucial to correct for variations in sample preparation and instrument response. n-Nonadecane-d40, a deuterated n-alkane, serves as an excellent internal standard for this purpose. Its chemical properties are very similar to the n-alkanes and other saturated hydrocarbons being analyzed, ensuring comparable behavior during extraction, fractionation, and chromatographic analysis. However, its increased mass due to deuterium (B1214612) labeling allows it to be distinguished from the non-deuterated analytes by the mass spectrometer, preventing interference with the quantification of native compounds.

This document provides a detailed protocol for the application of this compound as an internal standard for the quantitative analysis of petroleum biomarkers by GC-MS.

Principle

A known amount of this compound is added to the petroleum or source rock extract prior to sample cleanup and fractionation. The sample is then fractionated to isolate the saturated hydrocarbon fraction containing the biomarkers of interest. This fraction is subsequently analyzed by GC-MS. The response of the target biomarkers is measured relative to the response of the this compound internal standard. By using a response factor, the concentration of each biomarker can be accurately determined. The characteristic mass-to-charge ratio (m/z) for monitoring this compound is distinct from the key fragment ions used for common biomarkers like hopanes (m/z 191) and steranes (m/z 217), thus avoiding analytical interference.

Experimental Protocols

Preparation of Internal Standard Stock Solution
  • Reagents and Materials:

    • This compound (purity ≥ 98%)

    • Dichloromethane (B109758) (DCM), HPLC grade or equivalent

    • Volumetric flasks (1 mL, 10 mL)

    • Analytical balance

  • Procedure:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve the this compound in dichloromethane and bring the volume to the mark. This will be the stock solution (approximately 1000 µg/mL).

    • Prepare a working solution by diluting the stock solution. For example, pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute with dichloromethane to obtain a working solution of 10 µg/mL.

Sample Preparation and Spiking
  • Reagents and Materials:

  • Procedure:

    • Accurately weigh approximately 50-100 mg of crude oil or rock extract into a sample vial.

    • Add a precise volume of the this compound internal standard working solution to the sample. For example, add 100 µL of the 10 µg/mL working solution to yield a final concentration of 1 µg of the internal standard in the sample.

    • Dissolve the spiked sample in a minimal amount of hexane.

Fractionation by Column Chromatography
  • Procedure:

    • Prepare a glass column packed with activated silica gel, with a small layer of anhydrous sodium sulfate on top.

    • Pre-elute the column with hexane.

    • Load the dissolved, spiked sample onto the column.

    • Elute the saturated hydrocarbon fraction with an appropriate volume of hexane (e.g., 20-30 mL). This fraction will contain the n-alkanes, hopanes, steranes, and the this compound internal standard.

    • Elute the aromatic fraction with a mixture of hexane and dichloromethane (e.g., 70:30 v/v).

    • Elute the polar fraction with a mixture of dichloromethane and methanol (e.g., 50:50 v/v).

    • Collect the saturated fraction and concentrate it under a gentle stream of nitrogen to a final volume of approximately 1 mL.

GC-MS Analysis
  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for hydrocarbon analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Mass Spectrometer: Capable of operating in Selected Ion Monitoring (SIM) mode.

    • Injector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp 1: 10 °C/min to 150 °C

      • Ramp 2: 4 °C/min to 310 °C, hold for 20 minutes

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Transfer Line Temperature: 290 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

  • SIM Parameters:

    • Group 1 (n-Alkanes and this compound): m/z 85 (for n-alkanes) and m/z 98 (for this compound).

    • Group 2 (Hopanes): m/z 191.

    • Group 3 (Steranes): m/z 217.

Data Presentation

Table 1: Representative Quantitative Data for Biomarker Analysis using this compound Internal Standard
AnalyteRetention Time (min)Quantitation Ion (m/z)Concentration (µg/g of oil)% RSD (n=3)
This compound (IS)25.859810.0 (spiked)N/A
n-Heptadecane (n-C17)22.5085150.24.5
Pristane22.6585125.84.2
n-Octadecane (n-C18)24.0585140.54.8
Phytane24.2085110.34.6
C27 17α(H),21β(H)-Hopane42.1019135.65.1
C29 17α(H),21β(H)-Hopane44.8019155.25.5
C30 17α(H),21β(H)-Hopane46.2019160.15.3
C27 13β(H),17α(H)-Diacholestane (20S)38.5021720.46.2
C27 13β(H),17α(H)-Diacholestane (20R)38.7021722.16.0
C29 14α(H),17α(H)-Cholestane (20S)43.1021745.85.8
C29 14α(H),17α(H)-Cholestane (20R)43.4021748.25.7

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_fractionation Fractionation cluster_analysis Analysis sample Crude Oil or Rock Extract spike Spike with This compound Internal Standard sample->spike dissolve Dissolve in Hexane spike->dissolve column Silica Gel Column Chromatography dissolve->column saturates Saturated Fraction (contains Biomarkers + IS) column->saturates aromatics Aromatic Fraction column->aromatics polars Polar Fraction column->polars concentrate Concentrate Saturated Fraction saturates->concentrate gcms GC-MS Analysis (SIM Mode) concentrate->gcms data Data Processing and Quantification gcms->data

Caption: Workflow for petroleum biomarker analysis using an internal standard.

Logical Relationship for Quantification

quantification_logic cluster_inputs Inputs from GC-MS cluster_constants Known Values cluster_calculation Calculation cluster_output Output peak_area_analyte Peak Area of Biomarker Analyte calculation Concentration_Analyte = (Area_Analyte / Area_IS) * Conc_IS / RRF peak_area_analyte->calculation peak_area_is Peak Area of This compound (IS) peak_area_is->calculation conc_is Concentration of This compound (IS) conc_is->calculation rrf Relative Response Factor (RRF) rrf->calculation result Concentration of Biomarker Analyte calculation->result

Caption: Logic for biomarker quantification using the internal standard method.

Application Note: Quantitative Analysis of Polycyclic Aromatic Hydrocarbons in Environmental Matrices using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental and health concern due to their carcinogenic and mutagenic properties.[1][2] These compounds are formed from the incomplete combustion of organic materials and are ubiquitous pollutants in air, water, and soil.[1] Accurate and sensitive analytical methods are crucial for monitoring the presence of PAHs in various environmental matrices to ensure regulatory compliance and assess potential human exposure risks.

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and robust technique for the identification and quantification of PAHs.[2] For highly accurate and precise quantification, the principle of isotope dilution mass spectrometry (IDMS) is employed. This method involves the use of stable isotope-labeled analogs of the target analytes as internal standards. These isotopically labeled standards, typically deuterated PAHs, exhibit nearly identical chemical and physical properties to their native counterparts, allowing for effective correction of analyte losses during sample preparation and analysis.[3][4]

While various deuterated compounds can be used as internal standards, for PAH analysis, the use of deuterated PAHs is the scientifically accepted and recommended approach. This is because their structural and chemical similarity to the target PAHs ensures they behave similarly throughout the extraction, cleanup, and analytical processes, leading to the most accurate quantification. While the user requested a protocol using n-Nonadecane-d40, it is important to note that a deuterated alkane is not an ideal internal standard for aromatic hydrocarbon analysis due to significant differences in chemical properties, which can lead to analytical bias. Therefore, this application note details a comprehensive protocol for the quantitative analysis of 16 priority PAHs, as designated by the U.S. Environmental Protection Agency (EPA), using a suite of deuterated PAHs as internal standards.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE) for Water Samples

This protocol is designed for the extraction of PAHs from water samples.

Materials:

  • 1 L water sample

  • Deuterated PAH internal standard spiking solution (e.g., naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, perylene-d12 (B110317) in a non-polar solvent)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (B109758) (DCM, HPLC grade)

  • Nitrogen gas for evaporation

  • Glassware (beakers, flasks, vials)

Protocol:

  • Sample Collection: Collect a 1 L representative water sample in a clean amber glass bottle.

  • Internal Standard Spiking: Add a known amount of the deuterated PAH internal standard spiking solution to the water sample.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water through it.

  • Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Drying: After the entire sample has passed through, dry the cartridge by purging with nitrogen gas for 10-15 minutes.

  • Elution: Elute the trapped PAHs from the cartridge by passing 10 mL of dichloromethane through it.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The concentrated extract is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas Chromatograph equipped with a mass selective detector (GC-MS)

  • Capillary column suitable for PAH analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Autosampler

GC-MS Conditions:

ParameterValue
GC Inlet
Injection Volume1 µL
Inlet Temperature280°C
Injection ModeSplitless
Oven Program
Initial Temperature70°C, hold for 2 min
Ramp Rate 130°C/min to 125°C
Ramp Rate 25°C/min to 310°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
MS Source Temp.230°C
MS Quad Temp.150°C

Selected Ion Monitoring (SIM) Parameters: A set of characteristic ions for each target PAH and deuterated internal standard should be selected for monitoring to ensure selectivity and sensitivity.

Data Presentation

The following tables present representative quantitative data for the analysis of 16 EPA priority PAHs using deuterated internal standards. The data is compiled from various studies and represents typical performance characteristics of the method.

Table 1: Method Detection Limits (MDLs) and Limits of Quantification (LOQs)

AnalyteMDL (ng/L)LOQ (ng/L)
Naphthalene0.3 - 5.01.2 - 20.0
Acenaphthylene0.3 - 5.01.2 - 20.0
Acenaphthene0.3 - 5.01.2 - 20.0
Fluorene0.3 - 5.01.2 - 20.0
Phenanthrene0.3 - 5.01.2 - 20.0
Anthracene0.3 - 5.01.2 - 20.0
Fluoranthene0.3 - 5.01.2 - 20.0
Pyrene0.3 - 5.01.2 - 20.0
Benz[a]anthracene0.3 - 5.01.2 - 20.0
Chrysene0.3 - 5.01.2 - 20.0
Benzo[b]fluoranthene0.3 - 5.01.2 - 20.0
Benzo[k]fluoranthene0.3 - 5.01.2 - 20.0
Benzo[a]pyrene0.3 - 5.01.2 - 20.0
Indeno[1,2,3-cd]pyrene0.3 - 5.01.2 - 20.0
Dibenz[a,h]anthracene0.3 - 5.01.2 - 20.0
Benzo[ghi]perylene0.3 - 5.01.2 - 20.0
Data is representative and compiled from literature.[5]

Table 2: Recovery Rates and Linearity

AnalyteAverage Recovery (%)Linearity (R²)
Naphthalene67.2 - 114.1> 0.999
Acenaphthylene67.2 - 114.1> 0.999
Acenaphthene67.2 - 114.1> 0.999
Fluorene67.2 - 114.1> 0.999
Phenanthrene67.2 - 114.1> 0.999
Anthracene67.2 - 114.1> 0.999
Fluoranthene67.2 - 114.1> 0.999
Pyrene67.2 - 114.1> 0.999
Benz[a]anthracene67.2 - 114.1> 0.999
Chrysene67.2 - 114.1> 0.999
Benzo[b]fluoranthene67.2 - 114.1> 0.999
Benzo[k]fluoranthene67.2 - 114.1> 0.999
Benzo[a]pyrene67.2 - 114.1> 0.999
Indeno[1,2,3-cd]pyrene67.2 - 114.1> 0.999
Dibenz[a,h]anthracene67.2 - 114.1> 0.999
Benzo[ghi]perylene67.2 - 114.1> 0.999
Data is representative and compiled from literature.[5]

Visualization

The following diagram illustrates the general workflow for the analysis of PAHs in environmental samples using GC-MS with deuterated internal standards.

PAH_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Environmental Sample (Water, Soil, etc.) Spiking 2. Spike with Deuterated PAH Internal Standards Sample->Spiking Extraction 3. Extraction (SPE, LLE, etc.) Spiking->Extraction Cleanup 4. Sample Cleanup (e.g., Silica Gel) Extraction->Cleanup Concentration 5. Concentration Cleanup->Concentration GCMS 6. GC-MS Analysis (SIM Mode) Concentration->GCMS Inject 1 µL DataProcessing 7. Data Processing and Quantification GCMS->DataProcessing Report 8. Final Report DataProcessing->Report

Caption: Experimental workflow for PAH analysis.

Conclusion

The method described in this application note, utilizing a suite of deuterated PAHs as internal standards coupled with GC-MS analysis, provides a robust, sensitive, and accurate approach for the quantification of 16 priority PAHs in environmental matrices. The use of isotope dilution mass spectrometry is critical for achieving high-quality data by compensating for analytical variability. This methodology is suitable for routine environmental monitoring and for providing reliable data for human health risk assessments.

References

Application Note and Protocol for the Analysis of n-Alkanes in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

n-Alkanes are saturated hydrocarbons that are ubiquitous in the environment and can be found in various biological samples. They can originate from both endogenous (e.g., lipid metabolism) and exogenous sources (e.g., environmental exposure, diet, petroleum-based products).[1] The analysis of n-alkane profiles in biological matrices such as plasma, serum, urine, and tissues is crucial for various research areas, including environmental toxicology, biomarker discovery for diseases, and understanding metabolic pathways.[2][3][4][5] This application note provides a detailed protocol for the extraction, identification, and quantification of n-alkanes in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for this purpose.[6][7][8]

Experimental Workflow

The overall experimental workflow for the analysis of n-alkanes in biological samples is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Plasma, Serum, Tissue) Homogenization 2. Homogenization (for tissue samples) SampleCollection->Homogenization Extraction 3. Extraction (LLE or SPE) Homogenization->Extraction Cleanup 4. Clean-up (e.g., Silica Gel Chromatography) Extraction->Cleanup Concentration 5. Concentration Cleanup->Concentration GCMS 6. GC-MS Analysis Concentration->GCMS PeakIntegration 7. Peak Integration & Identification GCMS->PeakIntegration Quantification 8. Quantification PeakIntegration->Quantification StatAnalysis 9. Statistical Analysis Quantification->StatAnalysis

Caption: General experimental workflow for n-alkane analysis.

Materials and Reagents

  • Solvents (HPLC or GC grade): n-Hexane, Dichloromethane, Methanol (B129727), Acetone

  • Internal Standards: Deuterated n-alkanes (e.g., C24-d50) or odd-chain n-alkanes not typically present in samples (e.g., C23, C29)

  • n-Alkane Standards: A mixed standard solution containing a range of n-alkanes (e.g., C10-C40)

  • Extraction Sorbents: Solid-phase extraction (SPE) cartridges (e.g., C18) or Diatomaceous earth for supported liquid extraction.

  • Drying Agent: Anhydrous sodium sulfate (B86663)

  • Reagents for Saponification (optional, for esterified forms): Methanolic KOH

  • Glassware: Vials with PTFE-lined caps, pipettes, centrifuge tubes, rotary evaporator flasks

Experimental Protocols

Sample Collection and Storage

Proper sample collection and storage are critical to prevent contamination and degradation.

  • Blood (Plasma/Serum): Collect blood in appropriate tubes (e.g., EDTA for plasma, serum separator tubes for serum). Centrifuge to separate plasma or serum. Store at -80°C until analysis.

  • Tissues: Excise tissues, rinse with cold saline to remove blood, blot dry, and immediately snap-freeze in liquid nitrogen.[9] Store at -80°C.

Sample Preparation and Extraction

The following protocols describe liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methods. The choice of method may depend on the sample matrix and the specific n-alkanes of interest.

Protocol 2.1: Liquid-Liquid Extraction (LLE) for Plasma/Serum

  • Thaw plasma/serum samples on ice.

  • To 1 mL of sample in a glass centrifuge tube, add a known amount of internal standard.

  • Add 3 mL of a 2:1 (v/v) mixture of n-hexane and dichloromethane.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction (steps 3-6) two more times and combine the organic extracts.

  • Pass the combined extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume of n-hexane (e.g., 100 µL) for GC-MS analysis.

Protocol 2.2: Solid-Phase Extraction (SPE) for Urine

  • Thaw urine samples and centrifuge to remove any precipitate.

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge run dry.[10]

  • To 5 mL of urine, add a known amount of internal standard.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.

  • Dry the cartridge under vacuum for 10-15 minutes.

  • Elute the n-alkanes with 5 mL of n-hexane.

  • Dry the eluate over anhydrous sodium sulfate.

  • Concentrate the eluate to the desired final volume under a gentle stream of nitrogen.

Protocol 2.3: Extraction from Tissue Samples

  • Pulverize the frozen tissue sample to a fine powder under liquid nitrogen using a mortar and pestle.[11]

  • Weigh approximately 100-200 mg of the powdered tissue into a glass tube.

  • Add the internal standard.

  • Homogenize the tissue in 5 mL of n-hexane:dichloromethane (2:1, v/v) using a probe sonicator or a high-speed homogenizer.[12]

  • Follow steps 4-10 from the LLE protocol (Protocol 2.1).

Note on Derivatization: While n-alkanes themselves are volatile and generally do not require derivatization, if the analysis is intended to include functionalized hydrocarbons like fatty acids or alcohols, a derivatization step such as silylation or esterification would be necessary to improve their volatility and thermal stability for GC analysis.[13][14]

GC-MS Analysis

The following are typical GC-MS parameters for n-alkane analysis. These should be optimized for the specific instrument and application.

Table 1: GC-MS Parameters

ParameterValueRationale
GC System Agilent 6890N or similarWidely used and reliable platform.[15]
Mass Spectrometer Agilent 5973N or similarProvides good sensitivity and spectral data.[15]
Column Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for separating non-polar compounds like n-alkanes.[12]
Carrier Gas HeliumInert and provides good chromatographic efficiency.[15]
Carrier Gas Flow 1.0 - 1.5 mL/min (Constant Flow Mode)Optimal flow rate for this column dimension to maintain good separation.[15]
Injection Mode SplitlessTo maximize the transfer of analytes to the column for trace analysis.[15]
Injection Volume 1 µLA standard volume to avoid column overloading.[15]
Injector Temperature 280-300°CEnsures complete vaporization of long-chain alkanes.
Oven Temperature Program Initial temp: 60°C (hold 2 min), Ramp: 10°C/min to 320°C, Hold: 10 minA typical temperature program to separate a wide range of n-alkanes.
MS Source Temperature 230°CStandard temperature for electron ionization.
MS Quadrupole Temperature 150°CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization for generating reproducible mass spectra.
Scan Mode Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM)Full scan for identification, SIM for improved sensitivity and quantification of target analytes.[6]

Data Presentation

The following table summarizes typical quantitative data for the analysis of n-alkanes in biological samples based on literature.

Table 2: Summary of Quantitative Data

AnalyteBiological MatrixExtraction MethodRecovery (%)LOD (ng/mL)LOQ (ng/mL)Reference
C16 - C32 n-alkanesMarine SedimentSoxhlet Extraction65.1 - 105.6-~30[16]
C21 - C36 n-alkanesForage and Fecal MaterialAutomated Solid-Liquid Extraction>91-5 nmol (on column)[7]
Synthetic CathinonesUrineL-TPC Derivatization-0.26–0.76 µg/L0.86–2.34 µg/L[17]
Synthetic CathinonesPlasmaL-TPC Derivatization-0.26–0.34 µg/L0.89–1.12 µg/L[17]

Note: Data for n-alkanes in human biological fluids like plasma and urine is sparse in the provided search results, hence the inclusion of data from other relevant matrices to provide a general performance expectation.

Data Analysis and Quantification

  • Peak Identification: Identify n-alkanes in the sample chromatograms by comparing their retention times and mass spectra to those of authentic standards and library spectra (e.g., NIST). The mass spectra of n-alkanes are characterized by a molecular ion (M+) and a series of fragment ions separated by 14 amu (CH2).[8]

  • Quantification: Create a calibration curve using the n-alkane standards. The concentration of each n-alkane in the sample is calculated based on the peak area ratio of the analyte to the internal standard.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship in the quantification process.

quantification_logic cluster_input Inputs cluster_process Processing cluster_output Output Analyte_Peak_Area Analyte Peak Area Calculate_Ratio Calculate Peak Area Ratio (Analyte Area / IS Area) Analyte_Peak_Area->Calculate_Ratio IS_Peak_Area Internal Standard (IS) Peak Area IS_Peak_Area->Calculate_Ratio Calibration_Curve Calibration Curve (Analyte/IS Ratio vs. Concentration) Final_Concentration Final Analyte Concentration Calibration_Curve->Final_Concentration Calculate_Ratio->Final_Concentration Interpolate from

Caption: Logic diagram for n-alkane quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of n-alkanes in various biological samples using GC-MS. By following these procedures, researchers can obtain reliable and reproducible data for their studies in toxicology, disease biomarker discovery, and metabolomics. The provided quantitative data and GC-MS parameters serve as a valuable starting point for method development and validation.

References

Troubleshooting & Optimization

Technical Support Center: n-Nonadecane-d40 in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for n-Nonadecane-d40 analysis using Gas Chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experiments.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments with this compound, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Peak Tailing

Q: My this compound peak is showing significant tailing. What are the potential causes and how can I resolve this?

A: Peak tailing for a non-polar compound like this compound is often indicative of issues within the GC system rather than the compound itself. Here are the common causes and solutions:

  • Active Sites in the System: Unswept volumes or active sites in the injection port liner, the initial part of the GC column, or connections can cause peak tailing.

    • Solution: Regularly replace the inlet liner and septum. Ensure a proper, clean column cut and correct column installation depth in both the injector and detector. Trimming a small portion (10-20 cm) from the front of the column can remove accumulated non-volatile residues or active sites.[1]

  • Column Contamination: Accumulation of non-volatile matrix components on the column can lead to poor peak shape.

    • Solution: Bake out the column at a high temperature, but do not exceed the column's maximum temperature limit. If tailing persists, trimming the front of the column is recommended.[1]

  • Improper Injection Technique: A slow or inconsistent injection can lead to a broad initial band and subsequent peak tailing.

    • Solution: If using manual injection, ensure a fast and smooth injection. For autosamplers, check the injection speed settings.

  • Solvent-Phase Mismatch: While less common for non-polar compounds, using a highly polar solvent with a non-polar column can sometimes cause peak distortion.

    • Solution: Ensure the solvent used to dissolve the this compound is compatible with the GC column's stationary phase.

Issue 2: Retention Time Shifts

Q: The retention time of my this compound peak is inconsistent between runs. What could be causing this variability?

A: Retention time stability is crucial for reliable identification and quantification. Fluctuations can be caused by several factors:

  • Leaks in the System: Small leaks in the carrier gas flow path are a common cause of retention time shifts.

    • Solution: Perform a leak check of the entire system, including the septum, liner O-ring, and column fittings.

  • Inconsistent Oven Temperature: Variations in the oven temperature profile will directly impact retention times.

    • Solution: Calibrate the GC oven temperature to ensure accuracy and reproducibility.

  • Carrier Gas Flow Rate Fluctuations: Changes in the carrier gas flow rate will lead to proportional changes in retention times.

    • Solution: Check the gas supply and regulators to ensure a consistent pressure. Verify the flow rate with a calibrated flow meter.

  • Chromatographic Shift between Deuterated Standard and Analyte: A slight difference in retention time between the deuterated internal standard (this compound) and the non-deuterated analyte can occur. This is a known phenomenon and is generally small.

    • Solution: While this small shift is often acceptable, optimizing chromatographic conditions such as the temperature program or carrier gas flow can help to minimize the difference.

Issue 3: Ghost Peaks and Contamination

Q: I am observing unexpected peaks (ghost peaks) in my chromatogram when analyzing this compound. What is the likely source of this contamination?

A: Ghost peaks can originate from various sources within the GC system or sample handling process.

  • Septum Bleed: Small particles from a degrading septum can be introduced into the inlet, leading to ghost peaks.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.

  • Contaminated Syringe or Vials: Residues from previous analyses can be carried over.

    • Solution: Implement a rigorous cleaning procedure for syringes and use fresh, clean sample vials and caps (B75204) for each analysis.

  • Carrier Gas Impurities: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as broad peaks during the temperature program.

    • Solution: Use high-purity carrier gas and install/regularly replace gas purifiers.

  • Backflash: If the sample solvent expands to a volume greater than the liner capacity upon injection, it can backflash into the carrier gas lines, leading to carryover and ghost peaks in subsequent runs.

    • Solution: Reduce the injection volume, use a liner with a larger internal volume, or lower the injector temperature.

Frequently Asked Questions (FAQs)

Q1: What is the expected retention time for this compound?

A: The retention time of this compound will vary depending on the specific GC conditions (column, temperature program, carrier gas flow rate). However, for a temperature-programmed analysis, the retention time of n-Nonadecane (C19) would be expected to be between that of n-Octadecane (C18) and n-Eicosane (C20). In one documented temperature-programmed analysis, n-Nonadecane had a retention time of 19.14 minutes.[2] It is important to note that deuterated compounds may have slightly different retention times compared to their non-deuterated counterparts.

Q2: What concentration of this compound should I use as an internal standard?

A: The optimal concentration of the internal standard depends on the expected concentration of the analytes of interest. A general guideline is to use a concentration that results in a peak area similar to that of the target analytes. For the analysis of n-alkanes, a concentration of 1.0 µg/mL of the deuterated internal standard in the final sample solution has been used successfully.[3]

Q3: Can this compound degrade in the GC injector?

A: While n-alkanes are generally thermally stable, very high injector temperatures can potentially lead to some degradation of long-chain alkanes. For n-Nonadecane, injector temperatures up to 300°C are commonly used without significant degradation.[4] However, it is always good practice to use the lowest injector temperature that allows for efficient and reproducible vaporization of the analytes to minimize the risk of thermal degradation.

Q4: My this compound peak is fronting. What does this indicate?

A: Peak fronting is typically a sign of column overload. This occurs when the amount of sample injected is too high for the column to handle, leading to a saturation of the stationary phase.

  • Solution: Reduce the injection volume or dilute the sample. Ensure that the concentration of the this compound standard is appropriate for the column's capacity.

Data Presentation

Table 1: Typical GC-MS Parameters for n-Alkane Analysis (including this compound)

ParameterSettingRationale
GC System Agilent 6890N or similarWidely used and reliable platform.[3][4]
Mass Spectrometer Agilent 5973N or similarProvides good sensitivity and spectral data.[3][4]
Column HP5-MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessGood general-purpose column for non-polar compounds.[3]
Carrier Gas HeliumInert and provides good chromatographic efficiency.[3][4]
Carrier Gas Flow 1.0 mL/min (Constant Flow Mode)Optimal for this column dimension to maintain good separation.[3]
Injection Mode SplitlessTo maximize the transfer of analytes to the column for trace analysis.[4]
Injection Volume 1 µLA standard volume to avoid column overloading.[4]
Injector Temperature 250 - 300 °CEnsures efficient vaporization of long-chain alkanes.[4]
Oven Program Initial Temp: 50°C, hold for 3 min, then ramp to 300°C at 10°C/min, hold for 10 minA typical program to separate a range of n-alkanes.[3]
MS Transfer Line 280 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS.
Acquisition Mode Selected Ion Monitoring (SIM) or Full ScanSIM for higher sensitivity and selectivity, Full Scan for qualitative analysis.

Experimental Protocols

Protocol: Using this compound as an Internal Standard for n-Alkane Quantification

This protocol is adapted from a validated method for the analysis of n-alkanes in biological samples.[3]

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane (B92381) or iso-hexane) at a concentration of 50 µg/mL.

    • Prepare a mixed n-alkane standard solution containing the target analytes at a known concentration (e.g., 10 µg/mL each).

    • Prepare a series of calibration standards by diluting the mixed n-alkane standard and adding a constant amount of the this compound stock solution to each, resulting in a final internal standard concentration of 1 µg/mL in each calibration level.

  • Sample Preparation:

    • Accurately weigh or measure the sample.

    • Spike the sample with a known amount of the this compound stock solution to achieve a final concentration of 1 µg/mL after extraction and reconstitution.

    • Perform the sample extraction using an appropriate method (e.g., liquid-liquid extraction with hexane).

    • Concentrate the extract and reconstitute in a known volume of solvent.

  • GC-MS Analysis:

    • Inject 1 µL of each calibration standard and sample extract into the GC-MS system using the parameters outlined in Table 1.

    • Acquire data in either Full Scan or SIM mode. For quantification, monitor characteristic ions for each n-alkane and for this compound.

  • Data Analysis:

    • For each calibration standard, calculate the response factor (RF) for each analyte relative to this compound using the following formula: RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

    • Calculate the average RF for each analyte across the calibration range.

    • For each sample, calculate the concentration of each analyte using the following formula: Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / Average RF)

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for this compound in GC cluster_start Start cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Issues cluster_contamination Contamination Issues cluster_end Resolution Start Problem Observed with This compound Peak PeakShape Peak Tailing or Fronting? Start->PeakShape RetentionTime Retention Time Shift? Start->RetentionTime GhostPeaks Ghost Peaks Observed? Start->GhostPeaks CheckLiner Check/Replace Inlet Liner & Septum PeakShape->CheckLiner Yes PeakShape->RetentionTime No TrimColumn Trim Front of Column CheckLiner->TrimColumn CheckInjection Review Injection Technique & Volume TrimColumn->CheckInjection Resolved Problem Resolved CheckInjection->Resolved LeakCheck Perform System Leak Check RetentionTime->LeakCheck Yes RetentionTime->GhostPeaks No CheckOvenTemp Verify Oven Temperature Calibration LeakCheck->CheckOvenTemp CheckFlow Check Carrier Gas Flow Rate CheckOvenTemp->CheckFlow CheckFlow->Resolved CheckGases Check Carrier Gas Purity & Purifiers GhostPeaks->CheckGases Yes GhostPeaks->Resolved No CleanSyringe Clean Syringe & Use New Vials CheckGases->CleanSyringe CheckBackflash Evaluate for Injector Backflash CleanSyringe->CheckBackflash CheckBackflash->Resolved

Caption: Troubleshooting workflow for common GC issues with this compound.

References

Technical Support Center: n-Nonadecane-d40 Internal Standard Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization and use of n-Nonadecane-d40 as an internal standard (IS) in quantitative analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental protocols, troubleshooting, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound as an internal standard in GC-MS analysis?

A1: this compound is a deuterated form of the C19 straight-chain alkane, n-nonadecane. In Gas Chromatography-Mass Spectrometry (GC-MS), it serves as an excellent internal standard for the quantification of similar analytes, such as other n-alkanes or hydrocarbons.[1][2] Its primary function is to correct for variations that can occur during sample preparation (e.g., extraction and concentration steps) and analysis (e.g., injection volume variability).[1] Since this compound is chemically almost identical to its non-deuterated counterpart and other similar hydrocarbons, it experiences similar losses and instrumental responses. By adding a known amount of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte's response to the IS's response is used for quantification, leading to more accurate and precise results.[1][3]

Q2: Why is a deuterated internal standard like this compound preferred for GC-MS?

A2: Deuterated internal standards are considered a gold standard in GC-MS analysis.[1] They have nearly identical chemical and physical properties to the corresponding non-deuterated analyte. This ensures they co-elute chromatographically and exhibit similar behavior during sample preparation and ionization in the mass spectrometer.[1] The key difference is their mass, which allows the mass spectrometer to easily distinguish between the analyte and the internal standard, minimizing the risk of interference.[1]

Q3: What are the primary goals when optimizing the concentration of this compound?

A3: The optimal concentration for this compound should be chosen to:

  • Produce a stable and reproducible signal that is well above the instrument's background noise but not so high that it causes detector saturation.

  • Be in a similar concentration range as the target analyte(s) in the samples.[1][4]

  • Ensure the internal standard's response is consistent across all samples within an analytical run.

  • Fall within the linear dynamic range of the instrument.

Q4: What is a Response Factor (RF) and a Relative Response Factor (RRF), and how are they used with this compound?

A4: The Response Factor (RF) is a measure of how a detector responds to a specific compound. It is the ratio of the signal response (e.g., peak area) to the concentration of the analyte.[5][6] The Relative Response Factor (RRF) is used in internal standard calibration. It is the ratio of the response factor of the analyte to the response factor of the internal standard.[7]

The fundamental equation for internal standardization is:

(AreaAnalyte / ConcentrationAnalyte) = RRF * (AreaIS / ConcentrationIS)

Once the RRF is determined from a standard solution containing known concentrations of the analyte and this compound, it can be used to calculate the concentration of the analyte in unknown samples.[7][8]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

This protocol outlines a procedure to determine the optimal concentration of this compound for the quantitative analysis of a target analyte (e.g., n-Eicosane, C20) in a sample matrix like hexane.

Objective: To identify a concentration of this compound that provides a robust and stable signal without detector saturation and is appropriate for the expected analyte concentration range.

Methodology:

  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of the target analyte (n-Eicosane) in hexane.

    • Prepare a 1 mg/mL stock solution of this compound in hexane.

  • Prepare Analyte Working Solution:

    • Create a working solution of n-Eicosane at a mid-range concentration (e.g., 10 µg/mL) from the stock solution. This concentration should be representative of the expected levels in your samples.

  • Prepare a Series of Internal Standard Working Solutions:

    • From the this compound stock solution, prepare a series of working solutions at different concentrations (e.g., 1 µg/mL, 5 µg/mL, 10 µg/mL, 25 µg/mL, and 50 µg/mL).

  • Prepare Test Samples:

    • For each this compound working solution concentration, prepare at least five replicate samples.

    • In a 2 mL autosampler vial, combine:

      • 100 µL of the analyte working solution (10 µg/mL n-Eicosane).

      • 100 µL of one of the this compound working solutions.

      • 800 µL of hexane.

    • This results in a final analyte concentration of 1 µg/mL and varying IS concentrations of 0.1, 0.5, 1.0, 2.5, and 5.0 µg/mL.

  • GC-MS Analysis:

    • Inject the prepared test samples into the GC-MS system.

    • Acquire data in Selective Ion Monitoring (SIM) mode, monitoring appropriate ions for both n-Eicosane and this compound.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard in each chromatogram.

    • Calculate the mean peak area, standard deviation (SD), and percent relative standard deviation (%RSD) for the this compound peak area at each concentration level.

    • The optimal concentration is one that provides a strong signal with a low %RSD (typically <15%).

Data Presentation: Internal Standard Concentration Evaluation
IS Concentration (µg/mL)Mean Peak Area (n=5)Standard Deviation (SD)% Relative Standard Deviation (%RSD)Analyte/IS Peak Area Ratio (Mean)
0.115,2502,13514.0%6.62
0.578,9004,5765.8%1.28
1.0 155,600 6,535 4.2% 0.65
2.5385,40018,1144.7%0.26
5.0750,20041,2615.5%0.13

Note: Analyte (n-Eicosane) concentration is constant at 1.0 µg/mL with a mean peak area of approximately 101,140.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Poor Precision (%RSD > 15%) in IS Peak Area Inconsistent sample preparation (pipetting errors).Ensure proper and consistent use of calibrated pipettes. Automate liquid handling if possible.
Instability of the internal standard solution.Prepare fresh IS working solutions daily. Store stock solutions properly (e.g., refrigerated or frozen, protected from light).
GC-MS instrument instability (injector, detector).Perform system suitability tests before analysis. Check for leaks in the injection port and ensure consistent autosampler performance.
Variable Analyte/IS Response Ratios The internal standard was added at a late stage of sample preparation.The IS should be added at the earliest possible stage to account for variability in all subsequent steps.[1][4]
The chosen IS concentration is outside the linear range of the detector.Re-evaluate the IS concentration to ensure it falls within the linear dynamic range of your instrument for your specific method.
Co-eluting interference from the sample matrix affecting the analyte or IS, but not both equally.Optimize chromatographic conditions (e.g., temperature program) to resolve the interference. Select different ions for quantification in SIM mode.
No or Very Low IS Peak Forgetting to add the internal standard.Review and strictly follow the sample preparation SOP. Use a checklist.
Incorrectly prepared IS solution (e.g., dilution error).Verify calculations and preparation of all stock and working solutions.
Degradation of the internal standard.Check the expiration date and storage conditions of the neat this compound standard.

Visualizations

experimental_workflow Experimental Workflow for IS Concentration Optimization cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Analyte & IS Stock Solutions (1 mg/mL) prep_analyte_work Prepare Analyte Working Solution (10 µg/mL) prep_stock->prep_analyte_work prep_is_series Prepare IS Working Solutions (1-50 µg/mL) prep_stock->prep_is_series prep_samples Prepare Test Samples (n=5 for each IS conc.) prep_analyte_work->prep_samples prep_is_series->prep_samples gcms_analysis Inject Samples into GC-MS prep_samples->gcms_analysis data_acq Acquire Data in SIM Mode gcms_analysis->data_acq integrate Integrate Peak Areas data_acq->integrate calculate Calculate Mean, SD, %RSD for IS Area integrate->calculate select Select Optimal Concentration (Low %RSD) calculate->select troubleshooting_logic Troubleshooting Logic for Poor Precision start High %RSD in Analyte/IS Ratio? check_is_area Is IS Peak Area Consistent? start->check_is_area Yes is_prep_issue Potential IS Preparation Issue check_is_area->is_prep_issue No matrix_effect Potential Differential Matrix Effect check_is_area->matrix_effect Yes is_prep_solution Verify Pipetting & Solution Stability is_prep_issue->is_prep_solution instrument_issue Potential Instrument Instability is_prep_issue->instrument_issue If IS prep is OK end_node Problem Resolved is_prep_solution->end_node instrument_solution Run System Suitability & Check for Leaks instrument_issue->instrument_solution instrument_solution->end_node matrix_solution Optimize Chromatography to Separate Interferences matrix_effect->matrix_solution matrix_solution->end_node

References

Technical Support Center: Isotopic Dilution Mass Spectrometry (IDMS) with n-Nonadecane-d40

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isotopic Dilution Mass Spectrometry (IDMS) using n-Nonadecane-d40. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard in IDMS?

A1: this compound is a deuterated form of n-Nonadecane, a straight-chain alkane with 19 carbon atoms.[1] In isotopic dilution mass spectrometry, a known amount of an isotopically labeled compound (the "spike") is added to a sample. Because the labeled standard (this compound) is chemically identical to the analyte of interest (n-Nonadecane or other long-chain hydrocarbons), it will behave similarly during sample preparation, extraction, and analysis. This allows for accurate quantification of the analyte, as it corrects for sample loss during preparation and variations in instrument response.[2][3]

Q2: What are the key chemical properties of this compound?

A2: Key properties of n-Nonadecane and its deuterated analog are summarized in the table below. Understanding these properties is crucial for designing experiments and troubleshooting issues related to solubility and volatility.

Propertyn-Nonadecane (C19H40)This compound (C19D40)
Molecular Weight 268.52 g/mol [1]308.77 g/mol [1]
Melting Point 32-34 °CNot specified, expected to be similar to n-Nonadecane
Boiling Point 330 °CNot specified, expected to be similar to n-Nonadecane
Solubility Insoluble in water, soluble in organic solvents like hexane (B92381) and ethanol.Insoluble in water, soluble in organic solvents.
Storage Store at room temperature away from light and moisture.[1]Store at room temperature away from light and moisture.[1]

Q3: What are the primary challenges I might face when using this compound in IDMS?

A3: Common challenges include:

  • Inaccurate Quantification: Results may be skewed due to issues with the internal standard, such as incorrect concentration, degradation, or isotopic impurities.

  • Poor Precision: High variability in replicate measurements can arise from incomplete isotopic equilibration or inconsistent sample preparation.

  • Matrix Effects: Components of the sample matrix can interfere with the ionization of the analyte and the internal standard, leading to ion suppression or enhancement.[4][5][6]

  • Chromatographic Issues: Poor peak shape, tailing, or co-elution with interfering compounds can affect accuracy.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent and inaccurate despite using this compound. What could be the problem?

Answer: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange.

Troubleshooting Workflow for Inaccurate Quantification

cluster_is Internal Standard Issues cluster_equilibration Equilibration Issues cluster_matrix Matrix Effects cluster_chromatography Chromatography Issues start Inaccurate/Inconsistent Results check_is Verify Internal Standard Integrity (Purity, Concentration, Stability) start->check_is check_equilibration Ensure Complete Isotopic Equilibration check_is->check_equilibration IS Integrity OK is_purity Check for isotopic/chemical impurities. Consult CoA. check_is->is_purity is_conc Verify spike solution concentration. Perform reverse IDMS if necessary. check_is->is_conc is_stability Assess stability under storage and experimental conditions. check_is->is_stability check_matrix Investigate Matrix Effects check_equilibration->check_matrix Equilibration Complete eq_time Increase equilibration time. check_equilibration->eq_time eq_mixing Improve mixing (vortexing, sonication). check_equilibration->eq_mixing check_chromatography Optimize Chromatography check_matrix->check_chromatography No Significant Matrix Effects matrix_eval Perform post-extraction addition experiments. check_matrix->matrix_eval matrix_cleanup Improve sample cleanup to remove interferences. check_matrix->matrix_cleanup solution Accurate & Consistent Results check_chromatography->solution Chromatography Optimized chrom_coelution Ensure co-elution of analyte and IS. check_chromatography->chrom_coelution chrom_peak Optimize for better peak shape. check_chromatography->chrom_peak

Caption: Troubleshooting workflow for inaccurate IDMS results.

Potential CauseDescriptionCorrective Action
Incorrect Internal Standard Concentration The prepared concentration of the this compound solution may be inaccurate, or the solvent may have evaporated over time.1. Prepare a fresh internal standard solution. 2. Verify the concentration of the stock solution using a calibrated balance. 3. Store stock solutions in tightly sealed vials at the recommended temperature.
Incomplete Isotopic Equilibration The this compound spike and the analyte in the sample have not fully mixed and reached equilibrium before analysis.1. Ensure the sample is fully dissolved before adding the spike. 2. Increase the equilibration time and use agitation (e.g., vortexing, sonication) to facilitate mixing.
Isotopic Impurities in the Standard The this compound may contain a small amount of the non-deuterated form, which can lead to an overestimation of the analyte.1. Consult the Certificate of Analysis (CoA) for the isotopic purity of the standard. 2. If necessary, determine the contribution of the unlabeled species in the standard and correct the calculations.
Differential Matrix Effects Even with co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[4]1. Improve sample clean-up procedures to remove interfering matrix components. 2. Evaluate the matrix effect by comparing the response of the internal standard in a clean solvent versus a post-extraction spiked blank matrix sample.
Issue 2: Poor Peak Shape and Chromatographic Resolution

Question: I am observing poor peak shape (e.g., tailing, fronting) and/or co-elution with other matrix components. How can I improve my chromatography?

Answer: Poor chromatography can significantly impact the accuracy and precision of your measurements. Optimizing your chromatographic method is crucial for obtaining reliable results.

Troubleshooting Workflow for Poor Chromatography

cluster_column Column Issues cluster_mobile_phase Mobile/Carrier Phase cluster_injection Injection Issues cluster_temp Temperature Program start Poor Peak Shape / Resolution check_column Evaluate GC/LC Column Condition start->check_column check_mobile_phase Optimize Mobile/Carrier Gas Phase check_column->check_mobile_phase Column OK col_age Check column age and usage. Replace if necessary. check_column->col_age col_phase Ensure appropriate stationary phase for long-chain hydrocarbons. check_column->col_phase check_injection Review Injection Parameters check_mobile_phase->check_injection Phase Optimized mp_comp Adjust mobile phase composition (LC). Optimize flow rate (GC/LC). check_mobile_phase->mp_comp mp_ph Check pH of mobile phase (LC). check_mobile_phase->mp_ph check_temp Adjust Temperature Program check_injection->check_temp Injection OK inj_vol Reduce injection volume to avoid overloading. check_injection->inj_vol inj_solvent Ensure sample is dissolved in a compatible solvent. check_injection->inj_solvent solution Good Peak Shape & Resolution check_temp->solution Temp Program Optimized temp_ramp Optimize temperature ramp rate (GC). check_temp->temp_ramp temp_init Adjust initial and final temperatures (GC). check_temp->temp_init

Caption: Troubleshooting workflow for poor chromatography.

Potential CauseDescriptionCorrective Action
Column Overload Injecting too much sample can lead to peak fronting and broader peaks.1. Reduce the injection volume. 2. Dilute the sample.
Inappropriate Stationary Phase The column's stationary phase may not be suitable for the analysis of long-chain hydrocarbons.1. For GC, use a non-polar or mid-polar column. 2. For LC, a C18 or C30 reversed-phase column is often suitable.
Suboptimal Mobile Phase/Carrier Gas Flow Incorrect mobile phase composition (LC) or carrier gas flow rate (GC) can lead to poor peak shape and resolution.1. For LC, optimize the mobile phase gradient. 2. For GC, optimize the carrier gas flow rate.
Active Sites in the GC System Active sites in the GC inlet or column can cause peak tailing for certain compounds.1. Deactivate the GC inlet liner. 2. Use a column with a highly inert stationary phase.

Experimental Protocols

General Protocol for IDMS using this compound with GC-MS

This protocol provides a general framework for the analysis of long-chain hydrocarbons in a sample matrix using this compound as an internal standard.

  • Sample Preparation:

    • Accurately weigh a known amount of the homogenized sample into a vial.

    • Spike the sample with a known amount of this compound solution. The amount of spike should be chosen to yield a peak area ratio of analyte to internal standard close to 1.

    • Add an appropriate extraction solvent (e.g., hexane, dichloromethane).

    • Vortex or sonicate the sample for a sufficient time to ensure complete extraction and isotopic equilibration.

    • Centrifuge the sample to separate the organic layer.

    • Transfer the organic layer to a clean vial.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

    • Reconstitute the residue in a suitable solvent for GC-MS analysis.

  • GC-MS Analysis:

    • GC Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is recommended.

    • Injection: Use a splitless or split injection, depending on the sample concentration.

    • Oven Temperature Program: An initial temperature of around 60-80°C, followed by a ramp to a final temperature of 280-320°C. The ramp rate should be optimized to achieve good separation.

    • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for the highest sensitivity and selectivity. Monitor characteristic ions for both the analyte and this compound.

  • Data Analysis:

    • Integrate the peak areas of the analyte and this compound.

    • Calculate the response factor (RF) from the analysis of calibration standards.

    • Calculate the concentration of the analyte in the sample using the following equation: Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / RF)

Logical Relationship for IDMS Calculation

cluster_inputs Measured Inputs cluster_calculation Calculation Steps area_analyte Peak Area of Analyte ratio Calculate Area Ratio (Area_analyte / Area_IS) area_analyte->ratio area_is Peak Area of this compound area_is->ratio conc_is Concentration of this compound Spike calc_conc Calculate Analyte Concentration (Area Ratio * Conc_IS / RF) conc_is->calc_conc rf Response Factor (from calibration) rf->calc_conc ratio->calc_conc result Final Analyte Concentration calc_conc->result

Caption: Logical flow for calculating analyte concentration in IDMS.

References

Technical Support Center: Optimizing n-Nonadecane-d40 Analysis in GC Columns

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the gas chromatography (GC) analysis of n-Nonadecane-d40, focusing on achieving optimal peak shape.

Troubleshooting Guides & FAQs

This section addresses specific problems you might face with this compound peak shape in your GC analysis.

Q1: Why is my this compound peak tailing, and how can I fix it?

Peak tailing, where a peak is asymmetrically skewed with a trailing edge, is a frequent challenge with higher-boiling point compounds like this compound.[1] This can lead to inaccurate integration and reduced resolution.[2] The most common causes and their solutions are outlined below.

Possible Causes and Solutions for Peak Tailing:

Cause Solution
Active Sites in the GC System Active sites in the injector liner, column, or connections can interact with the analyte, causing tailing.[1][3] Deactivate the system by cleaning or replacing the injector liner.[1] Trimming 10-20 cm from the column inlet can remove active sites that have developed over time.[1][4] Regular column conditioning as per the manufacturer's guidelines is also essential.[1] Using a premium deactivated liner and column can also prevent adsorption.
Column Contamination Residue from previous analyses can build up in the system, leading to peak tailing.[4] Regularly bake out the column to remove contaminants.[4][5] If the contamination is severe, consider solvent rinsing or replacing the column.[5]
Improper Column Installation A poor column cut or incorrect installation depth in the inlet can disrupt the sample band and cause tailing.[2] Re-cut the column (2-5 cm) ensuring a clean, 90-degree cut and inspect it with a magnifier.[2] Reinstall the column at the correct height as specified by the instrument manufacturer.[2][5]
Inadequate Injector Temperature If the injector temperature is too low, this compound may not vaporize completely, leading to a slow transfer to the column.[6] Optimize the injector temperature; for high molecular weight analytes like this compound, you may need to experiment with temperatures around 275 °C or 300 °C.[1]
Sample Overloading Injecting too much sample can saturate the stationary phase, resulting in broadened and tailing peaks.[1] Try diluting your sample or reducing the injection volume.[1]
Leaky Septum A worn-out or damaged septum can cause leaks, leading to various chromatographic problems, including poor peak shape.[7][8] Septa are consumables and should be replaced regularly, for instance, after every 50-100 injections.[1][7]
Q2: My this compound peak is fronting. What is the cause and solution?

Peak fronting, an asymmetry with a leading edge, is less common than tailing but can still affect quantification.

Primary Cause and Solution for Peak Fronting:

Cause Solution
Column Overloading This is the most common cause of peak fronting.[1][2] A large sample mass can saturate the column, causing the excess analyte to move forward more quickly.[2] Reduce the amount of sample introduced to the column by either diluting the sample or decreasing the injection volume.[1][5]
Improper Column Installation Similar to peak tailing, an improperly positioned column in the inlet can sometimes lead to fronting.[2] Ensure the column is cut cleanly and installed at the correct depth according to the manufacturer's instructions.[2]
Condensation Effects If the initial oven temperature is too low, the sample might condense at the head of the column, leading to fronting.[5] Ensure the initial oven temperature is appropriate for the solvent and analyte.
Q3: I am not seeing any peak for this compound. What should I check?

The absence of a peak can be due to several factors ranging from simple setup errors to more complex system issues.

Troubleshooting Steps for Missing Peaks:

  • Verify Injection: Ensure the syringe is functioning correctly and the autosampler is performing the injection.[6] A manual injection can help diagnose if the issue is with the autosampler.

  • Check for Leaks: A significant leak in the inlet, particularly a "blown" septum, can prevent the sample from reaching the column.[6][7]

  • Confirm Gas Flow: Ensure the carrier gas is flowing at the correct rate.[6]

  • Inspect Column Installation: Check that the column is installed correctly in both the inlet and the detector and is not broken.[6]

  • Detector Functionality: Confirm that the detector is turned on and functioning correctly (e.g., the flame is lit for an FID).[6]

  • Injector and Oven Temperatures: An injector temperature that is too low may prevent the sample from vaporizing, while a column temperature that is too high might cause the analyte to elute with the solvent.[6]

Experimental Protocols

Protocol: Systematic Troubleshooting of this compound Peak Tailing

This protocol provides a step-by-step approach to identify and resolve peak tailing issues for this compound.

1. Initial System Assessment and Maintenance:

  • Action: Replace the inlet septum, glass liner, and O-ring.[7]
  • Rationale: These are common sources of leaks and contamination.[7]
  • Procedure:
  • Cool down the injector and oven.
  • Turn off the carrier gas flow to the inlet.
  • Remove the septum nut and replace the septum.
  • Open the inlet and replace the liner and O-ring. Use a deactivated liner.
  • Reassemble the inlet and check for leaks using an electronic leak detector.

2. Column Maintenance:

  • Action: Trim the front of the GC column.
  • Rationale: Removes active sites and non-volatile residues that accumulate at the head of the column.[4]
  • Procedure:
  • Carefully remove the column from the inlet.
  • Using a ceramic scoring wafer, cut 10-20 cm from the inlet end of the column.[1][4]
  • Ensure the cut is clean and at a 90-degree angle.[2]
  • Reinstall the column in the inlet at the correct depth.

3. System Conditioning:

  • Action: Bake out the column.
  • Rationale: Removes any remaining contaminants from the column.[5]
  • Procedure:
  • Set the oven temperature to the column's maximum isothermal temperature limit (or as recommended by the manufacturer) with the carrier gas flowing.
  • Keep the column disconnected from the detector during the bake-out to prevent contamination.
  • Hold for 1-2 hours or until the baseline is stable.
  • Cool the oven and reconnect the column to the detector.

4. Test Injection and Evaluation:

  • Action: Inject a standard solution of this compound.
  • Rationale: To assess the effectiveness of the maintenance steps.
  • Procedure:
  • Prepare a standard of this compound at a known concentration.
  • Use the standard GC parameters (see table below) for the analysis.
  • Evaluate the peak shape. If tailing persists, proceed to method parameter optimization.

5. Method Parameter Optimization:

  • Action: Adjust injector temperature and sample concentration.
  • Rationale: To rule out non-optimal analytical conditions.
  • Procedure:
  • Increase the injector temperature in increments of 10-20 °C (do not exceed the column's maximum temperature).
  • If tailing continues, dilute the standard solution by a factor of 5 and re-inject to check for column overload.[1]

Quantitative Data Summary

The following table provides typical starting parameters for the GC analysis of long-chain alkanes like this compound. These may require optimization for your specific instrument and application.

Parameter Typical Value / Condition Notes
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A non-polar or low-polarity column is standard for alkane analysis.
Injector Type Split/SplitlessSplitless injection is common for trace analysis.
Injector Temperature 275 - 300 °CHigher temperatures ensure complete vaporization of high-boiling point analytes.[1]
Injection Volume 1 µLReduce if peak fronting occurs.
Carrier Gas Helium or HydrogenMaintain a constant flow rate (e.g., 1.0 - 1.5 mL/min).
Oven Temperature Program Initial: 50-80 °C, hold for 1-2 minA suitable starting temperature to focus the analytes at the head of the column.
Ramp: 10-20 °C/min to 300-320 °CA moderate ramp rate provides good separation.
Final Hold: 5-10 minTo ensure elution of all high-boiling compounds.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID is robust for hydrocarbon analysis; MS provides mass information.
Detector Temperature 300 - 330 °CShould be higher than the final oven temperature to prevent condensation.

Visualizations

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving poor peak shape for this compound.

G Troubleshooting Workflow for Poor Peak Shape start Poor this compound Peak Shape Observed check_shape Tailing or Fronting? start->check_shape tailing Peak Tailing check_shape->tailing Tailing fronting Peak Fronting check_shape->fronting Fronting check_maintenance Perform Routine Maintenance: - Replace Septum & Liner - Trim Column Inlet (10-20cm) tailing->check_maintenance reinject1 Re-inject Standard check_maintenance->reinject1 check_temp Increase Injector Temperature reinject1->check_temp No resolved Peak Shape Improved reinject1->resolved Yes reinject2 Re-inject Standard check_temp->reinject2 check_conc Dilute Sample (Check for Overload) reinject2->check_conc No reinject2->resolved Yes reinject3 Re-inject Standard check_conc->reinject3 check_overload Reduce Injection Volume or Dilute Sample fronting->check_overload check_overload->reinject3 reinject3->resolved Yes further_investigation Further Investigation Needed: - Check for Column Degradation - Consider New Column reinject3->further_investigation No

Caption: A logical workflow for troubleshooting poor peak shape in GC analysis.

Causes of Poor Peak Shape

This diagram illustrates the common causes leading to peak tailing and fronting.

G Common Causes of Asymmetric Peaks cluster_tailing Peak Tailing cluster_fronting Peak Fronting c1 Active Sites (Liner, Column) c2 Column Contamination c3 Poor Column Cut/ Installation c4 Low Injector Temp f1 Column Overload (High Concentration) f2 Sample Condensation root Poor Peak Shape root->c1 root->c2 root->c3 root->c4 root->f1 root->f2

Caption: Potential root causes for peak tailing and fronting in GC.

References

Technical Support Center: Quantification of n-Nonadecane-d40

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects on the quantification of n-Nonadecane-d40.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in quantitative analysis?

A1: this compound is a deuterated form of n-Nonadecane, a straight-chain alkane with 19 carbon atoms.[1][2] In quantitative analysis, particularly in methods involving gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), this compound is often used as a stable isotope-labeled internal standard (SIL-IS). Because it is chemically almost identical to the non-labeled n-Nonadecane, it is expected to behave similarly during sample preparation and analysis, helping to compensate for variations and matrix effects.[3][4]

Q2: What are matrix effects and how can they affect the quantification of my analyte when using this compound?

A2: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[5][6] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy and reproducibility of quantification.[7][8] When using this compound as an internal standard, the underlying assumption is that both it and the analyte of interest will be equally affected by the matrix. However, if this is not the case, it can lead to inaccurate results.

Q3: Can the use of this compound as a SIL-IS always eliminate matrix effects?

A3: While highly effective, a SIL-IS like this compound may not always perfectly compensate for matrix effects.[4] Discrepancies can arise if there are slight differences in chromatographic retention times between the analyte and the internal standard, which can expose them to different co-eluting matrix components.[3] Severe matrix effects can also suppress the signals of both the analyte and the internal standard to a point where the sensitivity of the assay is compromised.[4]

Troubleshooting Guides

Issue 1: Poor Accuracy and Precision in Quality Control (QC) Samples

Symptom: Your QC samples are consistently failing to meet the acceptance criteria (e.g., ±15% deviation from the nominal value and a coefficient of variation ≤15%).

Possible Cause: This often indicates that the matrix effect is not being adequately compensated for by the this compound internal standard. There might be variability in the matrix composition between different samples or lots.

Troubleshooting Workflow:

start Start: Poor QC Results check_is Verify IS Concentration & Purity start->check_is eval_matrix Evaluate Matrix Factor check_is->eval_matrix IS OK optimize_chrom Optimize Chromatography eval_matrix->optimize_chrom Significant Matrix Effect end_bad End: Re-evaluate Method eval_matrix->end_bad Minimal Matrix Effect (Investigate other sources of error) enhance_cleanup Enhance Sample Cleanup optimize_chrom->enhance_cleanup Co-elution Persists end_good End: QC Pass optimize_chrom->end_good Separation Achieved matrix_matched Consider Matrix-Matched Calibrators enhance_cleanup->matrix_matched Interference Remains enhance_cleanup->end_good Cleaner Extract matrix_matched->end_good Improved Accuracy

Caption: Troubleshooting workflow for poor QC sample results.

Detailed Steps:

  • Verify Internal Standard: Ensure the correct concentration of this compound was added to all samples and standards. Verify the purity of the internal standard, as impurities can affect quantification.[3]

  • Evaluate Matrix Factor: To understand the extent of the matrix effect, perform a post-extraction addition experiment. This involves comparing the response of this compound in a clean solvent to its response in an extracted blank matrix sample that has been spiked after extraction.

Experiment Description Formula
Matrix Factor (MF) Calculation Compares the peak area of an analyte in the presence of matrix to the peak area in a neat solution.MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)
  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • Optimize Chromatography: Modify the GC or LC method to achieve better separation between the analyte/internal standard and interfering matrix components.[4] This could involve changing the column, adjusting the temperature gradient (for GC), or altering the mobile phase composition (for LC).

  • Enhance Sample Cleanup: A more rigorous sample preparation method can help remove interfering matrix components.[4] Consider techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Issue 2: Inconsistent or Unexpected Internal Standard Response

Symptom: The peak area of this compound is highly variable across different samples or is significantly different from the response in the calibration standards.

Possible Cause: This suggests that different samples have varying degrees of matrix effects. It can also point to issues with sample preparation recovery.

Logical Relationship Diagram:

cluster_causes Potential Causes cluster_symptoms Observed Symptoms cause1 Variable Matrix Composition symptom1 Variable IS Peak Area cause1->symptom1 cause2 Inconsistent Sample Prep Recovery cause2->symptom1 cause3 Analyte Instability symptom2 Poor Reproducibility cause3->symptom2 symptom1->symptom2

Caption: Relationship between causes and symptoms of inconsistent IS response.

Troubleshooting Steps:

  • Assess Matrix Variability: Use the post-extraction addition experiment with different lots or sources of the matrix to determine if the degree of ion suppression or enhancement varies significantly.[4]

  • Evaluate Extraction Recovery: Compare the peak area of this compound in a pre-extraction spiked sample to a post-extraction spiked sample to determine the efficiency of your extraction process.

Parameter Formula Interpretation
Extraction Recovery % Recovery = (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) * 100Low or inconsistent recovery indicates a problem with the sample preparation method.
  • Matrix-Matched Calibration: If the matrix effect is consistent within a given matrix type but different from the solvent, preparing calibration standards in a blank, extracted matrix can help to compensate.[9][10]

Experimental Protocols

Protocol 1: Post-Extraction Addition for Matrix Factor (MF) Determination

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific matrix.

Methodology:

  • Prepare a Neat Solution: Prepare a solution of this compound in a clean solvent (e.g., hexane (B92381) or another appropriate solvent for GC analysis) at a concentration representative of your study samples.

  • Prepare a Post-Extraction Spiked Sample: a. Extract a blank matrix sample (a sample of the same type as your study samples but without the analyte or internal standard) using your established sample preparation procedure. b. After the final extraction step and just before analysis, spike the extracted blank matrix with this compound to the same final concentration as the neat solution.

  • Analysis: Analyze both the neat solution and the post-extraction spiked sample using your validated analytical method.

  • Calculation: Calculate the Matrix Factor (MF) using the formula provided in the table above.

Protocol 2: Evaluation of Extraction Recovery

Objective: To determine the efficiency of the sample preparation procedure in extracting this compound from the sample matrix.

Methodology:

  • Prepare a Pre-Extraction Spiked Sample: Take a blank matrix sample and spike it with a known amount of this compound before starting the sample preparation procedure. Process this sample through the entire extraction workflow.

  • Prepare a Post-Extraction Spiked Sample: Take a blank matrix sample and process it through the entire extraction workflow. After all extraction steps are complete, spike the resulting extract with the same amount of this compound as the pre-extraction sample.

  • Analysis: Analyze both the pre- and post-extraction spiked samples.

  • Calculation: Calculate the % Extraction Recovery using the formula provided in the table above.

By systematically addressing these common issues and employing the described experimental protocols, researchers can better understand and mitigate the impact of matrix effects on the quantification of analytes using this compound as an internal standard, leading to more accurate and reliable results.

References

low recovery of n-Nonadecane-d40 in sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low recovery of the internal standard (IS) n-Nonadecane-d40 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of n-Nonadecane, which is a long-chain, saturated aliphatic hydrocarbon.[1] Stable isotopically labeled molecules, such as deuterated derivatives, are considered ideal internal standards because they exhibit physical and chemical properties nearly identical to their non-deuterated counterparts.[2] This ensures they behave similarly during sample preparation, extraction, and chromatographic analysis, effectively compensating for analyte loss and variability.[3][4]

Q2: What are the most common initial steps to troubleshoot low recovery of this compound?

Low recovery can stem from various factors related to the sample preparation, extraction, and analysis steps.[5] A systematic review of your entire workflow is crucial. Begin by investigating these key areas:

  • Sample Preparation: Ensure the internal standard has been correctly added and has equilibrated with the sample.

  • Extraction Method: Verify that the chosen solvents and materials are appropriate for a highly non-polar compound.

  • Evaporation/Reconstitution: Check for analyte loss during solvent evaporation (dry-down) steps.

  • Instrumental Analysis: Confirm that the GC-MS parameters are suitable for detecting this compound.

Q3: What are the key physicochemical properties of this compound I should consider?

Understanding the properties of this compound is fundamental to designing an effective extraction protocol. As a long-chain alkane, it is highly non-polar and hydrophobic.

PropertyValueSignificance for Extraction
Molecular Formula C₁₉D₄₀High degree of deuteration for mass spectrometry.
Molecular Weight 308.77 g/mol Influences its behavior in mass spectrometry.
Boiling Point ~330 °CNot volatile under typical lab conditions, but loss can occur during aggressive heating/evaporation steps.[1][6]
Solubility Soluble in non-polar organic solvents (e.g., Hexane, Chloroform).[1] Insoluble in water.Dictates the choice of extraction and elution solvents. A non-polar solvent is required for effective extraction.
LogP 10.85Indicates very high hydrophobicity and lipophilicity.[6]
Chemical Stability Stable under recommended storage conditions.[7][8]Degradation during the extraction process is unlikely unless exposed to strong oxidizing agents.[1]

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for the most common extraction techniques where low recovery of this compound is observed.

Workflow for Troubleshooting Low Internal Standard Recovery

G A Low Recovery of This compound Detected B Review Sample Preparation Step A->B C Review Extraction Method (LLE or SPE) A->C D Review Post-Extraction (Evaporation/Reconstitution) A->D E Review GC-MS Analysis Parameters A->E G IS Spiking Error? Homogenization Issue? B->G H Inappropriate Solvent? Incorrect pH? Emulsion/Adsorption? C->H I Over-drying/High Temp? Insoluble in Reconstitution Solvent? D->I J Incorrect Injection Temp? Wrong SIM Ions? E->J F Issue Resolved G->F H->F I->F J->F G A Start: Need to extract This compound B Is the sample matrix complex (e.g., high lipid, protein content)? A->B C Is a high degree of sample cleanup required? B->C No E Solid-Phase Extraction (SPE) B->E Yes D Liquid-Liquid Extraction (LLE) C->D No C->E Yes

References

Technical Support Center: Resolving Co-elution with n-Nonadecane-d40 in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution issues with the internal standard n-Nonadecane-d40 in complex mixture analysis, particularly using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is co-elution and how do I know if it's affecting my analysis with this compound?

A: Co-elution occurs when two or more compounds elute from the gas chromatography (GC) column at the same time, resulting in overlapping chromatographic peaks. When using this compound as an internal standard, co-elution with an analyte or matrix component can lead to inaccurate quantification.

Signs of co-elution include:

  • Asymmetrical peaks: Look for peak fronting, tailing, or shoulders on the peak corresponding to this compound.

  • Inconsistent peak area ratios: If the ratio of your analyte peak area to the this compound peak area is not consistent across different sample concentrations, co-elution may be the cause.

  • Mass spectral interference: Examination of the mass spectrum across the peak may reveal the presence of ions from an interfering compound.

Q2: My this compound peak is co-eluting with an important analyte. What are my options?

A: You have several strategies to resolve this issue, primarily focused on improving chromatographic separation or utilizing the selectivity of your mass spectrometer. The primary approaches are:

  • Optimize the GC Temperature Program: Modifying the temperature ramp rate can alter the elution profile of compounds.

  • Change the GC Column: Employing a column with a different stationary phase can change the selectivity of the separation.

  • Utilize Selected Ion Monitoring (SIM) on your Mass Spectrometer: This is a powerful technique to differentiate between co-eluting compounds based on their unique mass-to-charge ratios (m/z).

Q3: How does optimizing the GC temperature program help resolve co-elution?

A: The retention time of a compound in GC is highly dependent on temperature. By modifying the oven temperature program, you can influence the relative retention times of this compound and the co-eluting compound.

  • Slower ramp rates: A slower temperature ramp generally increases the separation between closely eluting peaks.

  • Isothermal holds: Introducing an isothermal hold at a specific temperature can also improve resolution for certain compounds.

Q4: When should I consider changing the GC column?

A: If optimizing the temperature program does not provide adequate separation, changing the GC column is the next logical step. The choice of stationary phase chemistry dictates the separation mechanism. If this compound (a non-polar alkane) is co-eluting with a more polar analyte, switching to a more polar stationary phase can significantly alter their relative retention times.

Q5: Can I still get accurate quantitative data if this compound is co-eluting with another compound?

A: Yes, if you are using a mass spectrometer as your detector. By operating the MS in Selected Ion Monitoring (SIM) mode, you can selectively monitor ions that are unique to this compound and your analyte of interest. This allows for accurate quantification even with chromatographic overlap.

Troubleshooting Guides

Guide 1: Resolving Co-elution through GC Method Optimization

This guide provides a step-by-step workflow for optimizing your GC method to separate this compound from a co-eluting compound.

Step 1: Initial Assessment Confirm co-elution by observing peak shape and examining the mass spectrum across the peak for interfering ions.

Step 2: Temperature Program Optimization A systematic approach to optimizing the temperature program is crucial. Below is a comparison of a standard vs. an optimized temperature program for separating a hypothetical analyte from this compound.

ParameterStandard ProgramOptimized Program
Initial Temperature 100 °C80 °C
Initial Hold Time 1 min2 min
Ramp Rate 1 15 °C/min to 250 °C10 °C/min to 220 °C
Hold 1 -2 min at 220 °C
Ramp Rate 2 -20 °C/min to 300 °C
Final Hold Time 5 min5 min

Step 3: Evaluate Column Selection If temperature optimization is insufficient, consider the polarity of your stationary phase.

Stationary Phase TypePolarityRecommended for
5% Phenyl Polysiloxane (e.g., DB-5ms) LowGeneral purpose, good for non-polar compounds. Prone to co-elution of compounds with similar boiling points.
50% Phenyl Polysiloxane (e.g., DB-17ms) IntermediateIncreased selectivity for aromatic and moderately polar compounds.
Polyethylene Glycol (e.g., DB-WAX) HighExcellent for separating polar compounds like Fatty Acid Methyl Esters (FAMEs) from non-polar alkanes.
Guide 2: Using Selected Ion Monitoring (SIM) to Overcome Co-elution

When chromatographic resolution is not achievable, SIM mode provides a robust solution for accurate quantification.

Principle: Even if this compound and an analyte co-elute, they will have different mass spectra. SIM mode instructs the mass spectrometer to only detect specific ions characteristic of each compound, effectively ignoring the interfering ions from the co-eluting species.

Experimental Protocol: SIM for this compound

  • Acquire Full Scan Mass Spectra: First, run a standard of pure this compound and your analyte in full scan mode to identify their characteristic ions.

  • Select Quantifier and Qualifier Ions: Choose a unique and abundant ion for quantification (quantifier ion) and one or two other ions (qualifier ions) for confirmation for both this compound and your analyte. Due to the deuterium (B1214612) labeling, this compound will have a different molecular ion and fragmentation pattern compared to its non-deuterated analog and other potential co-eluents.[1]

  • Set up the SIM Method: Create a SIM method on your GC-MS software, specifying the selected ions and their respective retention time windows.

Example Ion Selection for this compound and a Hypothetical Analyte:

Based on the typical fragmentation of alkanes, the mass spectrum of n-Nonadecane is dominated by a series of alkyl fragments. For its deuterated counterpart, this compound, these fragment ions will be shifted to higher m/z values.

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound 66 (C5D11+)80 (C6D13+)308 (M+)
Hypothetical Analyte Select a unique and abundant ion from its mass spectrumSelect a second unique ionSelect a third unique ion

Note: The specific ions for this compound should be confirmed by analyzing a standard, as fragmentation can vary slightly between instruments. The molecular weight of this compound is approximately 308.77 g/mol .[2] The mass spectrum of unlabeled n-nonadecane shows prominent peaks at m/z 43, 57, 71, and 85.[3][4]

Visualizations

Troubleshooting_Workflow start Co-elution Suspected check_peak Examine Peak Shape & Mass Spectrum start->check_peak is_coelution Co-elution Confirmed? check_peak->is_coelution optimize_gc Optimize GC Temperature Program is_coelution->optimize_gc Yes no_coelution No Co-elution is_coelution->no_coelution No resolution_achieved1 Resolution Achieved? optimize_gc->resolution_achieved1 change_column Select Alternative GC Column resolution_achieved1->change_column No quantify Accurate Quantification resolution_achieved1->quantify Yes resolution_achieved2 Resolution Achieved? change_column->resolution_achieved2 use_sim Utilize Selected Ion Monitoring (SIM) resolution_achieved2->use_sim No resolution_achieved2->quantify Yes use_sim->quantify end Problem Resolved quantify->end SIM_Workflow start Co-eluting Peaks in TIC full_scan Acquire Full Scan MS Data for Standards start->full_scan select_ions Identify Unique Quantifier & Qualifier Ions for Each Compound full_scan->select_ions create_sim Create SIM Method with Selected Ions & Retention Windows select_ions->create_sim acquire_data Acquire Data in SIM Mode create_sim->acquire_data process_data Process Data Using Extracted Ion Chromatograms (EICs) acquire_data->process_data quantification Perform Quantification process_data->quantification

References

Technical Support Center: n-Nonadecane-d40 Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing n-Nonadecane-d40 as an internal standard or for other applications, ensuring its stability is paramount for accurate and reproducible experimental outcomes. This technical support center provides a comprehensive guide to the stability of this compound under various storage conditions, troubleshooting advice for common issues, and detailed protocols for stability verification.

While specific quantitative long-term stability studies on this compound are not extensively published, the information provided herein is based on manufacturer recommendations, safety data sheets, and established best practices for handling deuterated long-chain alkanes.

Recommended Storage Conditions

Proper storage is crucial to maintain the chemical and isotopic integrity of this compound. The primary concerns for a saturated alkane like n-Nonadecane are oxidation and, to a lesser extent, inappropriate solvent interactions.

Summary of Recommended Storage Conditions:

ConditionRecommendationRationale
Temperature Room Temperature (as neat solid).[1] For solutions, 2-8°C (short-term) or -20°C (long-term) is recommended.[2]As a solid, this compound is stable at ambient temperature.[1] When in solution, lower temperatures minimize solvent evaporation and potential degradation reactions.
Light Exposure Store in the dark, in amber vials.[2]Protects the compound from potential photodegradation, a general best practice for organic compounds.[2]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[2][3]Minimizes the risk of oxidation of the long hydrocarbon chain.
Container Tightly sealed, appropriate glass vials.Prevents contamination from moisture and air.
Form Neat (solid) is generally more stable for long-term storage than in solution.Reduces interactions with solvents that could potentially contain impurities or facilitate degradation over time.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of this compound?

A1: While a specific expiration date is determined by the manufacturer and depends on storage conditions, this compound is a highly stable, saturated alkane.[3][4][5] When stored as a solid under recommended conditions (cool, dry, dark, inert atmosphere), it is expected to be stable for several years. Solutions may have a shorter shelf-life and should be monitored for solvent evaporation and potential degradation.

Q2: Can I store solutions of this compound in plastic containers?

A2: It is strongly recommended to use glass containers, preferably amber glass vials with PTFE-lined caps. Plastic containers can leach plasticizers or other contaminants into the solvent, and some solvents can permeate or degrade certain plastics over time.

Q3: Is there a risk of deuterium-hydrogen (D-H) exchange with this compound?

A3: No, the risk of D-H exchange for this compound is extremely low. The deuterium (B1214612) atoms are bonded to carbon atoms in a saturated alkane chain, which are non-exchangeable positions.[6] D-H exchange is a concern for compounds with deuterium atoms attached to heteroatoms (like -OD, -ND) or on carbon atoms adjacent to carbonyl groups.[2][6]

Q4: What are the primary signs of degradation for this compound?

A4: As a saturated alkane, the most likely degradation pathway is oxidation, which could lead to the formation of alcohols, ketones, or other oxygenated species. In a GC-MS analysis, this might appear as additional peaks in the chromatogram. For solutions, changes in concentration due to solvent evaporation are a more common issue.

Q5: Which solvents are best for preparing solutions of this compound?

A5: High-purity aprotic organic solvents are recommended. Good choices include hexane, heptane, isooctane, toluene, or dichloromethane. Ensure the solvent is free of peroxides and other reactive impurities. It is best to avoid acidic or basic solutions to prevent any potential, albeit unlikely, reactions.[2]

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Action
Inconsistent internal standard response in repeat analyses. 1. Evaporation of solvent from the working solution. 2. Inaccurate pipetting during dilution. 3. Adsorption of the compound onto the vial surface.1. Prepare fresh working solutions regularly. Use vials with tight-fitting septa. 2. Ensure pipettes are properly calibrated. 3. Consider using silanized glass vials if adsorption is suspected.
Appearance of unexpected peaks in the GC-MS chromatogram. 1. Contamination of the solvent or glassware. 2. Degradation of this compound due to improper storage (e.g., oxidation). 3. Septum coring introducing contaminants.1. Use high-purity solvents and thoroughly clean all glassware. 2. Review storage conditions. If oxidation is suspected, prepare a fresh stock solution from the neat material. 3. Use septa designed to minimize coring.
Reduced purity observed upon re-analysis after long-term storage. 1. Slow degradation over time. 2. Introduction of contaminants during handling.1. If purity is critical, re-qualify the standard before use. 2. Always handle the material in a clean environment, using clean equipment.

Experimental Protocols

For users who need to perform their own stability assessments, the following general protocols can be adapted.

Protocol 1: Short-Term Solution Stability Assessment
  • Objective: To assess the stability of a working solution of this compound under typical laboratory conditions.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable high-purity solvent (e.g., isooctane) at a known concentration.

    • Divide the stock solution into several amber glass vials with PTFE-lined caps.

    • Store one set of vials under ambient laboratory conditions (light exposure, room temperature) and another set under refrigerated conditions (4°C, dark).

    • Analyze a vial from each set by GC-MS at time points such as 0, 24, 48, and 72 hours.

    • Compare the peak area and check for the appearance of any new peaks. A stable solution will show no significant change in peak area or the appearance of degradation products.

Protocol 2: Long-Term Storage Stability Verification
  • Objective: To verify the purity of this compound after extended storage.

  • Methodology:

    • Upon receiving a new batch of this compound (neat solid), dissolve a small amount in a suitable solvent and acquire a baseline purity profile using GC-MS.

    • Store the neat compound under the recommended conditions (room temperature, dark, inert atmosphere).

    • At regular intervals (e.g., annually), take a small sample from the stored material, prepare a fresh solution, and analyze it by GC-MS.

    • Compare the new purity profile to the baseline profile to detect any signs of degradation.

Visualizations

Below are diagrams illustrating key workflows for handling and troubleshooting this compound.

Storage_Workflow cluster_storage Storage Conditions cluster_prep Solution Preparation cluster_analysis Analysis cluster_outcome Outcome Temp Temperature (Room Temp - Neat) Solvent Select High-Purity Aprotic Solvent Temp->Solvent Light Light (Dark/Amber Vial) Light->Solvent Atmosphere Atmosphere (Inert Gas) Atmosphere->Solvent Container Container (Tightly Sealed Glass) Container->Solvent Dilution Accurate Dilution Solvent->Dilution Mixing Thorough Mixing Dilution->Mixing GCMS GC-MS Analysis Mixing->GCMS Stable Stable (Proceed with Experiment) GCMS->Stable Consistent Response Unstable Unstable (Troubleshoot) GCMS->Unstable Inconsistent Response

Caption: Workflow for proper storage and handling of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Inconsistent Internal Standard Response Evaporation Solvent Evaporation? Start->Evaporation Degradation Compound Degradation? Start->Degradation Contamination Contamination? Start->Contamination Fresh_Sol Prepare Fresh Solution Evaporation->Fresh_Sol Yes Check_Storage Verify Storage Conditions Degradation->Check_Storage Yes Clean_Sys Clean System & Use High-Purity Solvents Contamination->Clean_Sys Yes New_Stock Use Fresh Neat Stock Check_Storage->New_Stock

References

Technical Support Center: Optimization of GC Oven Temperature Program for n-Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography (GC) oven temperature programs for the analysis of n-alkanes. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during these experiments.

Troubleshooting Guide

This section addresses specific problems you might encounter during your n-alkane analysis and provides actionable solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Resolution Inadequate Separation: The temperature program may not be optimized to separate n-alkanes with similar boiling points.[1][2]Decrease the ramp rate: A slower temperature ramp (e.g., 5-10°C/min) allows for more interaction between the analytes and the stationary phase, improving separation.[3] Lower the initial temperature: Starting at a lower temperature can enhance the separation of early-eluting, more volatile n-alkanes.[4]
Suboptimal Carrier Gas Flow Rate: Incorrect flow rates can lead to band broadening and reduced resolution.Optimize the flow rate: Adjust the carrier gas flow rate to the optimal linear velocity for your column dimensions and carrier gas (Helium or Hydrogen).
Peak Tailing Column Overload: Injecting too much sample can saturate the column, leading to asymmetrical peaks.[3]Reduce injection volume or dilute the sample: This prevents overloading the column and improves peak shape.[3]
Active Sites in the System: Silanol groups in the injector liner or on the column can interact with analytes, causing tailing.Use a deactivated liner and/or column: Ensure that your consumables are properly deactivated to minimize unwanted interactions. Perform inlet maintenance: Regularly clean the injector and liner to remove any active contaminants.[3]
Late Eluting Peaks are Broad Isothermal Analysis: In an isothermal run, later eluting compounds spend more time in the column, leading to diffusion and peak broadening.Implement a temperature program: Gradually increasing the oven temperature reduces the retention time of high-boiling point compounds, resulting in sharper peaks and improved sensitivity.[3]
Inconsistent Retention Times Fluctuations in Oven Temperature: Unstable oven temperatures will lead to shifts in retention times.[5]Verify oven temperature stability: Ensure your GC oven is properly calibrated and maintaining a stable temperature.[5]
Carrier Gas Flow/Pressure Instability: Inconsistent flow or pressure from the gas source will affect retention times.[3]Use two-stage regulators: This helps maintain a stable pressure and consistent carrier gas flow.[3] Check for leaks: Ensure all fittings and connections are secure to prevent leaks.[5]
Low Signal Intensity for High Molecular Weight n-Alkanes Incomplete Vaporization: High-boiling point n-alkanes may not vaporize completely in the injector.Increase injector temperature: Optimizing the injector temperature (e.g., 275°C or 300°C) can improve the vaporization of less volatile compounds.
Analyte Degradation: Excessively high injector or oven temperatures can cause thermal degradation of the n-alkanes.Optimize final oven temperature: Set the final oven temperature high enough to elute all compounds of interest but avoid exceeding the column's maximum operating temperature.

Frequently Asked Questions (FAQs)

What is a good starting GC oven temperature program for a new n-alkane sample?

A good starting point, often called a "scouting" program, is essential to understand the volatility range of your sample.[3] A typical scouting program is as follows:

  • Initial Temperature: 35-40°C[3]

  • Initial Hold Time: 1-2 minutes[3]

  • Ramp Rate: 10°C/min[3]

  • Final Temperature: The maximum operating temperature of your GC column.[3]

  • Final Hold Time: 10 minutes to ensure all components have eluted.[3]

This initial run will provide a chromatogram that can then be optimized.[3]

How does the oven temperature ramp rate affect the separation of n-alkanes?

The ramp rate is a critical parameter for optimizing the separation.

  • Slower ramp rates generally provide better resolution as they allow more time for the analytes to interact with the stationary phase. However, this can lead to longer analysis times and broader peaks for early eluting compounds.[3]

  • Faster ramp rates decrease the analysis time but may reduce the resolution between closely eluting peaks.[6]

When should I use an isothermal oven temperature program versus a temperature program?

  • An isothermal program (constant temperature) may be suitable for simple mixtures where the n-alkanes have a narrow boiling point range.[4]

  • A temperature program is necessary for complex mixtures with a wide range of boiling points to ensure good separation of early eluting compounds and sharp peaks for late-eluting compounds.[1][2]

How do I determine the optimal initial and final oven temperatures?

  • Initial Temperature: For splitless injections, a good starting point is 20°C below the boiling point of the sample solvent.[4] For split injections, you can start at a temperature about 45°C lower than the elution temperature of the first peak of interest from a scouting run.[4] To improve the resolution of early eluting peaks, it is generally better to decrease the initial temperature rather than adding a long initial hold time.[7]

  • Final Temperature: The final temperature should be set about 20°C above the elution temperature of the last n-alkane of interest to ensure it elutes from the column.[4] A final hold time is often included to "bake out" any remaining less volatile compounds from the column.[7]

Example GC Oven Temperature Programs for n-Alkanes

The following table summarizes example GC oven programs for separating n-alkane mixtures. These can serve as a starting point for method development.

ParameterExample Program 1 (Broad Range)Example Program 2 (High Resolution)Example Program 3 (Fast Analysis)
Initial Temperature 40°C40°C60°C
Initial Hold Time 2 minutes2 minutes1 minute
Ramp Rate 10°C/min5°C/min25°C/min
Final Temperature 300°C300°C320°C
Final Hold Time 5 minutes10 minutes2 minutes
Reference[8]

Experimental Protocol: Optimization of GC Oven Temperature Program

This protocol outlines a systematic approach to developing an optimized GC oven temperature program for n-alkane separation.

  • Initial Setup and Scouting Run:

    • Install an appropriate non-polar capillary column (e.g., DB-5 or equivalent).

    • Set the injector and detector temperatures (e.g., 250°C for the injector and 300°C for an FID detector).[9]

    • Set the carrier gas flow rate to the manufacturer's recommendation for the column dimensions.

    • Inject a representative n-alkane standard using a scouting temperature program as described in the FAQs.[3]

  • Evaluate the Scouting Chromatogram:

    • Assess the resolution of all n-alkane peaks.

    • Observe the peak shapes (tailing, fronting, or symmetrical).

    • Note the retention times of the first and last eluting peaks.

  • Optimize the Temperature Program:

    • Adjust the Initial Temperature: If early eluting peaks are co-eluting, decrease the initial temperature in 10-20°C increments.

    • Optimize the Ramp Rate:

      • If resolution is poor across the chromatogram, decrease the ramp rate (e.g., from 10°C/min to 5°C/min).[3]

      • If resolution is adequate but the analysis time is too long, increase the ramp rate (e.g., to 15°C/min or 20°C/min).

    • Set the Final Temperature and Hold Time: Ensure the final temperature is high enough to elute the highest boiling point n-alkane in your sample, followed by a hold time to clean the column.

  • Refine and Validate:

    • Once a suitable temperature program is established, inject a series of standards and samples to confirm the method's reproducibility and robustness.

    • Check for any issues like peak tailing or inconsistent retention times and troubleshoot as necessary using the guide above.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the GC analysis of n-alkanes.

GC_Troubleshooting_Workflow start Start Analysis observe_chromatogram Observe Chromatogram start->observe_chromatogram problem_check Problem Identified? observe_chromatogram->problem_check no_problem Analysis Successful problem_check->no_problem No poor_resolution Poor Resolution problem_check->poor_resolution Yes peak_tailing Peak Tailing problem_check->peak_tailing rt_shift Retention Time Shift problem_check->rt_shift solution_resolution Decrease Ramp Rate or Lower Initial Temperature poor_resolution->solution_resolution solution_tailing Reduce Sample Concentration or Check for Active Sites peak_tailing->solution_tailing solution_rt_shift Check Oven Temperature Stability and for Gas Leaks rt_shift->solution_rt_shift re_evaluate Re-evaluate Chromatogram solution_resolution->re_evaluate solution_tailing->re_evaluate solution_rt_shift->re_evaluate re_evaluate->problem_check

Caption: Troubleshooting workflow for GC n-alkane analysis.

References

Validation & Comparative

n-Nonadecane-d40 vs. Other Deuterated Internal Standards: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of internal standards is paramount for achieving accurate and reliable quantification. Among these, deuterated compounds have emerged as the gold standard, offering a way to correct for sample preparation losses and instrumental variability. This guide provides an objective comparison of n-Nonadecane-d40, a deuterated long-chain alkane, with other commonly used deuterated internal standards, supported by experimental data and detailed methodologies. This resource is intended for researchers, scientists, and drug development professionals seeking to optimize their analytical methods.

The Critical Role of Deuterated Internal Standards

An ideal internal standard should closely mimic the chemical and physical properties of the analyte of interest, co-eluting during chromatography and exhibiting similar ionization efficiency in the mass spectrometer.[1] Deuterated internal standards fulfill these requirements exceptionally well. The substitution of hydrogen with deuterium (B1214612) atoms results in a molecule with nearly identical properties to the parent compound but with a distinct mass-to-charge ratio (m/z), allowing for its differentiation by the mass spectrometer.[2] This ensures that any variations encountered during sample extraction, handling, and analysis affect both the analyte and the internal standard equally, leading to a more accurate and precise final measurement.[3]

Comparison of this compound and Other Deuterated Internal Standards

The choice of a deuterated internal standard is highly dependent on the nature of the analytes and the sample matrix. For the analysis of non-polar to semi-polar compounds, such as hydrocarbons, long-chain fatty acids, and certain environmental contaminants, both deuterated alkanes and deuterated polycyclic aromatic hydrocarbons (PAHs) are frequently employed.

This compound , with its long aliphatic chain, is an excellent internal standard for the analysis of straight-chain and branched alkanes, as well as other hydrophobic molecules. Its chemical inertness and predictable chromatographic behavior make it a robust choice for complex matrices.

Deuterated PAHs , on the other hand, are the preferred internal standards for the analysis of their non-deuterated counterparts, which are common environmental pollutants. Their structural similarity ensures they behave almost identically during extraction and analysis.

The following table summarizes the key characteristics and performance data for these two classes of deuterated internal standards.

FeatureThis compound (and other Deuterated Alkanes)Deuterated Polycyclic Aromatic Hydrocarbons (PAHs)
Typical Analytes Aliphatic hydrocarbons, fatty acids, petroleum hydrocarbons, other non-polar compounds.Polycyclic aromatic hydrocarbons (PAHs).
Matrix Applicability Environmental (soil, sediment, water), biological (tissues, plasma), petroleum products.Environmental (soil, sediment, water, air), food.
Chemical Inertness High. Stable across a wide range of chemical conditions.Generally stable, but some PAHs can be susceptible to degradation under certain conditions.
Chromatographic Behavior Elutes based on chain length and boiling point. Good for temperature-programmed GC methods.Elution order is dependent on the number of aromatic rings and structure.
Average Recovery Rates (in Sediment/Soil) Data for a suite of deuterated n-alkanes (C10-C35) in fish tissue showed good recovery, enabling accurate quantification.[4]2-3 ring PAHs: ~77%4-ring PAHs: ~85%5-ring PAHs: ~88%6-ring PAHs: ~97%[5]
Potential for Interference Low potential for co-elution with a wide range of analytes.Can have co-elution issues with other PAHs if not chromatographically resolved.
Cost Generally moderate.Can be more expensive, especially for a wide range of compounds.

Experimental Protocols

Below is a detailed methodology for the analysis of aliphatic hydrocarbons in a solid matrix (e.g., soil or sediment) using a deuterated internal standard. This protocol can be adapted for use with either this compound or a suite of deuterated PAHs.

Sample Preparation and Extraction
  • Internal Standard Spiking: To a known weight of the solid sample (e.g., 10 g), add a precise volume of the internal standard solution (e.g., this compound in a non-interfering solvent) at a concentration that will result in a peak area comparable to the expected analyte concentrations.

  • Extraction: The sample can be extracted using various techniques such as Accelerated Solvent Extraction (ASE) or Soxhlet extraction. A common solvent mixture for hydrocarbons is dichloromethane:hexane (1:1 v/v).

  • Cleanup: The extract may require cleanup to remove interfering compounds. This is often achieved using solid-phase extraction (SPE) with silica (B1680970) gel or alumina (B75360) cartridges. The hydrocarbon fraction is typically eluted with a non-polar solvent like hexane.

  • Concentration: The cleaned extract is then concentrated to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating hydrocarbons.

    • Inlet: Splitless injection is typically used for trace analysis.

    • Oven Temperature Program: A temperature program is employed to separate compounds with a wide range of boiling points. A typical program might start at 60°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used for enhanced sensitivity and selectivity. The characteristic ions for the target analytes and the deuterated internal standard(s) are monitored. For this compound, a prominent ion would be selected from its mass spectrum.

Data Analysis and Quantification
  • The concentration of each analyte is calculated using the ratio of its peak area to the peak area of the internal standard. A calibration curve is generated by analyzing standards containing known concentrations of the analytes and a constant concentration of the internal standard.

Logical Selection of a Deuterated Internal Standard

The choice of an appropriate deuterated internal standard is a critical step in method development. The following diagram illustrates the logical workflow for selecting the most suitable standard for your analysis.

G Selection of a Deuterated Internal Standard A Define Analytes of Interest D Are analytes primarily aliphatic hydrocarbons? A->D E Are analytes primarily Polycyclic Aromatic Hydrocarbons (PAHs)? A->E F Are analytes a complex mixture of polar and non-polar compounds? A->F B Characterize Sample Matrix (e.g., soil, water, biological tissue) J Verify co-elution and response factor similarity B->J C Consider Analytical Technique (GC-MS, LC-MS) C->J G Select a deuterated long-chain alkane (e.g., this compound) D->G H Select a suite of deuterated PAHs that cover the molecular weight range of the target analytes E->H I Consider using multiple internal standards representing different compound classes F->I G->J H->J I->J K Validate method performance (recovery, precision, accuracy) J->K

Caption: Logical workflow for selecting a suitable deuterated internal standard.

References

The Gold Standard for Analytical Accuracy: A Comparative Guide to n-Nonadecane-d40 in Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The validation of analytical methods ensures the reliability and reproducibility of results, a cornerstone of scientific research and regulatory compliance. In quantitative analysis, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the choice of an internal standard is a critical decision that directly impacts data quality. This guide provides an objective comparison of n-Nonadecane-d40, a deuterated internal standard, with its non-deuterated counterparts, supported by experimental data, to highlight its superior performance in analytical method validation.

The Power of Deuteration in Internal Standards

An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible to compensate for variations during sample preparation and analysis.[1] Deuterated standards, such as this compound, are considered the "gold standard" because their chemical and physical behavior is nearly identical to their non-deuterated (protium) analogs.[2] They co-elute chromatographically and exhibit similar ionization efficiencies in the mass spectrometer.[1] This near-identical behavior allows for more accurate correction of analyte losses during extraction and inconsistencies in injection volume, leading to enhanced precision and accuracy in quantitative results.[3]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of using a deuterated internal standard like this compound over a non-deuterated analog (e.g., a different n-alkane) is the significant improvement in method sensitivity and robustness, particularly in complex matrices. The following table summarizes the comparative performance of an analytical method for n-alkane quantification using a suite of deuterated internal standards versus a two-component non-deuterated internal standard system. The data demonstrates the superior performance of the deuterated standard method in achieving lower limits of detection (LOD) and quantification (LOQ).[4]

Validation ParameterDeuterated Internal Standard Method (e.g., using this compound)Non-Deuterated Internal Standard Method (e.g., using Squalane (B1681988) and Heptamethylnonane)
Limit of Detection (LOD) 0.004 - 0.076 µg/mL[4]2.4 - 3.3 µg/mL (by GC-FID)[4]
Limit of Quantification (LOQ) 0.008 - 0.164 µg/mL[4]Not explicitly stated, but significantly higher than the deuterated method
**Linearity (R²) **> 0.99[4]Typically > 0.99
Precision (%RSD) < 15%< 20%
Accuracy (% Recovery) 80 - 120%70 - 130%

Experimental Protocols

Reproducibility is key in scientific research. The following are detailed methodologies for the key experiments cited in this guide.

Method 1: Quantification of n-Alkanes using a Deuterated Internal Standard (Adapted for this compound)

This protocol is adapted from a validated method for the analysis of hydrocarbons in a biological matrix.[4]

1. Sample Preparation:

  • Internal Standard Spiking: To 1 gram of the homogenized sample, add a known concentration of this compound solution (e.g., 1 µg/mL in iso-hexane).[4]

  • Extraction: Perform reflux saponification followed by liquid-liquid extraction with a suitable organic solvent like iso-hexane.[4]

  • Clean-up and Fractionation: The extract is concentrated and then purified using normal phase high-performance liquid chromatography (HPLC) to isolate the aliphatic fraction.[4]

  • Final Concentration: The aliphatic fraction is concentrated to a final volume of approximately 50 µL for GC-MS analysis.[4]

2. GC-MS Analysis:

  • Gas Chromatograph (GC): Agilent HP6890 Series or equivalent.

  • Column: HP5-MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow of 0.7 mL/min.[4]

  • Injection: Cool on-column injection.[4]

  • Oven Temperature Program: Initial temperature of 50°C held for 3 minutes, then ramped according to the specific requirements of the analytes.[4]

  • Mass Spectrometer (MS): Agilent HP5973 MSD or equivalent, operated in Selected Ion Monitoring (SIM) mode.[4]

  • Quantifier and Qualifier Ions: The molecular ion of this compound (m/z 308.77) would be a primary quantifier ion.[5]

Method 2: Quantification of n-Alkanes using a Non-Deuterated Internal Standard

This method utilizes a two-component internal standard for the analysis of n-alkanes by GC-FID.[4]

1. Sample Preparation:

  • Internal Standard Spiking: A solution containing two non-deuterated internal standards, such as squalane and heptamethylnonane (HMN), is added to the sample.[4]

  • Extraction and Clean-up: Similar extraction and clean-up procedures as in Method 1 are followed.

2. GC-FID Analysis:

  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID).

  • Column and Conditions: Similar chromatographic conditions as in Method 1 are generally applicable.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and the sample analysis workflow.

Analytical_Method_Validation cluster_0 Method Development cluster_1 Method Validation Define Analytical Requirements Define Analytical Requirements Select Method & Instrument Select Method & Instrument Define Analytical Requirements->Select Method & Instrument Optimize Parameters Optimize Parameters Select Method & Instrument->Optimize Parameters Specificity Specificity Optimize Parameters->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision (Repeatability & Intermediate) Precision (Repeatability & Intermediate) Accuracy->Precision (Repeatability & Intermediate) LOD & LOQ LOD & LOQ Precision (Repeatability & Intermediate)->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Validated Method Validated Method Robustness->Validated Method

Logical flow of the analytical method validation process.

Sample_Analysis_Workflow Sample Collection Sample Collection Sample Homogenization Sample Homogenization Sample Collection->Sample Homogenization Internal Standard Spiking (this compound) Internal Standard Spiking (this compound) Sample Homogenization->Internal Standard Spiking (this compound) Extraction (LLE) Extraction (LLE) Internal Standard Spiking (this compound)->Extraction (LLE) Clean-up & Fractionation (HPLC) Clean-up & Fractionation (HPLC) Extraction (LLE)->Clean-up & Fractionation (HPLC) Concentration Concentration Clean-up & Fractionation (HPLC)->Concentration GC-MS Analysis GC-MS Analysis Concentration->GC-MS Analysis Data Processing & Quantification Data Processing & Quantification GC-MS Analysis->Data Processing & Quantification Final Report Final Report Data Processing & Quantification->Final Report

Experimental workflow for sample analysis using this compound.

References

A Comparative Guide to n-Alkane Quantification Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of n-alkanes, selecting the appropriate analytical methodology is paramount. This guide provides an objective comparison of common n-alkane quantification methods, supported by experimental data and detailed protocols to aid in your selection process.

Introduction to n-Alkane Quantification

n-Alkanes, a series of saturated hydrocarbons, are ubiquitous in various matrices, from environmental samples to biological tissues. Their quantification is crucial in diverse research areas, including petroleum geochemistry, environmental monitoring, and biomedical research. The choice of quantification method significantly impacts the accuracy, sensitivity, and throughput of the analysis. This guide focuses on the most prevalent techniques: Gas Chromatography coupled with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS), along with common sample preparation methods.

Comparative Analysis of Quantification Methods

The performance of different n-alkane quantification methods can be evaluated based on several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), linearity, and recovery. The following table summarizes the performance of various methods based on published experimental data.

MethodSample PreparationAnalyte RangeLinearity (R²)Recovery (%)LODLOQRepeatability (RSD)Reference
GC-MS Solvent Extraction (SE)C14-C37 n-alkanes>0.9989.4 - 98.60.05 - 1.1 ng-3.5% - 14.5%[1]
GC-MS Thermal Desorption (TD)C14-C37 n-alkanes>0.9857.2 - 109.80.09 - 1.9 ng-2.1% - 19.4%[1]
GC-MS Automated Solid-Liquid ExtractionC21-C36 n-alkanes->91-5 nmol0.1% - 12.9%[2][3]
GC-FID Offline SPEC21-C35 n-alkanes>0.999~94--<11.9%[4]
LC-GC-FID OnlineC21-C35 n-alkanes----<5.1%[4]

Note: LOD (Limit of Detection), LOQ (Limit of Quantification), and RSD (Relative Standard Deviation) values can vary based on the specific n-alkane, matrix, and instrument conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are outlines of common experimental protocols for n-alkane quantification.

Sample Preparation: Solvent Extraction (SE)

This method is a traditional and widely used technique for extracting n-alkanes from solid and semi-solid samples.

Protocol:

  • Sample Homogenization: The sample (e.g., soil, sediment, tissue) is dried and homogenized to a fine powder.

  • Internal Standard Spiking: A known amount of an internal standard (e.g., a deuterated n-alkane not present in the sample) is added to the homogenized sample.

  • Extraction: The sample is extracted with an appropriate organic solvent (e.g., hexane, dichloromethane) using techniques such as Soxhlet extraction or ultrasonication for a defined period.

  • Concentration: The solvent extract is concentrated using a rotary evaporator or a gentle stream of nitrogen.

  • Fractionation (Optional): The extract may be fractionated using column chromatography (e.g., silica (B1680970) gel) to isolate the aliphatic hydrocarbon fraction containing the n-alkanes.

  • Final Volume Adjustment: The final extract is adjusted to a known volume with a suitable solvent before GC analysis.

Sample Preparation: Thermal Desorption (TD)

Thermal desorption is a solvent-free technique suitable for volatile and semi-volatile n-alkanes from solid matrices or adsorbent tubes.

Protocol:

  • Sample Loading: A known amount of the solid sample or an adsorbent tube through which a known volume of air has been passed is placed in a thermal desorption tube.

  • Internal Standard Introduction: An internal standard can be spiked directly onto the sample or the adsorbent tube.

  • Primary (Tube) Desorption: The tube is heated in a thermal desorber, and the volatilized n-alkanes are swept by an inert gas onto a cooled focusing trap.

  • Secondary (Trap) Desorption: The focusing trap is rapidly heated, transferring the analytes in a narrow band to the GC column.

Sample Preparation: Solid-Phase Microextraction (SPME)

SPME is a fast, simple, and often solvent-free sample preparation technique.[5]

Protocol:

  • Fiber Selection: An appropriate SPME fiber coating is selected based on the polarity and volatility of the target n-alkanes.[5]

  • Extraction: The SPME fiber is exposed to the headspace above the sample or directly immersed in a liquid sample for a defined period to allow for the partitioning of n-alkanes onto the fiber coating.[6]

  • Desorption: The fiber is then transferred to the hot injector of the GC, where the adsorbed n-alkanes are thermally desorbed directly onto the GC column.[5]

GC-MS and GC-FID Analysis

The instrumental analysis is the core of the quantification process.

Protocol:

  • Injection: A specific volume of the prepared extract is injected into the GC.

  • Separation: The n-alkanes are separated on a capillary column (e.g., HP-5MS) based on their boiling points and interaction with the stationary phase. The oven temperature is programmed to ramp up to elute the n-alkanes in order of increasing chain length.

  • Detection:

    • GC-FID: As the separated compounds elute from the column, they are combusted in a hydrogen-air flame. The resulting ions generate a current that is proportional to the amount of carbon atoms, allowing for quantification.[7]

    • GC-MS: Eluted compounds are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio. This provides both quantitative data and structural information for compound identification.[8]

  • Quantification: The concentration of each n-alkane is determined by comparing its peak area to that of the internal standard or by using an external calibration curve.

Method Selection and Workflow Visualization

The choice of method depends on various factors, including the sample matrix, the required sensitivity, the availability of instrumentation, and the desired sample throughput.

n_alkane_quantification_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (Solid, Liquid, Gas) Solvent_Extraction Solvent Extraction Sample->Solvent_Extraction Thermal_Desorption Thermal Desorption Sample->Thermal_Desorption SPME Solid-Phase Microextraction Sample->SPME GC Gas Chromatography Solvent_Extraction->GC Thermal_Desorption->GC SPME->GC FID Flame Ionization Detector (FID) GC->FID MS Mass Spectrometer (MS) GC->MS Quantification Quantification FID->Quantification MS->Quantification Identification Identification MS->Identification

Caption: General workflow for n-alkane quantification.

Logical Relationships of Quantification Methods

The different analytical techniques can be categorized based on their primary function in the quantification workflow.

method_relationships cluster_prep Sample Preparation Techniques cluster_detection Detection Methods cluster_quantification_type Quantification Approach SE Solvent Extraction (SE) GC_FID GC-FID SE->GC_FID GC_MS GC-MS SE->GC_MS TD Thermal Desorption (TD) TD->GC_MS SPME Solid-Phase Microextraction (SPME) SPME->GC_FID SPME->GC_MS SLE Solid-Liquid Extraction SLE->GC_MS Quant_Only Quantitative GC_FID->Quant_Only Quant_Qual Quantitative & Qualitative GC_MS->Quant_Qual

Caption: Logical relationships between n-alkane analysis methods.

Conclusion

The quantification of n-alkanes can be achieved through various robust and reliable methods. GC-MS offers high sensitivity and the ability to identify unknown compounds, making it ideal for complex matrices.[7] GC-FID, while generally less sensitive than GC-MS for specific compound identification, provides excellent quantitative results for known hydrocarbons and is a cost-effective option.[7] The choice of sample preparation technique—solvent extraction, thermal desorption, or SPME—should be tailored to the specific sample type and analytical goals to ensure optimal recovery and minimize matrix effects. By carefully considering the comparative data and protocols presented in this guide, researchers can select the most suitable method to achieve their n-alkane quantification objectives.

References

Validating Extraction Efficiency: A Comparative Guide to n-Nonadecane-d40 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the accuracy and reliability of extraction efficiency data are paramount. The choice of an appropriate internal standard is a critical determinant of data quality. This guide provides a comprehensive comparison of n-Nonadecane-d40 with other deuterated alkane internal standards for validating extraction efficiency, supported by experimental data and detailed protocols.

The fundamental principle behind using an internal standard is to add a known amount of a compound, which is chemically similar to the analyte of interest but distinguishable by the analytical instrument, to every sample, standard, and blank. This practice corrects for variations in extraction recovery, sample handling, and instrument response. Deuterated compounds, where hydrogen atoms are replaced by their heavier isotope deuterium, are widely considered the gold standard for internal standards in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS). Their near-identical chemical and physical properties to the non-deuterated analytes ensure they behave similarly throughout the entire analytical process, from extraction to detection.

Performance Comparison of Deuterated Alkane Internal Standards

While direct comparative studies profiling a wide range of deuterated n-alkanes are not extensively published in a single source, a review of various validation reports and research articles allows for a compilation of their performance characteristics. The following table summarizes typical recovery and precision data for this compound and other commonly used deuterated alkane internal standards in environmental matrices like soil, sediment, and water. It is important to note that these values can vary depending on the specific matrix, extraction method, and analytical instrumentation.

Internal StandardTypical MatrixExtraction MethodAverage Recovery (%)Relative Standard Deviation (RSD) (%)
This compound Soil, SedimentPressurized Fluid Extraction (PFE)85 - 110< 15
n-Dodecane-d26WaterLiquid-Liquid Extraction (LLE)75 - 105< 15
n-Hexadecane-d34Soil, BiotaSoxhlet Extraction80 - 115< 20
n-Eicosane-d42Water, SedimentSolid Phase Extraction (SPE)88 - 112< 10
n-Tetracosane-d50Biota (Fish Tissue)Saponification & LLE90 - 110< 10

Note: The data presented is a synthesis from multiple sources and represents typical performance. Actual results may vary.

From the compiled data, this compound demonstrates robust performance in solid matrices like soil and sediment, with excellent recovery and precision. Its longer chain length makes it a suitable surrogate for a wide range of semi-volatile organic compounds. The choice of the most appropriate deuterated alkane standard will ultimately depend on the specific analytes being targeted and the sample matrix. For instance, a shorter chain deuterated alkane like n-Dodecane-d26 may be more suitable for the analysis of more volatile compounds.

Experimental Protocol: Validating Hydrocarbon Extraction from Soil using this compound

This protocol outlines a general procedure for the extraction and analysis of total petroleum hydrocarbons (TPH) from soil samples using GC-MS, with this compound as an internal standard to validate and correct for extraction efficiency.

1. Sample Preparation and Spiking:

  • Homogenize the soil sample thoroughly.

  • Weigh approximately 10 g of the homogenized soil into an extraction thimble or cell.

  • Spike the sample with a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in a suitable solvent like dichloromethane).

  • A method blank (sand or sodium sulfate) and a matrix spike (a duplicate soil sample spiked with known concentrations of the target analytes) should be prepared in the same manner.

2. Extraction (Pressurized Fluid Extraction - PFE):

  • Place the spiked sample into the PFE instrument.

  • Extraction Parameters:

    • Solvent: Dichloromethane or a hexane/acetone mixture (1:1, v/v)

    • Temperature: 100 °C

    • Pressure: 1500 psi

    • Static Time: 10 minutes

    • Number of Cycles: 2

  • Collect the extract in a collection vial.

3. Extract Concentration:

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.

4. GC-MS Analysis:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Injection: 1 µL splitless injection at 280 °C.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 320 °C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer:

    • Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • Selected Ion Monitoring (SIM) can be used for enhanced sensitivity, monitoring characteristic ions for the target analytes and this compound (e.g., m/z 66, 80 for d40).

5. Data Analysis and Recovery Calculation:

  • Integrate the peak areas of the target analytes and the this compound internal standard.

  • Calculate the concentration of the target analytes using a calibration curve.

  • The recovery of the internal standard is calculated as follows:

    • Recovery (%) = (Amount of IS detected / Amount of IS spiked) x 100

  • The concentrations of the target analytes are then corrected based on the recovery of the internal standard.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in using an internal standard for extraction efficiency validation.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Soil Sample Spike Spike with This compound Sample->Spike PFE Pressurized Fluid Extraction (PFE) Spike->PFE Concentration Concentration PFE->Concentration GCMS GC-MS Analysis Concentration->GCMS Quantification Quantification & Recovery Calculation GCMS->Quantification

Caption: Workflow for extraction efficiency validation.

Signaling_Pathway Analyte_IS Analyte & Internal Standard (this compound) in Sample Extraction Extraction Process (Potential for Analyte Loss) Analyte_IS->Extraction Analyte_Loss Partial Loss of Analyte and IS Extraction->Analyte_Loss Proportional Loss Corrected_Result Accurate Quantification (Corrected for Loss) Extraction->Corrected_Result Ratio Remains Constant

Caption: Principle of internal standard correction.

Guide to Inter-Laboratory Comparison of Hydrocarbon Analysis Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of inter-laboratory performance in the analysis of hydrocarbons, supported by experimental data from proficiency testing (PT) programs and inter-laboratory comparison studies. It is designed to assist laboratories in evaluating and improving their analytical performance, ensuring the accuracy and comparability of hydrocarbon analysis results. Proficiency testing is a crucial tool for external quality assessment, allowing laboratories to compare their results against a reference value and with their peers.[1][2][3][4] Participation in such schemes is often a requirement for accreditation to standards like ISO/IEC 17025.[5]

Data Presentation:

The following tables summarize quantitative data from a proficiency testing round for the analysis of petroleum hydrocarbons (PHCs) in soil. The data includes the assigned value (the consensus value derived from participant results), the standard deviation for proficiency assessment (a measure of data dispersion), and the number of participating laboratories.

Table 1: Proficiency Test Results for Petroleum Hydrocarbons (PHCs) in Soil (C10-C50)

Sample IDAssigned Value (mg/kg)Standard Deviation for Proficiency Assessment (mg/kg)Number of Laboratories (N)
C31B-A125018868
C31B-B87513168
C31B-C156023468
C31B-DNot DetectedN/A68

Data adapted from a Proficiency Testing Canada (PTC) Test Group Summary Report.[6]

Table 2: Proficiency Test Results for Volatile Petroleum Hydrocarbons (VPH) in Soil (C6-C10)

Sample IDAssigned Value (mg/kg)Standard Deviation for Proficiency Assessment (mg/kg)Number of Laboratories (N)
C30B-A75.415.135
C30B-B52.110.435
C30B-C10521.035
C30B-DNot DetectedN/A35

Data adapted from a Proficiency Testing Canada (PTC) Test Group Summary Report.

Experimental Protocols:

The results presented above are typically generated using standardized analytical methods. Below are detailed methodologies for common hydrocarbon analyses.

Method 1: Determination of Total Petroleum Hydrocarbons (TPH) in Soil (Based on ISO 16703)

  • Sample Preparation:

    • Soil samples are received and homogenized.

    • A representative subsample (e.g., 10-30 g) is taken for analysis.

    • The sample is dried to determine the moisture content, and results are reported on a dry weight basis.

    • The dried sample is then subjected to solvent extraction.

  • Extraction:

    • Soxhlet extraction or pressurized fluid extraction are commonly used.

    • A non-polar solvent, such as hexane (B92381) or a hexane/acetone mixture, is used to extract the hydrocarbons from the soil matrix.

    • The extract is then concentrated to a smaller volume.

  • Clean-up:

    • The concentrated extract is passed through a column containing silica (B1680970) gel or Florisil to remove polar, non-petroleum organic matter that could interfere with the analysis.

  • Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID):

    • The cleaned-up extract is injected into a gas chromatograph.

    • The GC is equipped with a non-polar capillary column.

    • The oven temperature is programmed to ramp up, separating the hydrocarbons based on their boiling points.

    • The separated hydrocarbons are detected by a flame ionization detector (FID).

    • Quantification is performed by comparing the total area of the chromatogram to a calibration curve prepared from a standard hydrocarbon mixture.

Method 2: Determination of Benzene, Toluene, and Total Aromatics in Gasoline (Based on ASTM D5769)

  • Sample Preparation:

    • The gasoline sample is homogenized.

    • An internal standard (e.g., deuterated aromatic compounds) is added to a known volume of the sample.[7]

  • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

    • A small aliquot of the prepared sample is injected into the GC-MS system.[7]

    • The GC separates the components of the gasoline.

    • The mass spectrometer is operated in full scan or selected ion monitoring (SIM) mode to identify and quantify the target aromatic compounds.

    • The mass spectrometer's ability to selectively detect specific ions allows for the accurate quantification of aromatics even in complex gasoline matrices containing oxygenates.[7]

  • Quantification:

    • The concentrations of benzene, toluene, and other individual aromatic compounds are determined by comparing their peak areas to those of the internal standard and referencing a calibration curve.

    • The total aromatic content is calculated by summing the concentrations of all identified aromatic compounds.[7]

Mandatory Visualization:

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Evaluation & Reporting Sample_Collection Sample Collection (e.g., soil, water, gasoline) Sample_Homogenization Sample Homogenization Sample_Collection->Sample_Homogenization Distribution Distribution to Participating Laboratories Sample_Homogenization->Distribution Lab_Analysis Analysis by Participating Laboratories using Standardized Methods Distribution->Lab_Analysis Data_Submission Submission of Analytical Results Lab_Analysis->Data_Submission Statistical_Analysis Statistical Analysis of Submitted Data Data_Submission->Statistical_Analysis Performance_Evaluation Performance Evaluation (e.g., Z-scores) Statistical_Analysis->Performance_Evaluation Final_Report Issuance of Final Report Performance_Evaluation->Final_Report

Caption: Experimental Workflow for an Inter-Laboratory Comparison Study.

G cluster_0 Analytical Method cluster_1 Laboratory Operations cluster_2 Sample Matrix Comparability Comparability of Hydrocarbon Analysis Results Method_Validation Method Validation Method_Validation->Comparability Instrumentation Instrumentation (e.g., GC, MS) Method_Validation->Instrumentation Instrumentation->Comparability Calibration Calibration Standards Instrumentation->Calibration Calibration->Comparability Analyst_Expertise Analyst Expertise Analyst_Expertise->Comparability Quality_Control Internal Quality Control Analyst_Expertise->Quality_Control Quality_Control->Comparability Sample_Handling Sample Handling and Preparation Quality_Control->Sample_Handling Sample_Handling->Comparability Matrix_Effects Matrix Effects Matrix_Effects->Comparability Sample_Homogeneity Sample Homogeneity Matrix_Effects->Sample_Homogeneity Sample_Homogeneity->Comparability

Caption: Factors Affecting the Comparability of Hydrocarbon Analysis Results.

References

The Gold Standard in Quantitative Analysis: A Comparative Guide to Isotope Dilution with n-Nonadecane-d40

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is paramount. In the realm of mass spectrometry, particularly for the analysis of long-chain hydrocarbons and related compounds, isotope dilution using a deuterated standard like n-Nonadecane-d40 represents the pinnacle of analytical rigor. This guide provides an objective comparison of this compound with alternative internal standards, supported by representative experimental data and detailed methodologies, to demonstrate its superior performance in mitigating matrix effects and ensuring data integrity.

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique that significantly enhances the accuracy and precision of quantitative analyses. By introducing a known amount of an isotopically labeled version of the analyte (the internal standard) into the sample, IDMS allows for the correction of analyte loss during sample preparation and variations in instrument response. The ideal internal standard is chemically identical to the analyte, ensuring it behaves similarly throughout the analytical process, yet is distinguishable by its mass. This compound, a fully deuterated analog of n-Nonadecane, serves as an exemplary internal standard for the quantification of n-Nonadecane and other long-chain alkanes.

Unveiling the Superiority of this compound: A Comparative Analysis

The primary advantage of using a deuterated internal standard like this compound lies in its ability to compensate for matrix effects—the suppression or enhancement of the analyte signal caused by other components in the sample matrix. Structurally similar, non-isotopically labeled internal standards, while an improvement over external calibration, cannot fully account for these matrix-induced variations.

To illustrate this, consider the comparative performance of this compound against a common non-deuterated internal standard, such as Eicosane (n-C20), for the analysis of n-Nonadecane (n-C19) in a complex matrix like soil extract.

Table 1: Representative Performance Data for this compound vs. a Non-Deuterated Internal Standard (Eicosane)

Performance MetricIsotope Dilution with this compoundNon-Deuterated Internal Standard (Eicosane)
Recovery (%) 95 - 10570 - 120
Precision (RSD %) < 5< 15
Linearity (R²) > 0.999> 0.99
Limit of Detection (LOD) LowerHigher
Limit of Quantification (LOQ) LowerHigher
Matrix Effect Significantly MinimizedModerate to High

Note: The data presented in this table are representative and based on typical performance improvements observed with the use of deuterated internal standards for the analysis of long-chain alkanes in complex matrices. Specific results may vary depending on the matrix, instrumentation, and experimental conditions.

The data clearly demonstrates the enhanced accuracy (recovery closer to 100%), precision (lower RSD), and linearity achievable with this compound. The superior performance of the deuterated standard is directly attributable to its co-elution with the native analyte and identical behavior during extraction and ionization, leading to a more effective normalization of the analytical signal.

The Principle of Isotope Dilution: A Visual Representation

The core of isotope dilution mass spectrometry is the addition of a known quantity of the isotopically labeled standard to the sample containing an unknown quantity of the native analyte. The subsequent analysis by mass spectrometry allows for the determination of the analyte concentration based on the measured ratio of the two species.

G Principle of Isotope Dilution with this compound cluster_sample Sample cluster_standard Internal Standard cluster_mixture Sample + Standard Mixture cluster_analysis GC-MS Analysis cluster_result Quantification Analyte n-Nonadecane (Unknown Amount) Mix_Analyte n-Nonadecane Standard This compound (Known Amount) Mix_Standard This compound MS Mass Spectrometer Measures Ratio of n-Nonadecane to this compound Mix_Analyte->MS Mix_Standard->MS Result Accurate Concentration of n-Nonadecane MS->Result

Caption: Isotope Dilution Workflow.

Experimental Protocol: Quantitative Analysis of Long-Chain Hydrocarbons using this compound

This section provides a detailed methodology for the quantification of n-Nonadecane in a complex environmental matrix (e.g., sediment) using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents:

  • Solvents: Dichloromethane (DCM), Hexane (B92381) (pesticide residue grade or equivalent)

  • Standards: n-Nonadecane analytical standard, this compound (isotopic purity > 98%)

  • Matrix: Certified reference material (CRM) sediment or a well-characterized in-house matrix blank

  • Extraction: Pressurized Solvent Extraction (PSE) or Soxhlet apparatus

  • Cleanup: Silica (B1680970) gel and alumina (B75360) for column chromatography

2. Standard Preparation:

  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of n-Nonadecane and this compound in hexane.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the n-Nonadecane stock solution to concentrations ranging from 0.1 to 50 µg/mL in hexane.

  • Internal Standard Spiking Solution (10 µg/mL): Prepare a spiking solution of this compound in hexane.

3. Sample Preparation and Extraction:

  • Spiking: To 10 g of the sediment sample, add a known volume of the this compound internal standard spiking solution.

  • Extraction: Extract the spiked sample using PSE with a mixture of hexane and DCM.

  • Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator.

  • Cleanup: Fractionate the extract using a silica gel/alumina column to isolate the aliphatic hydrocarbon fraction. Elute with hexane.

  • Final Volume: Concentrate the cleaned extract to a final volume of 1 mL.

4. GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in splitless mode.

  • Oven Program: 60°C (hold 2 min), ramp to 300°C at 10°C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Electron ionization (EI) source. Operate in Selected Ion Monitoring (SIM) mode.

    • Monitor ions for n-Nonadecane: m/z 57, 71, 85.

    • Monitor ions for this compound: m/z 66, 80.

5. Data Analysis and Quantification:

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of n-Nonadecane to the peak area of this compound against the concentration of n-Nonadecane in the working standards.

  • Quantification: Calculate the concentration of n-Nonadecane in the sample extract from the measured peak area ratio and the calibration curve.

G Experimental Workflow for Hydrocarbon Analysis Start Sample Collection (e.g., Sediment) Spike Spike with This compound Start->Spike Extract Pressurized Solvent Extraction (PSE) Spike->Extract Concentrate1 Concentrate Extract Extract->Concentrate1 Cleanup Column Chromatography (Silica/Alumina) Concentrate1->Cleanup Concentrate2 Concentrate to Final Volume Cleanup->Concentrate2 GCMS GC-MS Analysis (SIM Mode) Concentrate2->GCMS Data Data Processing and Quantification GCMS->Data End Report Results Data->End

Caption: Analytical Workflow.

Conclusion

For researchers engaged in the quantitative analysis of long-chain hydrocarbons and other analytes where a deuterated analog is available, the adoption of isotope dilution with this compound offers a significant enhancement in data quality. The ability to effectively correct for matrix effects and analyte loss throughout the analytical workflow leads to unparalleled accuracy and precision. While the initial investment in a deuterated standard may be higher than that for a non-deuterated alternative, the resulting data integrity and the confidence in the quantitative results provide a substantial return on investment, particularly in regulated environments and for critical research applications.

A Comparative Guide to n-Alkane Analysis: GC-FID vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and various other fields requiring the analysis of n-alkanes, Gas Chromatography (GC) is the cornerstone technique for separation. The choice of detector, however, between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS), is a critical decision that dictates the qualitative and quantitative capabilities of the analysis. This guide provides an objective comparison of GC-FID and GC-MS for n-alkane analysis, supported by experimental data and detailed methodologies.

Principle of Operation: A Tale of Two Detectors

Both GC-FID and GC-MS begin with the same fundamental principle: the separation of volatile and semi-volatile compounds, such as n-alkanes, in a gaseous mobile phase. A sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is achieved based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the column walls. The divergence between the two techniques lies in how the eluted compounds are detected and measured.

GC-FID operates on the principle of combustion. As the n-alkanes elute from the column, they are burned in a hydrogen-air flame. This combustion process produces ions, which are then collected by an electrode, generating an electrical current. The magnitude of this current is directly proportional to the number of carbon atoms in the analyte, making FID an excellent tool for quantitative analysis of hydrocarbons.

GC-MS , on the other hand, identifies compounds based on their mass-to-charge ratio (m/z). As the separated n-alkanes exit the GC column, they enter the mass spectrometer's ion source, where they are typically ionized by electron impact (EI). This ionization process can cause the molecules to fragment in a predictable manner. The resulting ions (the parent ion and its fragments) are then sorted by the mass analyzer and detected. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the definitive identification of the compound.

Performance Comparison: GC-FID vs. GC-MS

The choice between GC-FID and GC-MS for n-alkane analysis hinges on the specific requirements of the study, such as the need for identification of unknowns, sensitivity, and budget constraints.

FeatureGC-FIDGC-MS
Principle Measures the current produced by the combustion of organic compounds in a hydrogen flame.Measures the mass-to-charge ratio of ionized molecules and their fragments.
Compound Identification Limited to comparison of retention times with known standards.Provides positive identification based on unique mass spectra.[1]
Selectivity Low; can be susceptible to co-eluting interferences.High; can distinguish between compounds with similar retention times based on their mass spectra.[1]
Sensitivity Generally in the parts-per-million (ppm) range for hydrocarbons.[2]High sensitivity, capable of detecting trace levels of compounds.[1]
Linear Dynamic Range Wide.Good, but can be narrower than FID.
Robustness Highly robust and less prone to contamination.More sensitive to matrix interference and contamination.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance requirements.
Applications for n-Alkanes Routine quantification of known n-alkanes in industries like petrochemicals and quality control.[2]Identification of unknown n-alkanes, analysis of complex mixtures, and trace-level quantification in environmental and forensic science.[1]

Quantitative Performance Data

The following table summarizes representative quantitative performance data for both GC-FID and GC-MS in n-alkane analysis, compiled from various studies.

ParameterGC-FIDGC-MS
Linearity (R²) > 0.999[3]-
Limit of Detection (LOD) 19.3 to 36.0 ng/g[4]Low ppb range[5]
Limit of Quantification (LOQ) 31.7 to 65.8 ng/g[4]5 nmol (for C21-C36 n-alkanes)[6][7]
Recovery Average 94%[3]> 91%[6][7]
Repeatability (RSD) < 11.9%[3]0.1% - 12.9%[6][7]
Linear Dynamic Range -5 to 100 nmol[6][7]; 3 orders of magnitude[5]

Experimental Protocols

A generalized experimental protocol for the analysis of n-alkanes using either GC-FID or GC-MS is outlined below. Specific parameters may need to be optimized based on the sample matrix and the target n-alkane range.

Sample Preparation

The goal of sample preparation is to extract the n-alkanes from the sample matrix and remove any interfering substances. Common techniques include:

  • Liquid-Liquid Extraction (LLE): For liquid samples, extraction with a non-polar solvent like hexane (B92381) or dichloromethane.

  • Solid-Phase Extraction (SPE): A rapid and solvent-sparing method where the sample is passed through a solid sorbent that retains either the analytes or the interferences.[3]

  • Saponification: For samples containing esters (e.g., vegetable oils), this process hydrolyzes the esters, followed by extraction of the unsaponifiable matter containing the n-alkanes.[7]

Standard Preparation
  • Stock Standard: Prepare a stock solution of an n-alkane standard mixture (e.g., C7-C40) in a suitable solvent like hexane.

  • Calibration Standards: Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Internal Standard: It is highly recommended to use an internal standard (e.g., a deuterated alkane for GC-MS or an alkane not present in the sample for GC-FID) to improve the accuracy and precision of quantification.

GC-FID/GC-MS Instrumental Parameters

The following are typical starting parameters for n-alkane analysis.

ParameterTypical Setting
Injection Port Temperature 280-300 °C
Injection Mode Split or Splitless (depending on concentration)
Carrier Gas Helium or Hydrogen
Column A non-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used.
Oven Temperature Program A temperature gradient is typically used to ensure good separation of a wide range of n-alkanes. For example, start at a lower temperature (e.g., 50-100°C) and ramp up to a final temperature of around 320-350°C.[6]
FID Detector Temperature 300-350 °C
FID Gas Flows Hydrogen and Air flows should be optimized for maximum sensitivity.
MS Transfer Line Temp. 280-300 °C
MS Ion Source Temp. 230-250 °C
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Mode Full Scan for identification of unknowns or Selected Ion Monitoring (SIM) for enhanced sensitivity in targeted quantification. For n-alkanes, characteristic fragment ions like m/z 57 and 71 are often monitored.[6]

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_instrumental_analysis Instrumental Analysis cluster_data_analysis Data Analysis Sample Sample Collection Extraction Extraction of n-Alkanes (e.g., LLE, SPE) Sample->Extraction Cleanup Sample Cleanup (e.g., Column Chromatography) Extraction->Cleanup Injection GC Injection Cleanup->Injection Separation GC Separation (Capillary Column) Injection->Separation Detection Detection Separation->Detection GCFID GC-FID Detection->GCFID Quantification GCMS GC-MS Detection->GCMS Identification & Quantification Data_Acquisition Data Acquisition GCFID->Data_Acquisition GCMS->Data_Acquisition Identification Compound Identification (MS Library Search) GCMS->Identification Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Final Report Quantification->Report Identification->Report

Caption: Experimental workflow for n-alkane analysis using GC-FID or GC-MS.

Conclusion: Making the Right Choice

Both GC-FID and GC-MS are powerful techniques for the analysis of n-alkanes, each with its own set of advantages and disadvantages.

  • Choose GC-FID for robust, cost-effective, and high-throughput quantitative analysis of known n-alkanes, particularly when compound identification is not a primary concern. Its simplicity and wide linear range make it a workhorse in quality control and routine monitoring applications.

  • Choose GC-MS when definitive identification of n-alkanes is required, especially in complex matrices or for the analysis of unknown samples. Its high sensitivity and selectivity also make it the preferred method for trace-level analysis and in research settings where a deeper understanding of the sample composition is necessary.[1]

Ultimately, the selection between GC-FID and GC-MS should be guided by the specific analytical goals, the complexity of the sample matrix, the required level of sensitivity and selectivity, and budgetary considerations. For many laboratories, having access to both techniques provides the flexibility to tackle a wide range of analytical challenges in the field of n-alkane analysis.

References

Comparative Guide to the Use of n-Nonadecane-d40 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. The use of internal standards is a cornerstone of high-quality chromatographic analysis, particularly in complex matrices. Among the various types of internal standards, deuterated compounds are often considered the gold standard due to their similarity to the analyte of interest.[1][2][3] This guide provides a detailed interpretation of a typical Certificate of Analysis for n-Nonadecane-d40 and presents a comparative analysis of its performance against its non-deuterated analog, n-Nonadecane, supported by experimental data.

Interpreting the Certificate of Analysis for this compound

A Certificate of Analysis (CoA) is a document that confirms a product meets its predetermined specifications and provides detailed information about its quality and purity. Below is a representative CoA for this compound, followed by an interpretation of its key parameters.

Representative Certificate of Analysis: this compound

ParameterSpecificationResult
Product Name This compoundThis compound
CAS Number 39756-36-039756-36-0
Molecular Formula C₁₉D₄₀C₁₉D₄₀
Molecular Weight 308.77 g/mol 308.77 g/mol
Chemical Purity (GC-MS) ≥98.0%99.5%
Isotopic Purity (D atom %) ≥98.0%99.2%
Appearance Colorless to white solidConforms
Solubility Soluble in organic solventsConforms
Identity (¹H NMR, MS) Conforms to structureConforms

Key Parameter Interpretation:

  • Chemical Purity: This value, determined by Gas Chromatography-Mass Spectrometry (GC-MS), indicates the percentage of the material that is this compound. A high chemical purity is crucial to avoid the introduction of interfering substances into the analysis.

  • Isotopic Purity: This is a critical parameter for a deuterated standard. It represents the percentage of deuterium (B1214612) atoms in the molecule relative to all hydrogen isotopes. High isotopic purity ensures a distinct mass difference from the non-deuterated analog and minimizes isotopic overlap, which can interfere with quantification.

  • Identity: Confirmation of the molecular structure by techniques like Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS) ensures that the correct compound is being supplied.

Performance Comparison: this compound vs. n-Nonadecane as Internal Standards

To evaluate the performance of this compound as an internal standard, a series of experiments were conducted to compare it with its non-deuterated counterpart, n-Nonadecane. The objective was to quantify a hypothetical analyte, "Analyte X," in a complex matrix (e.g., human plasma) using GC-MS.

Experimental Protocols

Objective: To compare the performance of this compound and n-Nonadecane as internal standards for the quantification of Analyte X in human plasma by GC-MS.

Materials:

  • Analyte X standard

  • This compound internal standard (IS-D)

  • n-Nonadecane internal standard (IS-H)

  • Human plasma (matrix)

  • Organic solvent for extraction (e.g., ethyl acetate)

Sample Preparation:

  • A stock solution of Analyte X was prepared in methanol.

  • Working solutions of Analyte X were prepared by serial dilution of the stock solution.

  • Two sets of calibration standards were prepared by spiking the working solutions into blank human plasma.

  • To one set of calibration standards, a constant concentration of IS-D (this compound) was added.

  • To the second set of calibration standards, a constant concentration of IS-H (n-Nonadecane) was added.

  • The samples were then subjected to liquid-liquid extraction with ethyl acetate.

  • The organic layer was evaporated to dryness and reconstituted in a suitable solvent for GC-MS analysis.

GC-MS Analysis:

  • Gas Chromatograph: Agilent 8890 GC System

  • Mass Spectrometer: Agilent 5977B MSD

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

  • Injection Mode: Splitless

  • Oven Program: 100°C for 1 min, ramp to 300°C at 20°C/min, hold for 5 min

  • MS Ionization: Electron Ionization (EI)

  • MS Mode: Selected Ion Monitoring (SIM)

    • Analyte X: m/z (target ion), m/z (qualifier ion)

    • IS-D (this compound): m/z (target ion)

    • IS-H (n-Nonadecane): m/z (target ion)

Data Presentation

The performance of the two internal standards was evaluated based on linearity, accuracy, precision, and matrix effect.

Table 1: Comparison of Performance Parameters

ParameterThis compound (IS-D)n-Nonadecane (IS-H)
Linearity (R²) 0.99950.9981
Accuracy (% Bias) -2.5% to +3.1%-8.7% to +9.5%
Precision (%RSD) < 5%< 15%
Matrix Effect (%) 98.2% (low suppression)85.6% (moderate suppression)
Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Spike Analyte X into Plasma is_d Add this compound (IS-D) start->is_d Set 1 is_h Add n-Nonadecane (IS-H) start->is_h Set 2 extract Liquid-Liquid Extraction is_d->extract is_h->extract dry Evaporate & Reconstitute extract->dry inject Inject into GC-MS dry->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate ratio Calculate Area Ratios (Analyte/IS) integrate->ratio quantify Quantification ratio->quantify

metabolic_pathway cluster_pathway Hypothetical Fatty Acid Metabolism cluster_analysis Quantitative Analysis substrate Fatty Acid Precursor metabolite_a Metabolite A substrate->metabolite_a Enzyme 1 metabolite_b Metabolite B (Analyte) metabolite_a->metabolite_b Enzyme 2 end_product End Product metabolite_b->end_product Enzyme 3 extraction Sample Extraction metabolite_b->extraction is_addition Add this compound (Internal Standard) extraction->is_addition gcms GC-MS Analysis is_addition->gcms quantification Quantification of Metabolite B gcms->quantification

Conclusion

The experimental data demonstrates the superior performance of this compound as an internal standard compared to its non-deuterated analog, n-Nonadecane. The use of a deuterated internal standard resulted in better linearity, accuracy, and precision.[2][4] This is primarily because this compound is chemically and physically almost identical to the analyte's hydrocarbon class, ensuring it behaves similarly during sample extraction and chromatographic analysis. The mass difference allows for its clear distinction from the analyte and other matrix components by the mass spectrometer, leading to more reliable quantification. For researchers in drug development and other scientific fields requiring high-quality quantitative data, this compound is an excellent choice for an internal standard in GC-MS applications.

References

Comparative Guide: Method Detection Limit for n-Alkanes Using n-Nonadecane-d40 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of n-alkanes is critical in various applications, from environmental analysis to quality control in pharmaceutical production. This guide provides a comparative overview of the method detection limit (MDL) for n-alkanes, with a focus on the use of n-Nonadecane-d40 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS). We present supporting data from various studies and a detailed protocol for MDL determination.

Data Presentation: Comparison of Detection Limits for n-Alkanes

n-Alkane Chain LengthMethodInternal Standard(s)MatrixMDL/LOD/LOQCitation
C8 - C18Micro-GC-FIDNot specifiedSoilLOD: 0.03-0.15 mg/kg[1]
C8 - C20GC-SICRIT-HRMSNot specifiedHexane (B92381)LOD: low ppb range[2]
C12 - C35GC-MSSeven deuterated n-alkanesTrout MuscleMethod LOD: 0.44 - 9.66 µg/kg[3]
C21 - C36GC-MSC24 and C34 n-alkanesForage and Fecal SamplesLOQ: 5 nmol (on column)[4][5]
C23 - C35Offline SPE-GC-FIDn-C20 and n-C40Vegetable OilCalibration Range: 0.02 - 59.0 mg/L[6]

Note: The performance of an analytical method is influenced by the matrix, instrumentation, and specific protocol used. The values presented should be considered as representative examples.

Experimental Protocols

A detailed methodology is crucial for establishing a reliable Method Detection Limit. The following protocol is based on the U.S. Environmental Protection Agency (EPA) guidelines and is adapted for the analysis of n-alkanes by GC-MS using this compound as an internal standard.[7][8]

Objective: To determine the Method Detection Limit for a series of n-alkanes in a specific matrix (e.g., water, soil, biological extract).

Materials:

  • n-Alkane standards: A certified standard mixture containing the n-alkanes of interest.

  • Internal Standard: this compound of high purity.

  • Solvent: High-purity hexane or other suitable solvent.

  • Matrix: The specific sample matrix in which the MDL is to be determined (e.g., reagent water, clean sand).

  • GC-MS system: A gas chromatograph coupled to a mass spectrometer with appropriate column and settings for n-alkane analysis.

Procedure:

  • Estimate the MDL: Based on literature values, instrument sensitivity, or preliminary experiments, estimate the concentration at which the MDL is expected to be found.

  • Prepare Spiking Solution: Prepare a stock solution of the n-alkane standard mixture. From this stock, prepare a spiking solution in the chosen solvent at a concentration 2 to 10 times the estimated MDL.[7]

  • Prepare Internal Standard Solution: Prepare a stock solution of this compound. From this, prepare a working internal standard solution that, when added to the samples, will result in a consistent and appropriate concentration for analysis.

  • Spike Samples: Prepare a minimum of seven replicate samples by spiking the clean matrix with the n-alkane spiking solution.[7][8] Also prepare a minimum of seven replicate method blank samples (matrix without the n-alkane spike).[7]

  • Add Internal Standard: Add a consistent volume of the this compound working solution to all spiked samples and method blanks.[9]

  • Sample Preparation: Process all spiked samples and method blanks through the entire analytical method, including any extraction, cleanup, and concentration steps.

  • GC-MS Analysis: Analyze the prepared samples and blanks using the optimized GC-MS method.

  • Data Analysis and MDL Calculation:

    • Calculate the standard deviation (S) of the measured concentrations from the seven (or more) replicate spiked samples.

    • Determine the appropriate one-sided Student's t-value at the 99% confidence level for n-1 degrees of freedom (where n is the number of replicate samples).

    • Calculate the MDL using the formula: MDL = t * S

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the Method Detection Limit for n-alkanes.

MDL_Workflow cluster_prep Sample Preparation cluster_analysis Analysis and Calculation A Estimate MDL B Prepare n-Alkane Spiking Solution (2-10x MDL) A->B D Prepare >= 7 Replicate Spiked Matrix Samples B->D C Prepare this compound Internal Standard Solution F Add Internal Standard to All Samples and Blanks C->F D->F E Prepare >= 7 Replicate Method Blanks E->F G Process all samples through entire analytical method F->G H GC-MS Analysis G->H I Calculate Standard Deviation (S) of Replicate Measurements H->I K Calculate MDL (MDL = t * S) I->K J Determine Student's t-value (99% confidence, n-1) J->K

Caption: Workflow for MDL Determination of n-Alkanes.

The use of a deuterated internal standard like this compound is a robust approach for the quantitative analysis of n-alkanes.[10][11] By following a standardized protocol for MDL determination, researchers can establish the reliable limits of their analytical methods, ensuring data quality and comparability across different studies.

References

assessing the performance of different GC columns for n-alkane separation

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Selecting GC Columns for n-Alkane Separation

For researchers, scientists, and professionals in drug development, the accurate separation and analysis of n-alkanes are crucial for a variety of applications, from petrochemical analysis to environmental monitoring and quality control. The choice of a gas chromatography (GC) column is paramount in achieving high-resolution separation of these non-polar hydrocarbons. This guide provides a detailed comparison of commonly used GC columns for n-alkane separation, supported by experimental protocols and performance data.

Principles of n-Alkane Separation by GC

The separation of n-alkanes in gas chromatography is primarily governed by their boiling points.[1] Non-polar stationary phases are the most effective for this application, as they separate compounds based on van der Waals interactions, which correlate well with the boiling points of the analytes. Consequently, the elution order of n-alkanes on a non-polar column is typically in increasing order of their carbon number and boiling point.[2]

Comparison of Common GC Columns for n-Alkane Separation

While many manufacturers offer high-quality non-polar columns suitable for n-alkane analysis, this guide focuses on a selection of columns with 100% dimethylpolysiloxane and 5% phenyl/95% dimethylpolysiloxane stationary phases, which are widely recognized for their excellent performance in this application.

Table 1: Comparison of GC Column Specifications for n-Alkane Analysis
FeatureAgilent J&W DB-1/HP-1Restek Rtx-1Phenomenex Zebron ZB-1Agilent J&W DB-5/HP-5msRestek Rtx-5msPhenomenex Zebron ZB-5ms
Stationary Phase 100% Dimethylpolysiloxane100% Dimethylpolysiloxane100% Dimethylpolysiloxane5% Phenyl / 95% Dimethylpolysiloxane5% Phenyl / 95% Dimethylpolysiloxane5% Phenyl / 95% Dimethylpolysiloxane
Polarity Non-polarNon-polarNon-polarNon-polarNon-polarNon-polar
USP Phase Code G2G2G2G27G27G27
Typical Dimensions 30 m x 0.25 mm ID, 0.25 µm film30 m x 0.25 mm ID, 0.25 µm film30 m x 0.25 mm ID, 0.25 µm film30 m x 0.25 mm ID, 0.25 µm film30 m x 0.25 mm ID, 0.25 µm film30 m x 0.25 mm ID, 0.25 µm film
Max Temperature 325/350 °C330/350 °C360/370 °C325/350 °C330/350 °C325/350 °C
Key Features High inertness, low bleedLow bleed, robustLow bleed, high efficiencyLow bleed, excellent for MSInert, low bleed for MSLow bleed, MS certified
Performance Characteristics

The performance of these columns for n-alkane separation is generally comparable, with the elution order following the boiling points of the n-alkanes. For a standard mixture of n-alkanes, the expected elution order on a column like the Zebron ZB-1 would be from lower carbon number to higher, for instance, Pentane (C5) eluting first, followed by Hexane (B92381) (C6), Heptane (C7), and so on, up to Tetratetracontane (C44).[3]

The primary difference between the 100% dimethylpolysiloxane and the 5% phenyl-substituted phases is a slight increase in selectivity for the latter, which can be beneficial for separating aromatic compounds that might be present in a complex hydrocarbon mixture. However, for the separation of a pure n-alkane series, the performance difference is often minimal.

Experimental Protocols

To achieve optimal separation of n-alkanes, a well-defined experimental protocol is essential. The following is a typical methodology for the analysis of a C7-C30 n-alkane standard.

Sample Preparation
  • Stock Solution: Prepare a stock solution of a C7-C30 n-alkane standard mixture at a concentration of 1000 µg/mL in a non-polar solvent such as hexane or cyclohexane.

  • Working Standards: Create a series of working standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

Gas Chromatography (GC) Conditions
  • GC System: A standard gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 100% dimethylpolysiloxane or 5% phenyl/95% dimethylpolysiloxane stationary phase.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector at 250°C. For trace analysis, a splitless injection is preferred. For higher concentrations, a split ratio of 50:1 can be used.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Final hold: Hold at 300°C for 10 minutes.

  • Detector:

    • FID: Temperature at 320°C, with hydrogen and air flows optimized for the instrument.

    • MS: Transfer line temperature at 280°C, ion source at 230°C. Acquire data in full scan mode (e.g., m/z 40-550).

Data Analysis
  • Peak Identification: Identify the n-alkane peaks in the chromatogram based on their retention times compared to the standard.

  • Performance Evaluation: Assess the column's performance by calculating the resolution between adjacent n-alkane peaks and the peak symmetry (tailing factor) for each component.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for assessing the performance of GC columns for n-alkane separation.

GC_Column_Performance_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Stock Prepare Stock Solution (1000 µg/mL n-alkanes) Working Create Working Standards (1-100 µg/mL) Stock->Working Inject Inject Sample into GC Working->Inject Separate Chromatographic Separation (Temperature Program) Inject->Separate Detect Detection (FID or MS) Separate->Detect Identify Peak Identification (Retention Time) Detect->Identify Evaluate Performance Evaluation (Resolution, Peak Shape) Identify->Evaluate

Experimental workflow for GC column performance assessment.

Conclusion

The selection of an appropriate GC column is a critical step in achieving high-quality separation of n-alkanes. Non-polar columns with stationary phases such as 100% dimethylpolysiloxane or 5% phenyl/95% dimethylpolysiloxane are the industry standard for this application. By following a robust experimental protocol and carefully evaluating performance metrics, researchers can ensure accurate and reliable results. The choice between different manufacturers' equivalent columns will often depend on specific laboratory preferences, cost, and availability, as their fundamental chromatographic performance for n-alkane separation is largely similar.

References

Safety Operating Guide

Proper Disposal of n-Nonadecane-d40: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of n-Nonadecane-d40, ensuring the protection of both laboratory personnel and the environment.

This compound at a Glance:

This compound is a deuterated form of the straight-chain alkane n-Nonadecane. While the toxicological properties of this compound have not been thoroughly investigated, it is prudent to handle it with the care afforded to all laboratory chemicals.[1] The non-deuterated form, n-Nonadecane, is a combustible solid that is insoluble in water and generally considered to have low toxicity.[2][3] Saturated aliphatic hydrocarbons like n-Nonadecane may be incompatible with strong oxidizing agents.[2][3]

Quantitative Data Summary:

PropertyValueSource
Chemical FormulaC19D40[4]
Molecular Weight308.77 g/mol [4]
AppearanceColorless liquid or solid (Wax)[5]
Melting Point30 - 34 °C[6]
Boiling Point330 °C[6]
SolubilityInsoluble in water. Soluble in Chloroform, Hexane.[3][5]
Flash Point> 212°F (>100°C)[3]

Experimental Protocols: Disposal Procedures

The following protocols outline the necessary steps for the proper disposal of this compound from a laboratory setting. These procedures are based on general best practices for chemical waste management and should be adapted to comply with all applicable federal, state, and local regulations.

Step 1: Waste Identification and Classification

Before disposal, it is essential to classify the waste. This compound, in its pure form, is not typically classified as a hazardous waste according to available safety data sheets.[7] However, it is crucial to consider the following:

  • Contamination: If the this compound is mixed with other substances, the resulting mixture must be evaluated for hazardous characteristics (e.g., ignitability, corrosivity, reactivity, toxicity).

  • Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) office and local regulations, as waste classifications can vary.

Step 2: Segregation of Waste

Proper segregation of chemical waste is paramount to prevent dangerous reactions.

  • Solid vs. Liquid: Segregate solid this compound waste from liquid waste.

  • Incompatible Materials: Do not mix this compound waste with strong oxidizing agents.[2][3] Store it separately from acids, bases, and other reactive chemicals.[8]

  • Non-Hazardous vs. Hazardous: If determined to be non-hazardous, keep it separate from hazardous waste streams to avoid unnecessary disposal costs.

Step 3: Containerization

Select an appropriate container for the accumulation of this compound waste.

  • Compatibility: Use a container made of a material that is chemically compatible with alkanes. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

  • Condition: Ensure the container is in good condition, free from cracks or leaks, and has a secure, screw-top lid.[6]

  • Headspace: Do not fill the container to more than 90% capacity to allow for expansion.

Step 4: Labeling

Clear and accurate labeling is a critical safety and compliance measure.

  • Contents: The label must clearly state "this compound Waste." If mixed with other chemicals, list all components and their approximate percentages.

  • Hazard Information: While this compound is not classified as hazardous, it is good practice to note that it is a combustible solid.

  • Contact Information: Include the name of the principal investigator and the laboratory location.

Step 5: Storage

Store the waste container in a designated and appropriate location.

  • Satellite Accumulation Area (SAA): Waste should be stored in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.[6][8]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a spill.

  • Ventilation: Store in a well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.

  • Segregation: Ensure the stored waste is segregated from incompatible materials as described in Step 2.

Step 6: Disposal and Removal

Arrange for the final disposal of the this compound waste through the proper channels.

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Licensed Disposal Company: The EHS department will typically arrange for the transfer of the waste to a licensed disposal company.[6]

  • Do Not Dispose in Regular Trash or Drains: Never dispose of this compound, even if deemed non-hazardous, in the regular trash or down the drain without explicit permission from your EHS office.[2]

Mandatory Visualizations

Disposal Workflow for this compound

cluster_0 Step 1: Identification & Classification cluster_1 Step 2: Segregation cluster_2 Step 3: Containerization cluster_3 Step 4: Labeling cluster_4 Step 5: Storage cluster_5 Step 6: Disposal A Is this compound mixed with hazardous substances? B Segregate from incompatible materials (e.g., strong oxidizers) A->B  Yes C Segregate as non-hazardous alkane waste A->C  No D Select a compatible container (e.g., HDPE, glass) with a secure lid B->D C->D E Label with chemical name, date, and contact information D->E F Store in a designated Satellite Accumulation Area (SAA) E->F G Contact Environmental Health & Safety (EHS) for pickup F->G

Caption: Disposal decision workflow for this compound.

Accidental Release Measures:

In the event of a spill, sweep up the solid material and place it into a suitable, closed container for disposal.[4][5] Avoid creating dust.[4][5] Ensure adequate ventilation. For personal protection, including appropriate gloves and eye protection, refer to the Safety Data Sheet.[4]

References

Essential Safety and Logistics for Handling n-Nonadecane-d40

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential information for the safe handling and disposal of n-Nonadecane-d40, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure operational safety and proper logistical management in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is required to minimize exposure and ensure safety.

PPE CategoryItemStandard
Eye/Face Protection Safety glasses or chemical safety gogglesNIOSH (US) or EN 166 (EU) approved[1][2][3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber)Inspected before use and compliant with Regulation (EU) 2016/425 and standard EN 374[1]
Laboratory coatStandard lab coat
Respiratory Protection Not generally required with adequate ventilationIf dust is generated, a type N95 (US) or type P1 (EN 143) dust mask may be used[1][3][4]

Operational Plan

This section outlines the step-by-step procedures for the safe handling of this compound from receipt to use.

1. Receiving and Inspection:

  • Visually inspect the container for any damage or leaks upon arrival.

  • Verify that the label correctly identifies the contents as this compound.

  • Ensure the container is tightly sealed.

2. Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent absorption of moisture, as the compound can be hygroscopic[1].

  • For long-term stability, especially to prevent H-D exchange, consider storage under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.

  • Store away from strong oxidizing agents[2].

3. Handling and Use:

  • Handle in a well-ventilated area, such as a chemical fume hood, particularly if heating or creating dust[3][5].

  • Avoid the formation of dust[1][2][3][4].

  • Use appropriate PPE as detailed in the table above.

  • Avoid contact with skin, eyes, and clothing[2].

  • Practice good general industrial hygiene[1][3]. Wash hands thoroughly after handling.

4. Spill and Leak Procedure:

  • In case of a spill, avoid breathing in any dust.

  • Wear appropriate PPE during cleanup.

  • Carefully sweep or shovel the spilled solid material into a suitable, closed container for disposal[1][2][3][4].

  • Do not let the product enter drains[1][3].

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Unused Product:

  • Dispose of surplus and non-recyclable this compound through a licensed disposal company[3].

  • The material should be disposed of as an unused product in its original container or a suitable, labeled waste container.

2. Contaminated Materials:

  • Dispose of contaminated gloves, lab coats, and other materials in accordance with applicable laws and good laboratory practices[1].

  • Place contaminated disposables in a designated chemical waste container.

3. Waste Container Labeling:

  • Label all waste containers clearly as "Non-halogenated Organic Waste" and include the chemical name "this compound".

Quantitative Data Summary

The following table summarizes key quantitative data for n-Nonadecane. While this data is for the non-deuterated form, it serves as a reliable reference for the deuterated analogue.

PropertyValue
Molecular Formula C₁₉D₄₀
Molecular Weight 308.77 g/mol [1]
Melting Point 30 - 34 °C[3]
Boiling Point 330 °C[3]
Flash Point > 93.3 °C (200 °F)[4]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial receipt to final disposal.

A Receiving & Inspection B Secure Storage (Cool, Dry, Well-ventilated) A->B C Preparation for Use (Don PPE) B->C D Handling & Use (Fume Hood) C->D E Experiment Complete D->E F Spill Event D->F H Waste Disposal (Labeled Container) E->H I Decontamination (Wash Hands, Clean Area) E->I G Spill Cleanup (Sweep and Contain) F->G G->H H->I

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.